Product packaging for 4-Ethylhexanoic acid(Cat. No.:CAS No. 6299-66-7)

4-Ethylhexanoic acid

Cat. No.: B1294683
CAS No.: 6299-66-7
M. Wt: 144.21 g/mol
InChI Key: KJYXVWHRKCNYKU-UHFFFAOYSA-N
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Description

4-ethyl-hexanoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1294683 4-Ethylhexanoic acid CAS No. 6299-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXVWHRKCNYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212200
Record name Hexanoic acid, 4-ethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80212200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-66-7
Record name 4-Ethylhexanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667
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Record name NSC44869
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Ethylhexanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for 4-Ethylhexanoic acid. The information is intended to support research, development, and quality control activities involving this branched-chain fatty acid.

Chemical Properties and Structure

This compound is a medium-chain fatty acid with a branched alkyl chain.[1] Its chemical structure and properties are summarized below.

Structural Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 6299-66-7[2]
Molecular Formula C₈H₁₆O₂[2]
Canonical SMILES CCC(CC)CCC(=O)O[2]
InChI InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[1]
InChIKey KJYXVWHRKCNYKU-UHFFFAOYSA-N[1]
Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 144.21 g/mol [1]
Density 0.926 g/cm³[2]
Boiling Point 234.6 °C at 760 mmHg[2]
Melting Point Not explicitly found in search results. The melting point of the related compound, vinyl 2-ethylhexanoate, is -90 °C.[3]
Flash Point 116.6 °C[2]
Vapor Pressure 0.0182 mmHg at 25°C[2]
Refractive Index 1.435[2]
Solubility Slightly soluble in water. Carboxylic acids with more than six carbons are generally slightly soluble in water.
LogP 2.28740[2]
pKa Not found
Topological Polar Surface Area 37.3 Ų[4]

Synthesis Methodology

General Malonic Ester Synthesis Protocol

The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5] A general procedure for a related compound, hexanoic acid, from diethyl malonate involves:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.[7]

  • Alkylation: The enolate is then reacted with an appropriate alkyl halide. For the synthesis of this compound, a suitable alkylating agent would be 1-bromo-2-ethylbutane (B1346692) (not a commercially common reagent, suggesting a multi-step synthesis for the alkyl halide as well).

  • Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to the corresponding malonic acid using a base like sodium hydroxide, followed by acidification.[7] Upon heating, the substituted malonic acid readily decarboxylates to yield the final carboxylic acid product.[7]

A visual representation of this general synthetic workflow is provided below.

malonic_ester_synthesis diethyl_malonate Diethyl Malonate base 1. Sodium Ethoxide (Base) diethyl_malonate->base enolate Enolate Intermediate base->enolate Deprotonation alkyl_halide 2. Alkyl Halide (R-X) enolate->alkyl_halide alkylated_ester Dialkyl Malonic Ester alkyl_halide->alkylated_ester Alkylation hydrolysis 3. NaOH, H₂O (Hydrolysis) alkylated_ester->hydrolysis malonic_acid Substituted Malonic Acid hydrolysis->malonic_acid acidification 4. H₃O⁺ (Acidification) malonic_acid->acidification heating 5. Heat (Decarboxylation) acidification->heating final_product Substituted Acetic Acid (e.g., this compound) heating->final_product

General workflow for Malonic Ester Synthesis.

Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the cited literature. The following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid carboxylic acid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

    • Optionally, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added for precise chemical shift referencing.[8]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • For ¹H NMR, use a standard single-pulse experiment.

    • For ¹³C NMR, a proton-decoupled pulse program is typically used.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum using the residual solvent peak or the internal standard.

    • For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: As this compound is a liquid, a neat sample can be used directly.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the neat this compound liquid onto the ATR crystal.

    • Acquire the FT-IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands. Key expected bands for a carboxylic acid include a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). This can be achieved using a reagent like BF₃-methanol.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • The components are separated on a GC column (e.g., a non-polar capillary column).

    • The separated components are then ionized (commonly by electron ionization - EI) and fragmented.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records the relative abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound.

analytical_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis This compound Synthesis purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms purity_analysis Purity Analysis (e.g., GC, HPLC) purification->purity_analysis

Experimental workflow for synthesis and analysis.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been extensively described in the researched literature. As a branched-chain fatty acid (BCFA), it is part of a class of lipids that are increasingly recognized for their biological effects.[10][11]

Branched-chain fatty acids are known to be present in various organisms and are involved in numerous biochemical processes.[11] Research in cellular and animal models suggests that BCFAs may have anti-inflammatory, anti-cancer, and neuroprotective properties, and they may also play a role in regulating lipid metabolism.[11][12] Some studies indicate that BCFAs can influence the expression of genes related to fatty acid synthesis and inflammation.[13]

The metabolism of the related compound, 2-ethylhexanoic acid, has been shown to proceed via beta-oxidation in humans.[14] It is plausible that this compound follows a similar metabolic fate, being incorporated into normal cellular intermediary metabolism.[15] However, detailed studies on the specific metabolic and signaling pathways of this compound are needed to fully elucidate its biological roles.

biological_effects cluster_effects Potential Biological Effects bcfa Branched-Chain Fatty Acids (including this compound) inflammation Anti-inflammatory Properties bcfa->inflammation May modulate cancer Anti-cancer Properties bcfa->cancer May exhibit metabolism Regulation of Lipid Metabolism bcfa->metabolism May influence neuroprotection Neuroprotective Actions bcfa->neuroprotection May have

Potential biological roles of branched-chain fatty acids.

References

Spectroscopic Profile of 4-Ethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylhexanoic acid (CAS No: 6299-66-7), a branched-chain carboxylic acid.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information for identification, characterization, and quality control purposes. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₁₆O₂[1][2][3]

  • Molecular Weight: 144.21 g/mol [1][3]

  • SMILES: CCC(CC)CCC(=O)O[1][4]

  • Physical State: Liquid (at standard conditions)

  • Boiling Point: 234.6 °C at 760 mmHg[2]

  • Density: 0.926 g/cm³[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the available ¹³C NMR data for this compound and predicted ¹H NMR data.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment (in H₂O)
183.08C1 (C=O)
40.55C3
37.03C4
34.63C2
29.54C5
25.86C1' (Ethyl CH₂)
11.53C6
11.21C2' (Ethyl CH₃)

Source: Human Metabolome Database (HMDB). The provided data is experimental, obtained in H₂O.

Note: An experimental ¹H NMR spectrum for this compound was not available. Predicted ¹H NMR data for the isomeric 2-Ethylhexanoic acid is available in the Human Metabolome Database (HMDB0031230).

Infrared (IR) Spectroscopy

Due to the lack of an experimental IR spectrum for this compound, the characteristic vibrational frequencies for its structural isomer, 2-Ethylhexanoic acid, are presented below. These values are indicative of the functional groups present in this compound.

Table 2: IR Spectroscopic Data for 2-Ethylhexanoic acid

Frequency (cm⁻¹)AssignmentIntensity
2960C-H stretch (alkane)Strong
2930C-H stretch (alkane)Strong
2870C-H stretch (alkane)Strong
1705C=O stretch (carboxylic acid)Strong
1460C-H bend (alkane)Medium
1290C-O stretch (carboxylic acid)Medium
940O-H bend (carboxylic acid dimer)Broad

Source: NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument in a CCl₄/CS₂ solution.[5]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺145.12232
[M+Na]⁺167.10426
[M-H]⁻143.10776
[M+NH₄]⁺162.14886
[M+K]⁺183.07820

Source: PubChemLite.[4]

Table 4: Major Fragments for 2-Ethylhexanoic acid (Electron Ionization)

m/zProposed Fragment
144[M]⁺
115[M - C₂H₅]⁺
87[M - C₄H₉]⁺
73[C₄H₉O]⁺
60McLafferty rearrangement product
45[COOH]⁺

Source: SpectraBase.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid carboxylic acid like this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Parameters: A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin film.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • ATR-FTIR (Alternative): For easier sample handling, an Attenuated Total Reflectance (ATR) accessory can be used. A drop of the liquid is placed directly onto the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method. Alternatively, the sample can be introduced via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from a mixture.

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer is scanned over a relevant m/z range to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure Report Report Structure->Report Final Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Physical properties of 4-Ethylhexanoic acid (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethylhexanoic acid (CAS No: 6299-66-7), a branched-chain carboxylic acid. The data and methodologies presented are intended to support research and development activities where this compound's physical characteristics are of importance.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for a variety of applications, including reaction engineering, formulation development, and safety assessments.

PropertyValueUnitsConditions
Boiling Point234.6°Cat 760 mmHg
Density0.926g/cm³Not Specified

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not publicly detailed, the following outlines standard methodologies that are broadly applicable for determining the boiling point and density of liquid carboxylic acids.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid organic compound such as this compound can be determined using several established methods. A common laboratory-scale approach is distillation.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Calibrated thermometer

  • Boiling chips

Methodology (based on ASTM D1078):

  • A measured volume of this compound is placed into the round-bottom flask, along with boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation head.

  • Cooling water is circulated through the condenser.

  • The flask is gently heated. The temperature is monitored closely as it rises.

  • The initial boiling point is recorded as the temperature at which the first drop of condensate falls from the condenser into the receiving flask.

  • For a distillation range, heating is continued, and the temperature is recorded at various volume intervals of collected distillate.

  • The final boiling point is the maximum temperature reached during the distillation.

  • The observed boiling point is corrected to standard pressure (760 mmHg) if the determination is carried out at a different atmospheric pressure.

Determination of Density (General Protocol)

The density of a liquid can be determined using various techniques as outlined in OECD Test Guideline 109. The pycnometer method is a precise and commonly used approach.[1]

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). The pycnometer method accurately determines the mass of a precisely known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature bath

Methodology:

  • The empty, clean, and dry pycnometer is weighed on the analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature. It is then placed in a constant temperature bath to reach thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m₂).

  • The volume of the pycnometer (V) is calculated using the formula: V = (m₂ - m₁) / ρ_water.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is brought to the same temperature in the constant temperature bath.

  • The pycnometer is then dried on the outside and weighed (m₃).

  • The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of a liquid chemical compound.

G cluster_0 Preparation & Planning cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting Sample Obtain Pure Sample of this compound Method Select Standard Methodologies (e.g., ASTM, OECD) Sample->Method Calibrate Calibrate Instrumentation (Thermometer, Balance) Method->Calibrate BoilingPoint Boiling Point Determination Calibrate->BoilingPoint Density Density Determination Calibrate->Density Data Record & Analyze Raw Data BoilingPoint->Data Density->Data Correction Apply Corrections (e.g., Pressure Correction for Boiling Point) Data->Correction Report Final Report Generation Correction->Report

References

A Comprehensive Technical Guide to the Solubility of 4-Ethylhexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Ethylhexanoic acid in various organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the theoretical solubility profile based on the physicochemical properties of the molecule and general principles of solubility. Furthermore, a comprehensive experimental protocol for determining the quantitative solubility of this compound is provided, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and formulation activities where this compound is utilized.

Introduction

This compound (CAS No: 6299-66-7), a branched-chain carboxylic acid, is a molecule of interest in various chemical and pharmaceutical applications.[1][2][3] Its structural isomer, 2-Ethylhexanoic acid, is widely used in the preparation of lipophilic metal derivatives and as a stabilizer in various industrial processes, highlighting the utility of this class of compounds.[4] Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, purification, formulation, and various analytical procedures.

This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below:

PropertyValueSource
Molecular FormulaC8H16O2[2][3]
Molecular Weight144.21 g/mol [2][3]
Density0.926 g/cm³[2]
Boiling Point234.6 °C at 760 mmHg[2]
LogP (Octanol-Water Partition Coefficient)2.2874[2][3]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]

The LogP value of 2.2874 suggests that this compound is moderately lipophilic, indicating a preference for nonpolar environments over aqueous ones.[2][3] The presence of a carboxylic acid group, with one hydrogen bond donor and two acceptors, allows for interactions with polar solvents.[2]

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties of this compound, a qualitative solubility profile in common organic solvents can be predicted. Carboxylic acids with longer carbon chains tend to be more soluble in less-polar organic solvents. A structurally similar compound, 2-ethylhexanoic acid, is known to be soluble in various organic solvents such as ethanol, diethyl ether, and benzene, while having limited solubility in water.

The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are predictions and should be confirmed by experimental determination.

SolventSolvent TypeExpected Qualitative Solubility
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
TolueneNonpolarSoluble
HexaneNonpolarSoluble
DichloromethanePolar AproticSoluble

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Hexane
Dichloromethane

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[5][6][7] The following protocol provides a detailed procedure for determining the solubility of this compound in various organic solvents.

5.1. Materials and Equipment

  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with tight-fitting caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Analytical balance (readable to ±0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

5.2. Experimental Workflow Diagram

G A Preparation of Supersaturated Solution B Equilibration A->B Add excess 4-EHA to solvent in a sealed vial C Phase Separation B->C Shake at constant temperature (e.g., 24-72 hours) D Sample Dilution & Analysis C->D Centrifuge or allow to settle, filter supernatant E Data Calculation D->E Quantify concentration using a calibrated analytical method G cluster_solute This compound Properties cluster_solvent Solvent Properties A Carboxylic Acid Group (Polar, H-bonding) C Polar Solvent (e.g., Methanol, Acetone) A->C H-bonding, Dipole-Dipole D Nonpolar Solvent (e.g., Hexane, Toluene) A->D Mismatch in Polarity G Less Favorable Solute-Solvent Interactions A->G B Branched Alkyl Chain (Nonpolar) B->C Mismatch in Polarity B->D Van der Waals Forces B->G E Favorable Solute-Solvent Interactions C->E D->E F High Solubility E->F H Lower Solubility G->H

References

The Enigmatic Presence of 4-Ethylhexanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, remains a molecule of elusive natural origin. Unlike its more extensively studied counterparts, such as 4-ethyloctanoic acid, which is a well-documented flavor compound in ruminant products, the natural occurrence of this compound is sparsely documented in scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural presence of this compound. It summarizes the available data, outlines plausible analytical methodologies, and discusses potential biosynthetic pathways, acknowledging the significant gaps in our understanding. This document aims to serve as a foundational resource for researchers investigating branched-chain fatty acids and their potential roles in biological systems.

Natural Occurrence and Quantitative Data

Direct evidence for the widespread natural occurrence of this compound is scarce. The majority of scientific literature on ethyl-branched fatty acids focuses on longer-chain variants. However, one study has identified a homologous series of 4-ethyl-substituted fatty acids, including this compound, as minor components of human axillary secretions. The specific concentration of this compound was not quantified in this study.

Table 1: Documented Natural Occurrence of this compound

Natural SourceMatrixConcentrationCitation
HumanAxillary SecretionsNot Quantified (minor component)[1]

Note: The lack of quantitative data highlights a significant area for future research.

Biosynthesis of Branched-Chain Fatty Acids: A General Overview

A specific biosynthetic pathway for this compound has not been elucidated. However, the general principles of branched-chain fatty acid (BCFA) synthesis in bacteria can provide a hypothetical framework. In many bacteria, the synthesis of BCFAs, typically of the iso and anteiso series, is initiated by primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[2][3] These primers are then elongated by the fatty acid synthase (FAS) system.

The formation of an ethyl branch at the C4 position is not a typical outcome of these known pathways. It would likely require a different primer or a specific enzymatic activity capable of introducing an ethyl group during chain elongation. The diagram below illustrates a generalized pathway for BCFA synthesis in bacteria, which serves as a starting point for considering the potential biogenesis of this compound.

G cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Primer Synthesis cluster_2 Fatty Acid Elongation Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate Transamination Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA Decarboxylation Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Decarboxylation Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Decarboxylation Iso-BCFAs Iso-BCFAs Isobutyryl-CoA->Iso-BCFAs FAS II Isovaleryl-CoA->Iso-BCFAs FAS II Anteiso-BCFAs Anteiso-BCFAs 2-Methylbutyryl-CoA->Anteiso-BCFAs FAS II

Generalized Biosynthetic Pathway of Branched-Chain Fatty Acids in Bacteria.

Experimental Protocols for Analysis

Protocol: Quantification of this compound by GC-MS

1. Sample Preparation and Lipid Extraction

  • For Biological Fluids (e.g., plasma, urine):

    • To 100 µL of the sample, add an internal standard (e.g., heptadecanoic acid).

    • Acidify the sample to a pH < 2 with hydrochloric acid.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol (B130326) or diethyl ether).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic layer and repeat the extraction.

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • For Solid Samples (e.g., tissue, feces):

    • Homogenize the sample.

    • Perform a total lipid extraction using a modified Folch or Bligh-Dyer method.

    • Saponify the lipid extract using methanolic KOH to release free fatty acids.

    • Acidify the mixture and extract the free fatty acids with an organic solvent.

    • Evaporate the solvent to dryness.

2. Derivatization

To increase volatility for GC analysis, the carboxylic acid group must be derivatized.

  • Esterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.[4]

    • Heat the mixture at 60-80°C for 1-2 hours.[4]

    • After cooling, add hexane and deionized water and vortex to extract the FAMEs into the hexane layer.

    • The hexane layer is then collected for GC-MS analysis.

  • Silylation:

    • Alternatively, the dried extract can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

    • Heat the mixture at 60°C for 30 minutes.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., "Carbowax" type) or a highly polar cyanopropyl silicone stationary phase, is recommended for the separation of FAMEs, including positional isomers.[4]

  • Injector: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: An initial temperature of around 60°C, ramped up to approximately 240°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard, using a calibration curve generated with analytical standards of this compound.[5]

G Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Addition of Internal Standard Derivatization Derivatization Lipid_Extraction->Derivatization Esterification or Silylation GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Injection Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Chromatogram & Mass Spectra Quantification Quantification Data_Analysis->Quantification Calibration Curve

General Experimental Workflow for the Analysis of this compound.

Conclusion and Future Directions

The natural occurrence of this compound is a largely unexplored area of research. While its presence has been suggested in human axillary secretions, there is a clear need for further studies to confirm and quantify its presence in these and other natural sources. The development and validation of specific analytical methods are crucial for advancing our understanding of this compound. Future research should focus on:

  • Screening of diverse natural sources: A systematic investigation of various plant, animal, and microbial sources may reveal previously unknown occurrences of this compound.

  • Elucidation of biosynthetic pathways: Understanding how this compound is synthesized in nature will provide insights into its biological relevance.

  • Investigation of biological activity: Once its natural occurrence is better understood, studies can be designed to explore the potential physiological or ecological roles of this compound.

For researchers in drug development, the unique structure of this compound may present interesting possibilities as a scaffold or pharmacophore, making the exploration of its natural origins and biological functions a worthwhile endeavor.

References

Biosynthesis of 4-Ethylhexanoic Acid and Other Branched-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids with significant roles in bacterial membrane fluidity, animal metabolism, and as precursors for specialty chemicals and pharmaceuticals. Unlike their straight-chain counterparts, the biosynthesis of BCFAs involves unique primers and extender units, leading to a variety of branched structures. This technical guide provides an in-depth exploration of the core principles of BCFA biosynthesis, with a specific focus on a hypothesized pathway for the formation of 4-Ethylhexanoic acid. We will delve into the key enzymes, precursor molecules, and regulatory mechanisms that govern the production of these important molecules. Detailed experimental protocols for the analysis of BCFAs and the characterization of the enzymes involved are provided, along with a compilation of relevant quantitative data to support further research and development in this field.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Fatty acid biosynthesis is a fundamental metabolic process for all living organisms. While the synthesis of straight-chain fatty acids from acetyl-CoA and malonyl-CoA is well-understood, the formation of branched-chain fatty acids (BCFAs) follows distinct pathways that introduce alkyl branches along the carbon chain.[1] These branches are most commonly methyl groups, but other alkyl groups, such as ethyl groups, can also be incorporated.

BCFAs are predominantly found in bacteria, where they play a crucial role in maintaining membrane fluidity and function.[2] However, they are also present in plants and animals, participating in various physiological processes.[1] The biosynthesis of BCFAs typically utilizes primers derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine, leading to iso- and anteiso- fatty acids.[2] Alternatively, the incorporation of alternative extender units during the elongation process can also result in branched structures.

This guide will focus on a less common but intriguing class of BCFAs: ethyl-branched fatty acids, with a specific examination of the potential biosynthetic pathway for this compound.

A Hypothesized Biosynthetic Pathway for this compound

Direct evidence for the specific biosynthetic pathway of this compound is limited in the current scientific literature. However, based on the known mechanisms of fatty acid synthesis and the promiscuity of the enzymes involved, a plausible pathway can be proposed. This hypothesized pathway involves a non-standard primer and an alternative extender unit.

The proposed pathway for this compound biosynthesis initiates with butyryl-CoA as the primer molecule. The elongation of the fatty acid chain is then proposed to occur through the incorporation of ethylmalonyl-CoA as an extender unit by the fatty acid synthase (FAS) complex.

The key steps are as follows:

  • Priming: The synthesis is initiated by the transfer of a butyryl group from butyryl-CoA to the acyl carrier protein (ACP) domain of the fatty acid synthase.

  • First Elongation (incorporation of a standard extender): The butyryl-ACP undergoes a condensation reaction with malonyl-CoA, the standard extender unit in fatty acid synthesis. This adds two carbons to the chain, forming a 6-carbon intermediate. The subsequent steps of reduction, dehydration, and a second reduction yield hexanoyl-ACP.

  • Second Elongation (incorporation of an ethyl-extender): In the crucial branching step, the hexanoyl-ACP condenses with ethylmalonyl-CoA . The fatty acid synthase, in a display of substrate promiscuity, utilizes this non-canonical extender unit. The ethyl group of ethylmalonyl-CoA is incorporated into the growing fatty acid chain.

  • Chain Termination: Following the incorporation of the ethyl group, the resulting 8-carbon acyl-ACP with an ethyl branch at the C4 position undergoes hydrolysis by a thioesterase, releasing this compound.

The following Graphviz diagram illustrates this hypothesized pathway:

4_Ethylhexanoic_Acid_Biosynthesis cluster_priming Priming cluster_elongation1 First Elongation Cycle cluster_elongation2 Second Elongation Cycle (Branching) cluster_termination Termination Butyryl_CoA Butyryl-CoA Hexanoyl_ACP Hexanoyl-ACP Butyryl_CoA->Hexanoyl_ACP  + Malonyl-CoA (FAS) Malonyl_CoA Malonyl-CoA 4_Ethylhexanoyl_ACP 4-Ethylhexanoyl-ACP Hexanoyl_ACP->4_Ethylhexanoyl_ACP  + Ethylmalonyl-CoA (FAS) Ethylmalonyl_CoA Ethylmalonyl-CoA 4_Ethylhexanoic_Acid This compound 4_Ethylhexanoyl_ACP->4_Ethylhexanoic_Acid  Thioesterase

Hypothesized biosynthetic pathway for this compound.

Key Enzymes and Their Roles

Several key enzymes are central to the biosynthesis of branched-chain fatty acids, including this compound.

  • Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of short-chain acyl-CoAs to their corresponding malonyl-CoA derivatives. While its primary role is the conversion of acetyl-CoA to malonyl-CoA, ACC can exhibit promiscuity and carboxylate other short-chain acyl-CoAs, such as butyryl-CoA, to form ethylmalonyl-CoA, the key precursor for the ethyl branch.[3]

  • Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the iterative elongation of the fatty acid chain.[4] In the context of this compound synthesis, FAS must be able to utilize butyryl-CoA as a primer and, crucially, accept ethylmalonyl-CoA as an extender unit for the condensation reaction. The ketoacyl synthase (KS) domain of FAS is the primary determinant of substrate specificity for the extender unit.[5]

  • Ethylmalonyl-CoA Decarboxylase (ECHDC1): This enzyme acts as a "proofreading" or "metabolite repair" enzyme by catalyzing the decarboxylation of ethylmalonyl-CoA back to butyryl-CoA.[4] The activity of ECHDC1 can therefore limit the availability of ethylmalonyl-CoA and thus reduce the synthesis of ethyl-branched fatty acids.

The interplay between these enzymes, particularly the promiscuity of ACC and FAS versus the "proofreading" activity of ECHDC1, likely determines the flux towards the synthesis of ethyl-branched fatty acids.

The following diagram illustrates the logical relationship between these key enzymes and the precursors for this compound synthesis:

Enzyme_Relationships Butyryl_CoA Butyryl-CoA FAS Fatty Acid Synthase (FAS) Butyryl_CoA->FAS Primer ACC Acetyl-CoA Carboxylase (ACC) Butyryl_CoA->ACC Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->FAS Extender ECHDC1 Ethylmalonyl-CoA Decarboxylase (ECHDC1) Ethylmalonyl_CoA->ECHDC1 Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Extender 4_Ethylhexanoic_Acid This compound FAS->4_Ethylhexanoic_Acid Produces ACC->Ethylmalonyl_CoA Produces ACC->Malonyl_CoA ECHDC1->Butyryl_CoA Regenerates

Key enzymes and precursors in this compound biosynthesis.

Quantitative Data

A thorough understanding of the biosynthesis of this compound requires quantitative data on enzyme kinetics and precursor concentrations. The following tables summarize available data from the literature.

Table 1: Kinetic Parameters of Fatty Acid Synthase (FAS) for Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
Acetyl-CoAChicken Liver~1-5--[3]
Malonyl-CoAChicken Liver~2-7--[3]
Acetyl-CoA (with methylmalonyl-CoA)Metazoan (mFAS)~350--[5]
Methylmalonyl-CoAMetazoan (mFAS)--~0.02 (170-fold lower than with malonyl-CoA)[5]
Butyryl-CoAClostridium acetobutylicum (CoA transferase)536.911.62 (µM/min)5.81 (min-1)[6]

Note: Direct kinetic data for FAS with butyryl-CoA as a primer and ethylmalonyl-CoA as an extender is scarce. The data for methylmalonyl-CoA suggests a significantly lower turnover rate for non-canonical extender units. The data for butyryl-CoA is for a CoA transferase, not directly for FAS priming, but provides an indication of the affinity for this substrate in related enzymes.

Table 2: Intracellular Concentrations of Precursor Molecules

PrecursorOrganismConditionConcentration RangeReference
Acetyl-CoAEscherichia coli K12Aerobic growth with glucose20 - 600 µM[7]
Malonyl-CoAEscherichia coli K12Aerobic growth with glucose4 - 90 µM[7]
Butyryl-CoAClostridium acetobutylicum ATCC 824Shift from acidogenic to solventogenic phaseIncreased rapidly (specific values vary)[1]
Butyryl-CoAClostridium pasteurianumFed-batch cultivation~20 - 100 nmol/g dry cell weight[8]
Ethylmalonyl-CoAMethylobacterium extorquens AM1[1-13C]acetate labelingDetected, transient increase[9]

Note: The intracellular concentration of ethylmalonyl-CoA is expected to be very low and transient in most organisms due to the activity of enzymes like ECHDC1.

Experimental Protocols

The study of branched-chain fatty acid biosynthesis requires robust experimental methodologies. The following are detailed protocols for key experiments.

In Vitro Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This protocol measures the overall activity of FAS by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Acetyl-CoA (or Butyryl-CoA for alternative priming)

  • Malonyl-CoA (and/or Ethylmalonyl-CoA for branched-chain synthesis)

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube containing the potassium phosphate buffer, DTT, acetyl-CoA (or butyryl-CoA), and malonyl-CoA (and/or ethylmalonyl-CoA) at the desired final concentrations.

  • Equilibrate the master mix and the FAS enzyme solution to the desired reaction temperature (e.g., 37°C).

  • In a quartz cuvette, add the reaction master mix and the FAS enzyme solution.

  • Initiate the reaction by adding NADPH to the cuvette and mix immediately by gentle inversion.

  • Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).

  • The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

  • Biological sample (e.g., bacterial cell pellet, tissue homogenate)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • BF3-methanol (14%) or methanolic HCl (5%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add BF3-methanol or methanolic HCl.

    • Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined time (e.g., 15-60 minutes) to convert the fatty acids to their methyl esters.

    • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

    • Wash the hexane layer with a saturated NaCl solution and then dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS system.

    • The FAMEs are separated on a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) based on their volatility and polarity.

    • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.

    • Quantification can be achieved by using an internal standard and generating a calibration curve.

The following diagram provides a general workflow for the experimental analysis of branched-chain fatty acids:

Experimental_Workflow Sample Biological Sample (e.g., bacterial culture, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis FAS_Assay In Vitro FAS Assay (Spectrophotometric) Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) FAS_Assay->Kinetic_Analysis Purified_Enzymes Purified Enzymes (FAS, ACC, ECHDC1) Purified_Enzymes->FAS_Assay

General experimental workflow for BCFA analysis.

Conclusion

The biosynthesis of branched-chain fatty acids, including the proposed pathway for this compound, represents a fascinating area of lipid metabolism with significant potential for biotechnological and pharmaceutical applications. The promiscuity of key enzymes like acetyl-CoA carboxylase and fatty acid synthase allows for the incorporation of non-canonical primers and extender units, leading to a diverse array of fatty acid structures. A deeper understanding of the kinetics and regulation of these enzymes, coupled with robust analytical techniques, will be crucial for harnessing these pathways for the production of valuable molecules. This technical guide provides a foundational framework for researchers and professionals to explore and exploit the intricacies of branched-chain fatty acid biosynthesis.

References

An In-depth Technical Guide on the Toxicological Profile of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of 2-Ethylhexanoic acid (2-EHA), a compound structurally similar to 4-Ethylhexanoic acid. The information presented herein is intended for researchers, scientists, and drug development professionals. This document summarizes key findings from acute, subchronic, genetic, and developmental toxicity studies. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for pivotal studies and visual representations of key concepts are also provided.

Chemical and Physical Properties

A brief comparison of the known properties of 2-EHA and 4-EHA is provided below.

Property2-Ethylhexanoic AcidThis compound
CAS Number 149-57-516493-80-4[1]
Molecular Formula C8H16O2C8H16O2
Molecular Weight 144.21 g/mol 144.21 g/mol
Appearance Colorless liquidColorless to pale yellow liquid[1]
Boiling Point 228 °C163 °C[1]
Flash Point 114 °C68 °C[1]
Water Solubility 1.4 g/L at 20 °CNot available

Toxicokinetics

Following oral administration in rats, 2-EHA is rapidly absorbed, with peak blood levels detected within 15-30 minutes.[2] It is widely distributed in the body, with the highest concentrations found in the kidneys, liver, and blood.[2] In pregnant mice, 2-EHA has been shown to cross the placenta, with embryonic levels similar to those in the dam.[2] The primary route of excretion is via the urine, with approximately 72-75% of an oral dose eliminated within 24 hours, mainly as glucuronide conjugates and the unmetabolized parent compound.[2]

Toxicological Profile

Acute Toxicity

2-EHA exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure.

Table 1: Acute Toxicity of 2-Ethylhexanoic Acid

RouteSpeciesLD50 / LC50Observed EffectsReference
Oral Rat>2000 mg/kg bwApathy, dyspnea, ataxic gait[2]
Guinea Pig800 - 1600 mg/kg bwNot specified[2]
Dermal Rat>2000 mg/kg bwNot specified[2]
Rabbit1260 mg/kg bwNot specified[2]
Inhalation Rat, Guinea Pig>2356 mg/m³ (6h)Not specified[2]
Subchronic Toxicity

Subchronic dietary exposure to 2-EHA in rodents has been investigated.

Table 2: Subchronic Oral Toxicity of 2-Ethylhexanoic Acid (13-week study)

SpeciesSexNOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organs & EffectsReference
Rat Male61303Liver (hepatocyte hypertrophy, increased weight), Blood (increased cholesterol)[3]
Female71360Liver (hepatocyte hypertrophy, increased weight), Blood (increased cholesterol)[3]
Mouse Male180885Liver (hepatocyte hypertrophy, increased weight), Blood (decreased triglycerides, increased cholesterol)[3]
Female2051038Liver (hepatocyte hypertrophy, increased weight), Blood (decreased triglycerides, increased cholesterol)[3]
Genotoxicity

The genotoxic potential of 2-EHA has been evaluated in a battery of in vitro and in vivo assays. While there is some evidence of genotoxicity in vitro in mammalian cells, in vivo studies have been negative.

Table 3: Genotoxicity of 2-Ethylhexanoic Acid

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test) S. typhimurium TA97, TA98, TA100With and withoutNegative[2]
In vitro Mammalian Cell Gene Mutation Not specifiedNot specifiedPositive in some studies[2]
In vivo Micronucleus Test Mouse bone marrowN/ANegative[2]
Carcinogenicity

No specific carcinogenicity studies have been conducted on 2-EHA. However, its major metabolite, 2-ethylhexanol, was not found to be carcinogenic in a two-year oral gavage study in rats.[2]

Reproductive and Developmental Toxicity

2-EHA is classified as a substance suspected of damaging the unborn child.[4] Developmental effects have been observed in rats in the absence of significant maternal toxicity.

Table 4: Reproductive and Developmental Toxicity of 2-Ethylhexanoic Acid

Study TypeSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference
Developmental Rat100 (developmental)100 (skeletal variations)Skeletal variations and malformations (clubfoot, absent fibula). Fetotoxic effects at higher doses.[2][5]
Rabbit25 (maternal), ≥250 (developmental)125 (maternal toxicity)Maternal toxicity (mortality, abortion). No developmental effects observed.[6]
Reproductive Rat-100Reduced sperm motility, increased abnormal sperm, dose-dependent delays in mating.[7]

A proposed mechanism for the developmental toxicity of 2-EHA involves the induction of maternal liver metallothionein, leading to zinc sequestration and subsequent zinc deficiency in the embryo.[8] Dietary zinc supplementation has been shown to mitigate these toxic effects in animal models.[8]

Experimental Protocols

Acute Oral Toxicity (Limit Test - adapted from OECD 420)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically young adult female rats (e.g., Sprague-Dawley strain).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single limit dose of 2000 mg/kg body weight is administered by oral gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: Mortality, clinical signs, body weight changes, and gross pathology.

Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)
  • Objective: To assess the mutagenic potential of a substance to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium.

  • Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)
  • Objective: To detect the potential of a substance to induce micronuclei in cultured mammalian cells. Micronuclei represent chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

  • Test System: Mammalian cell lines (e.g., L5178Y, CHO, V79) or primary human lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei is scored in binucleated cells.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for inducing chromosomal damage.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment genotox Genotoxicity (Ames, Micronucleus) hazard_id Hazard Identification genotox->hazard_id cytotox Cytotoxicity acute Acute Toxicity (LD50) cytotox->acute Dose-range finding subchronic Subchronic Toxicity (90-day) acute->subchronic acute->hazard_id repro_dev Reproductive/ Developmental Toxicity subchronic->repro_dev subchronic->hazard_id repro_dev->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk_char Risk Characterization dose_response->risk_char exposure Exposure Assessment exposure->risk_char start Test Chemical start->genotox Initial Screening start->cytotox

Caption: General workflow for toxicological assessment of a chemical.

Developmental_Toxicity_Pathway EHA 2-Ethylhexanoic Acid Exposure MaternalLiver Maternal Liver EHA->MaternalLiver MT_Induction Metallothionein (MT) Induction MaternalLiver->MT_Induction causes Zinc_Sequestration Zinc Sequestration in Liver MT_Induction->Zinc_Sequestration leads to Maternal_Zinc_Dec Decreased Maternal Plasma Zinc Zinc_Sequestration->Maternal_Zinc_Dec results in Embryo_Zinc_Def Embryonic Zinc Deficiency Maternal_Zinc_Dec->Embryo_Zinc_Def causes Dev_Toxicity Developmental Toxicity (Skeletal Malformations) Embryo_Zinc_Def->Dev_Toxicity results in

Caption: Proposed mechanism of 2-EHA-induced developmental toxicity.

Genotoxicity_Decision_Tree start Test Substance ames Ames Test (Bacterial Mutation) start->ames invitro_mam In Vitro Mammalian Micronucleus/Chr. Aberration ames->invitro_mam Negative pos_mut Potential Mutagen ames->pos_mut Positive invivo In Vivo Genotoxicity (e.g., Micronucleus) invitro_mam->invivo Positive neg_mut Not Mutagenic invitro_mam->neg_mut Negative invivo_pos In Vivo Genotoxin invivo->invivo_pos Positive invivo_neg Not an In Vivo Genotoxin (In Vitro effects may not be relevant) invivo->invivo_neg Negative

References

4-Ethylhexanoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Ethylhexanoic Acid

Introduction

This compound (CAS No: 6299-66-7) is a medium-chain branched fatty acid.[1][2] Its chemical formula is C8H16O2 and it has a molecular weight of approximately 144.21 g/mol .[1][3][4] This document provides a comprehensive guide on the safe handling, storage, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development. The information presented is compiled from available safety data sheets and chemical databases, with some guidance based on the safety profiles of structurally similar carboxylic acids due to the limited specific data for this compound.[5]

Hazard Identification and Classification

While specific hazard classifications for this compound are not consistently available, analogous compounds such as 2-Ethylhexanoic acid are classified as harmful and may pose risks to the unborn child.[6][7][8] Based on data for similar carboxylic acids, this compound should be treated as a potentially hazardous substance.[5]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[9][10]

  • Eye Irritation: Can cause serious eye irritation.[9][10]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[5][9]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[5]

  • Reproductive Toxicity: Structurally similar compounds like 2-Ethylhexanoic acid are suspected of damaging the unborn child.[6][7][8]

The following Graphviz diagram illustrates a general workflow for hazard identification and response.

Hazard_Response_Workflow A Identify Potential Hazards (Review SDS of compound & analogues) B Assess Risks (Likelihood & Severity) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) C->F H Incident Occurs C->H G Monitor & Review Controls D->G E->G F->G G->B I Follow Emergency Procedures (First Aid, Spill Cleanup) H->I J Investigate & Refine Controls I->J J->B

Hazard Identification and Response Workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is derived from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C8H16O2[1][3]
Molecular Weight 144.21 g/mol [1][3]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 234.6 °C at 760 mmHg[3]
Flash Point 116.6 °C[3]
Density 0.926 g/cm³[3]
Vapor Pressure 0.0182 mmHg at 25°C[3]
Solubility in Water Slightly hazardous for water[7]
Refractive Index 1.435[3]

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[9][11]

  • Do not breathe vapors or mists.[9][11]

  • Wear appropriate personal protective equipment (PPE) as described in Section 4.0.[9][10]

  • Ensure eyewash stations and safety showers are readily accessible.[9][11]

  • Wash hands thoroughly after handling.[9]

  • Keep away from heat, sparks, and open flames.[10]

Storage:

  • Store in a cool, dry, well-ventilated place.[7][10]

  • Keep the container tightly closed.[7][9][10]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and strong bases.[7][8][11]

  • Store locked up.[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as the use of a chemical fume hood, should be the primary method of controlling exposure.[9] When engineering controls are not sufficient, appropriate PPE must be used.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionReference(s)
Low-Volume Handling/Weighing Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatNot generally required if in a well-ventilated area.[5]
Solution Preparation/Transfer Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatRecommended if vapors are likely.[5]
Heating or Reactions Face shield over chemical gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a flame-retardant lab coatRequired if not in a chemical fume hood.[5]
Spill Cleanup Face shield over chemical gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsRequired. Use a respirator with an appropriate acid gas cartridge.[5]

The following diagram illustrates the logic for selecting appropriate PPE.

PPE_Selection_Logic Start Start: Task Assessment LowVolume Low-Volume Handling? Start->LowVolume CheckExposure Potential for Splash, Mist, or Vapor Generation? Goggles Upgrade to: Chemical Splash Goggles CheckExposure->Goggles Yes (Splash) Respirator Add: Respirator (Acid Gas) CheckExposure->Respirator Yes (Vapors/Mist) Not in Fume Hood LowVolume->CheckExposure No BasePPE Minimum PPE: - Lab Coat - Nitrile/Butyl Gloves - Safety Glasses LowVolume->BasePPE Yes BasePPE->CheckExposure FaceShield Add: Face Shield Goggles->FaceShield Heating Apron Add: Chemical-Resistant Apron Goggles->Apron Large Volume

PPE Selection Logic Diagram.

First Aid Measures

  • Inhalation: Remove the affected person to fresh air and keep them warm and at rest. If breathing is difficult, trained personnel may assist. Seek medical attention.[10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][10][11]

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse mouth with water and then provide liquid slowly. Seek medical attention immediately.[8][11]

Firefighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water fog.[10][11]

  • Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[10]

  • Specific Hazards: The product is a combustible liquid.[10] Containers may burst or explode when heated.[10] Thermal decomposition can produce harmful gases or vapors like carbon monoxide and carbon dioxide.[10][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid contact with the substance and do not breathe vapors. Wear the appropriate level of PPE as described for spill cleanup in Section 4.0.[11]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][11]

  • Methods for Containment and Cleaning Up: Absorb the spillage with inert, non-combustible material such as sand, earth, or vermiculite.[7][11] Collect the material into a suitable, labeled container for disposal.[7][11]

The workflow for a chemical spill response is shown below.

Spill_Response Spill Spill Occurs Alert Alert personnel in the area & evacuate if necessary Spill->Alert Assess Assess the spill (Size, Location, Hazard) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Assess->PPE Contain Contain the spill (Use absorbent dikes) PPE->Contain Absorb Absorb the spill (Use inert material) Contain->Absorb Collect Collect waste into a labeled, sealed container Absorb->Collect Decontaminate Decontaminate the area & affected equipment Collect->Decontaminate Dispose Dispose of waste through approved channels Decontaminate->Dispose

General Spill Response Procedure.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.[11] Carboxylic acids can react with active metals to form hydrogen gas and with bases in neutralization reactions.[14]

  • Chemical Stability: Stable under recommended storage conditions.[7][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and bases.[7][8][11]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[11]

Toxicological Information

Specific toxicological data for this compound is limited. The information below is based on data for the closely related compound, 2-Ethylhexanoic acid.

  • Acute Toxicity: Harmful in contact with skin and if swallowed.[7] For 2-Ethylhexanoic acid, the oral LD50 in rats is reported as 2043 mg/kg, and the dermal LD50 in rats is >2000 mg/kg.[15]

  • Skin Corrosion/Irritation: Causes skin irritation.[10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[10]

  • Reproductive Toxicity: 2-Ethylhexanoic acid is suspected of damaging the unborn child.[7][8][15] Experiments have shown reproductive toxicity effects in laboratory animals.[11]

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[9] Collect waste in designated, labeled, and sealed containers.[9] Do not dispose of down the drain.[9][10] Arrange for disposal through an approved hazardous waste disposal company.[9]

General Laboratory Handling Protocol

This section outlines a general experimental protocol for handling this compound in a laboratory setting.

1. Preparation: a. Before starting, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. b. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9] c. Verify that a safety shower and eyewash station are accessible and functional.[9] d. Assemble all necessary materials and equipment. e. Don the appropriate PPE as specified in Section 4.0 (e.g., safety goggles, nitrile gloves, lab coat).[9]

2. Handling and Use: a. Dispense the required amount of this compound carefully to avoid splashing or creating aerosols. b. Keep the container tightly closed when not in use.[9] c. If heating the substance, do so within the fume hood and use a face shield in addition to safety goggles.[5] d. Avoid direct contact with the skin and eyes at all times.[9]

3. Post-Procedure: a. Decontaminate any equipment that has come into contact with the acid. b. Collect all waste, including contaminated gloves, absorbent pads, and unused material, in a designated hazardous waste container.[9] c. Ensure the waste container is properly labeled and sealed.[9]

4. Cleanup: a. Wipe down the work surface in the fume hood. b. Remove PPE carefully, avoiding self-contamination. c. Wash hands thoroughly with soap and water.[9]

References

A Technical Guide to High-Purity 4-Ethylhexanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 4-Ethylhexanoic acid, including a survey of commercial suppliers, its potential biological activity, and detailed experimental protocols relevant to its application in research and drug development.

Introduction to this compound

This compound (CAS No. 6299-66-7) is a branched-chain medium-chain fatty acid.[1][2] Its structural characteristics impart distinct physicochemical properties that are of interest in various scientific disciplines, including pharmaceutical research. In the context of drug development, fatty acids and their analogs are explored for their roles in metabolic pathways and as signaling molecules.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity chemical compounds is a critical first step in any research endeavor. The following table summarizes commercially available high-purity this compound from various suppliers. Purity levels, and consequently the suitability for sensitive biological assays, can vary. Researchers are advised to request lot-specific certificates of analysis for detailed information on impurities and analytical methods used for quality control.

SupplierStated PurityAvailable QuantitiesNotes
Matrix Scientific 95%5g, 10gPricing information is available on supplier websites.[3]
ChemScene ≥98%InquireOffers a range of chemical synthesis services.[4]
Clearsynth High QualityInquireProvides a Certificate of Analysis with their products.[5]
CP Lab Safety 95%1gFor professional manufacturing, research, and industrial use only.[6]
LookChem 95% (reagent), up to 99.5% (raw)VariesLists multiple suppliers and manufacturers.[3]
ChemicalBook 95%10gLists A1 Biochem Labs as a supplier.[7]

Potential Biological Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

While direct studies on the specific biological signaling pathways of this compound are limited in publicly available literature, the activity of its structural isomer, 2-ethylhexanoic acid, offers significant insights. 2-Ethylhexanoic acid has been identified as a peroxisome proliferator that can activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.[8]

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play pivotal roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[8] Fatty acids are the natural ligands for PPARs. Given its structure as a branched-chain fatty acid, it is highly plausible that this compound also functions as a PPAR agonist.

The activation of PPARs by a ligand like this compound would initiate a cascade of events leading to the regulation of target gene expression. This mechanism is central to the therapeutic effects of drugs like fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists).

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway for PPAR activation.

PPAR_Signaling_Pathway cluster_nucleus Nucleus Ligand This compound (Ligand) FABP Fatty Acid Binding Protein Ligand->FABP PPAR PPAR FABP->PPAR Transports to Nucleus and binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: General signaling pathway of Peroxisome Proliferator-Activated Receptors (PPARs).

Experimental Protocols

For researchers interested in investigating the biological effects of this compound, a PPAR trans-activation assay is a fundamental experiment to determine its potential as a PPAR agonist. The following is a representative protocol that can be adapted for this purpose.

Protocol: PPAR Reporter Gene Assay

This protocol is designed to quantify the activation of a specific PPAR isoform (α, γ, or δ) in response to treatment with a test compound like this compound.

1. Materials and Reagents:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, or HepG2).

  • Plasmids:

    • An expression vector for the full-length human or mouse PPAR isoform of interest (e.g., pCMX-hPPARα).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE) (e.g., pGL3-PPREx3-tk-luc).

    • A control plasmid for normalization of transfection efficiency, typically expressing Renilla luciferase (e.g., pRL-TK).

  • Transfection Reagent: A commercial lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • This compound: High-purity stock solution dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Positive Control: A known PPAR agonist for the isoform being tested (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Luciferase Assay System: A commercial dual-luciferase reporter assay system.

  • Luminometer: For measuring luciferase activity.

2. Experimental Workflow:

The overall workflow for the PPAR reporter gene assay is depicted below.

Experimental_Workflow A 1. Cell Seeding (e.g., 24-well plate) B 2. Co-transfection (PPAR, PPRE-luc, Renilla) A->B C 3. Incubation (24 hours) B->C D 4. Compound Treatment (4-EHA, Positive Control, Vehicle) C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Activity Measurement F->G H 8. Data Analysis (Normalize to Renilla) G->H

Caption: Experimental workflow for a PPAR reporter gene assay.

3. Detailed Methodology:

  • Day 1: Cell Seeding

    • Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Day 2: Transfection

    • For each well, prepare a DNA mixture containing the PPAR expression plasmid, the PPRE reporter plasmid, and the Renilla control plasmid.

    • Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, and incubate to allow complex formation.

    • Add the transfection complexes to the cells.

    • Incubate for 24 hours.

  • Day 3: Compound Treatment

    • Prepare serial dilutions of this compound and the positive control in the cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound).

    • Remove the transfection medium from the cells and replace it with the medium containing the test compounds or controls.

    • Incubate for 18-24 hours.

  • Day 4: Luciferase Assay and Data Analysis

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity.

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

    • Express the results as fold activation relative to the vehicle control.

Conclusion

This compound is a commercially available branched-chain fatty acid with high potential for biological activity, likely through the activation of PPARs. This guide provides a starting point for researchers by identifying commercial sources and offering a plausible mechanism of action to investigate. The provided experimental protocol for a PPAR reporter gene assay offers a robust method to explore the biological function of this and other related fatty acids in the context of drug discovery and development.

References

An In-depth Technical Guide to the Core Degradation Pathways of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal degradation pathways of 4-ethylhexanoic acid, a branched-chain fatty acid. Given the limited direct research on this specific compound, this guide synthesizes information from the well-established principles of microbial degradation of structurally related branched-chain fatty acids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic routes, key enzymes, regulatory mechanisms, and experimental methodologies.

Proposed Degradation Pathway of this compound

The degradation of this compound in microorganisms, particularly in versatile genera such as Rhodococcus and Pseudomonas, is proposed to proceed through a combination of α- and β-oxidation. The ethyl group at the C4 position (β-position relative to the carboxyl group) sterically hinders the direct action of enzymes involved in the standard β-oxidation pathway. Consequently, an initial α-oxidation is necessary to remove a single carbon from the carboxyl end, thereby shifting the position of the ethyl branch and allowing the resulting molecule to enter the β-oxidation spiral.

The proposed pathway is as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-ethylhexanoyl-CoA, by an acyl-CoA synthetase.

  • α-Hydroxylation: The ethyl branch at the β-position prevents the formation of a double bond by acyl-CoA dehydrogenase, the first step of β-oxidation. Therefore, the pathway initiates with an α-oxidation step. A dioxygenase, likely a phytanoyl-CoA dioxygenase homolog, hydroxylates the α-carbon (C2) to yield 2-hydroxy-4-ethylhexanoyl-CoA.

  • Decarboxylation: The 2-hydroxyacyl-CoA is then cleaved by a lyase, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and producing a one-carbon shorter aldehyde, 3-ethylpentanal (B3010029).

  • Oxidation to a Fatty Acid: The 3-ethylpentanal is oxidized by an aldehyde dehydrogenase to form 3-ethylpentanoic acid.

  • Activation for β-Oxidation: The resulting 3-ethylpentanoic acid is activated to 3-ethylpentanoyl-CoA.

  • β-Oxidation Cycles: Now that the ethyl group is at the α-position, the molecule can enter a modified β-oxidation pathway.

    • Cycle 1: The first cycle of β-oxidation of 3-ethylpentanoyl-CoA will yield propionyl-CoA and butanoyl-CoA.

    • Cycle 2: The butanoyl-CoA then enters the standard β-oxidation pathway, yielding two molecules of acetyl-CoA.

The end products, acetyl-CoA and propionyl-CoA, are central metabolites that can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

This compound Degradation Pathway cluster_alpha_oxidation α-Oxidation cluster_beta_oxidation β-Oxidation 4-EHA This compound 4-EH-CoA 4-Ethylhexanoyl-CoA 4-EHA->4-EH-CoA Acyl-CoA Synthetase 2-OH-4-EH-CoA 2-Hydroxy-4-ethylhexanoyl-CoA 4-EH-CoA->2-OH-4-EH-CoA Phytanoyl-CoA Dioxygenase Homolog 3-EP 3-Ethylpentanal 2-OH-4-EH-CoA->3-EP 2-Hydroxyacyl-CoA Lyase 3-EPA 3-Ethylpentanoic Acid 3-EP->3-EPA Aldehyde Dehydrogenase 3-EP-CoA 3-Ethylpentanoyl-CoA 3-EPA->3-EP-CoA Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA 3-EP-CoA->Propionyl-CoA β-Oxidation Cycle 1 Butanoyl-CoA Butanoyl-CoA 3-EP-CoA->Butanoyl-CoA β-Oxidation Cycle 1 TCA TCA Cycle Propionyl-CoA->TCA Acetyl-CoA Acetyl-CoA Butanoyl-CoA->Acetyl-CoA β-Oxidation Cycle 2 Acetyl-CoA->TCA

Figure 1: Proposed degradation pathway of this compound.

Key Enzymes and Genetic Regulation

The degradation of this compound is orchestrated by a series of enzymes, with their expression likely under the control of transcriptional regulators that respond to the presence of fatty acids.

Enzyme Families Involved:

  • Acyl-CoA Synthetases (FadD homologs): These enzymes are responsible for the initial activation of fatty acids by attaching a CoA molecule. Bacteria like Pseudomonas aeruginosa possess multiple FadD homologs with varying substrate specificities for short-, medium-, and long-chain fatty acids.[1][2]

  • Phytanoyl-CoA Dioxygenase Family: This family of Fe(II)- and α-ketoglutarate-dependent dioxygenases is crucial for the α-hydroxylation of β-methyl-branched fatty acids.[3] A member of this family is predicted to catalyze the initial hydroxylation of 4-ethylhexanoyl-CoA.

  • 2-Hydroxyphytanoyl-CoA Lyase: This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme cleaves the Cα-Cβ bond of the 2-hydroxyacyl-CoA intermediate.[3]

  • Aldehyde Dehydrogenases: These enzymes oxidize the resulting aldehyde to a carboxylic acid.

  • β-Oxidation Enzymes (FadE, FadB, FadA homologs): This core set of enzymes includes acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, which act sequentially to shorten the fatty acyl-CoA chain by two carbons in each cycle.[4]

Transcriptional Regulation:

The expression of genes encoding fatty acid degradation enzymes in many bacteria is controlled by transcriptional regulators of the FadR family.[5][6][7][8][9] FadR typically acts as a repressor, binding to operator sites in the promoter regions of fad genes in the absence of an inducer. Long-chain fatty acyl-CoAs act as inducers, binding to FadR and causing a conformational change that leads to its dissociation from the DNA, thereby derepressing the expression of the fad genes. This allows the bacterium to synthesize the necessary enzymes only when fatty acids are available as a carbon source.

FadR Regulation cluster_repression Repression (No Fatty Acids) cluster_induction Induction (Fatty Acids Present) FadR_protein FadR Repressor Protein Operator Operator Site FadR_protein->Operator binds to fad_genes fad genes transcribed Operator->fad_genes blocks transcription LCFA-CoA Long-Chain Fatty Acyl-CoA (Inducer) LCFA-CoA->FadR_protein binds to and inactivates Degradation Assay Workflow Start Start Prepare_Media Prepare Minimal Salts Medium Start->Prepare_Media Prepare_Inoculum Prepare Washed Cell Inoculum Start->Prepare_Inoculum Set_Up_Cultures Set up Cultures: + 4-EHA + Controls Prepare_Media->Set_Up_Cultures Prepare_Inoculum->Set_Up_Cultures Incubate Incubate under Growth Conditions Set_Up_Cultures->Incubate Sample Take Samples at Timepoints Incubate->Sample t=0, 1, 2, ... Measure_Growth Measure Cell Growth (OD600) Sample->Measure_Growth Analyze_Supernatant Analyze Supernatant (GC-MS) Sample->Analyze_Supernatant End End Measure_Growth->End Analyze_Supernatant->End

References

The Enigmatic Role of 4-Ethylhexanoic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylhexanoic acid (4-EHA) is a branched-chain fatty acid whose role in microbial metabolism remains largely unexplored. While the metabolism of straight-chain and other branched-chain fatty acids is well-documented, 4-EHA presents a unique structural challenge that suggests the involvement of specialized enzymatic machinery. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism in microorganisms to propose putative biosynthetic and degradative pathways for 4-EHA. Furthermore, it provides detailed experimental protocols for researchers aiming to elucidate the specific metabolic fate and biological functions of this compound. A comprehensive analysis of analogous microbial systems suggests that 4-EHA may play a role in modulating cell membrane fluidity, and could potentially act as a signaling molecule or a fermentation end-product. The information presented herein serves as a foundational resource to stimulate further investigation into the microbial metabolism of this compound and its potential applications in biotechnology and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and facilitating adaptation to diverse environmental conditions.[1] The biosynthesis and degradation of BCFAs are complex processes involving a suite of specialized enzymes. While significant research has focused on iso- and anteiso-branched fatty acids derived from amino acid catabolism, the metabolic pathways of ethyl-branched fatty acids, such as this compound (4-EHA), are not well understood.

This guide aims to bridge this knowledge gap by providing a theoretical framework for the microbial metabolism of 4-EHA, based on established principles of BCFA biochemistry. We will explore potential biosynthetic and catabolic pathways, detail the enzymes likely involved, and present robust experimental protocols for the qualitative and quantitative analysis of 4-EHA in microbial systems.

Putative Biosynthesis of this compound

The biosynthesis of BCFAs in bacteria typically initiates with a branched-chain α-keto acid primer derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine.[2][3] These primers are then elongated via the fatty acid synthase (FAS) system. For 4-EHA, a plausible biosynthetic route would necessitate a primer that introduces the ethyl group at the fourth carbon position. One hypothetical pathway could involve the condensation of two molecules of propionyl-CoA to form 3-ketohexanoyl-CoA, which could then be a substrate for further modification and elongation.

G cluster_0 Hypothetical Biosynthesis of this compound PropionylCoA1 Propionyl-CoA KetohexanoylCoA 3-Ketohexanoyl-CoA PropionylCoA1->KetohexanoylCoA Thiolase PropionylCoA2 Propionyl-CoA PropionylCoA2->KetohexanoylCoA Reduction1 Reduction (NADPH) KetohexanoylCoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (NADPH) Dehydration->Reduction2 EthylbutyrylCoA 2-Ethylbutyryl-CoA Reduction2->EthylbutyrylCoA Condensation Condensation EthylbutyrylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoethylhexanoylCoA 3-Keto-4-ethylhexanoyl-CoA Condensation->KetoethylhexanoylCoA FAS_Cycle Further FAS Cycles (Reduction, Dehydration, Reduction) KetoethylhexanoylCoA->FAS_Cycle EthylhexanoylCoA 4-Ethylhexanoyl-CoA FAS_Cycle->EthylhexanoylCoA Thioesterase Thioesterase EthylhexanoylCoA->Thioesterase EHA This compound Thioesterase->EHA

Figure 1: Hypothetical biosynthetic pathway of this compound.

Putative Degradation of this compound

The degradation of fatty acids in bacteria occurs primarily through the β-oxidation pathway.[4][5][6] For branched-chain fatty acids, this pathway often requires additional enzymes to handle the branch points. The degradation of 4-EHA would likely commence with its activation to 4-ethylhexanoyl-CoA. Standard β-oxidation would proceed for one cycle, yielding acetyl-CoA and 2-ethylbutyryl-CoA. The degradation of 2-ethylbutyryl-CoA presents a metabolic challenge due to the ethyl branch at the α-carbon, which would likely require a specialized set of enzymes, possibly involving an α-oxidation step or a rearrangement reaction, to be further metabolized.

G cluster_1 Hypothetical Degradation of this compound EHA This compound AcylCoA_Synthetase Acyl-CoA Synthetase EHA->AcylCoA_Synthetase EthylhexanoylCoA 4-Ethylhexanoyl-CoA AcylCoA_Synthetase->EthylhexanoylCoA Beta_Oxidation1 β-Oxidation Cycle 1 (Dehydrogenation, Hydration, Oxidation, Thiolysis) EthylhexanoylCoA->Beta_Oxidation1 AcetylCoA1 Acetyl-CoA Beta_Oxidation1->AcetylCoA1 EthylbutyrylCoA 2-Ethylbutyryl-CoA Beta_Oxidation1->EthylbutyrylCoA TCA_Cycle TCA Cycle AcetylCoA1->TCA_Cycle Specialized_Pathway Specialized Pathway (e.g., α-oxidation or rearrangement) EthylbutyrylCoA->Specialized_Pathway PropionylCoA Propionyl-CoA Specialized_Pathway->PropionylCoA AcetylCoA2 Acetyl-CoA Specialized_Pathway->AcetylCoA2 PropionylCoA->TCA_Cycle AcetylCoA2->TCA_Cycle

Figure 2: Hypothetical degradation pathway of this compound.

Quantitative Data on Branched-Chain Fatty Acid Production

Direct quantitative data for 4-EHA production by microorganisms is not currently available in the scientific literature. However, to provide a comparative context, the following table summarizes the production of other branched-chain volatile fatty acids by various anaerobic bacteria.

MicroorganismSubstrateBranched-Chain Fatty Acid(s) ProducedConcentration (mM)Reference
Bacteroides ruminicolaTrypticaseIsobutyric acid, Isovaleric acid, 2-Methylbutyric acidNot specified[7]
Megasphaera elsdeniiTrypticaseIsobutyric acid, Isovaleric acid, 2-Methylbutyric acidNot specified[7]

Experimental Protocols

To investigate the metabolism of 4-EHA in a specific microorganism, the following experimental workflow is recommended.

G cluster_2 Experimental Workflow for Studying 4-EHA Metabolism Culture Microbial Culture (with/without 4-EHA) Harvest Harvest Cells and Supernatant (Centrifugation) Culture->Harvest Extraction Extraction of Fatty Acids (Liquid-Liquid Extraction) Harvest->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis (Identification and Quantification) Analysis->Data Pathway Metabolic Pathway Elucidation Data->Pathway

Figure 3: General experimental workflow for studying 4-EHA metabolism.
Protocol for Extraction and Analysis of 4-EHA from Microbial Cultures

This protocol is adapted from established methods for the analysis of branched-chain fatty acids.[1][8]

5.1.1. Materials and Reagents

  • Microbial culture grown in a suitable medium.

  • This compound standard.

  • Internal standard (e.g., heptadecanoic acid).

  • Centrifuge and centrifuge tubes.

  • Lyophilizer (optional).

  • Glassware: screw-cap test tubes, pipettes.

  • Solvents: Methanol, Chloroform, Hexane (B92381) (all GC grade).

  • Reagents: 0.5 M NaOH in methanol, 14% Boron trifluoride (BF₃) in methanol, Saturated NaCl solution.

  • Water bath or heating block.

  • Vortex mixer.

  • Gas chromatograph-mass spectrometer (GC-MS).

5.1.2. Procedure

  • Cell Harvesting and Lysis:

    • Centrifuge a known volume of microbial culture (e.g., 10 mL) at 5,000 x g for 10 minutes to pellet the cells.

    • Separate the supernatant and the cell pellet for separate analysis if desired.

    • To the cell pellet, add 1 mL of 0.5 M NaOH in methanol. Vortex thoroughly.

    • Heat at 100°C for 30 minutes in a sealed tube to saponify the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Cool the tubes to room temperature.

    • Add 2 mL of 14% BF₃ in methanol. Vortex.

    • Heat at 100°C for 5 minutes. This step methylates the free fatty acids.

    • Cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • The sample is now ready for GC-MS analysis.

5.1.3. GC-MS Analysis

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Scan range of m/z 50-500.

  • Identification: The mass spectrum of the 4-EHA methyl ester should be compared to a standard and/or a library (e.g., NIST).

  • Quantification: Use the peak area of the internal standard to quantify the amount of 4-EHA.

Potential Biological Roles and Future Directions

The biological role of 4-EHA in microorganisms is likely multifaceted. As a branched-chain fatty acid, it could be incorporated into the cell membrane, thereby influencing its fluidity and permeability. The production of 4-EHA as a fermentation byproduct could also play a role in interspecies competition by acting as an antimicrobial agent, a common characteristic of volatile fatty acids.

Future research should focus on:

  • Screening microorganisms from diverse environments for their ability to produce or degrade 4-EHA.

  • Identifying and characterizing the enzymes involved in the metabolism of 4-EHA using proteomic and genomic approaches.

  • Investigating the effect of 4-EHA on the growth, membrane composition, and gene expression of various microorganisms.

  • Exploring the potential of 4-EHA and its metabolic pathways for biotechnological applications, such as the production of specialty chemicals or novel antimicrobial agents.

Conclusion

While the biological role of this compound in microbial metabolism is currently a nascent field of study, the principles of branched-chain fatty acid biochemistry provide a solid foundation for future investigations. The hypothetical pathways and detailed experimental protocols presented in this guide are intended to serve as a catalyst for research that will unravel the complexities of 4-EHA metabolism and its significance in the microbial world. Such endeavors will undoubtedly contribute to a deeper understanding of microbial physiology and open new avenues for biotechnological innovation.

References

4-Ethylhexanoic Acid as a Volatile Organic Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid (4-EHA) is a branched-chain carboxylic acid that is gaining increasing attention as a volatile organic compound (VOC) in indoor environments. While structurally similar to other medium-chain fatty acids, its prevalence, sources, and potential health implications warrant a detailed examination. This technical guide provides a comprehensive overview of 4-EHA, focusing on its physicochemical properties, sources and emission rates, analytical methodologies for its detection, environmental fate, and toxicological profile. Particular emphasis is placed on providing detailed experimental protocols and clear data presentation to support researchers in their investigations of this emerging indoor air contaminant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its behavior as a VOC, its environmental transport, and its analytical determination.

PropertyValueReference
Chemical Formula C8H16O2[1][2][3]
Molecular Weight 144.21 g/mol [1][3]
CAS Number 6299-66-7[1][2]
Appearance Colorless to light yellow liquid[4]
Odor Mild[4]
Boiling Point 234.6 °C at 760 mmHg[1][2]
Density 0.926 g/cm³[1][2]
Vapor Pressure 0.0182 mmHg at 25°C[1][2]
Flash Point 116.6 °C[1][2]
Water Solubility Slightly soluble[4]
LogP (Octanol-Water Partition Coefficient) 2.28740[1][2]

Sources and Emissions

This compound is not a naturally occurring compound in the environment in significant amounts. Its presence is primarily linked to anthropogenic sources, particularly as a breakdown product of larger molecules used in various industrial and consumer products.

Primary Sources

The most significant precursor to 4-EHA in the indoor environment is the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), which has been widely used in the manufacturing of polyvinyl chloride (PVC) products.[5] Other potential sources include certain paints, adhesives, and wood preservatives.[6]

Emission from Building Materials

PVC flooring is a major source of 4-EHA in the indoor environment. The emission is a result of the hydrolysis of DEHP within the PVC matrix, leading to the formation of 2-ethylhexanol, which is subsequently oxidized to 2-ethylhexanoic acid. This process can be influenced by factors such as humidity and the alkalinity of underlying materials like concrete.

MaterialEmission Rate (µg/m²·h)Reference
Low-VOC Paints (TVOC)96 - 4750[7]
Wall and Floor Adhesives (TVOC)220,000 - 271,000[8]
Plywood (Hexanal)56 - 65[9]

Note: Data for specific 4-EHA emission rates are limited; the table provides context on VOC emissions from related building materials.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) is the most common technique, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 4-EHA in biological matrices such as plasma.

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., 4-ethyloctanoic acid-d3). b. Perform a liquid-liquid extraction with an appropriate organic solvent. c. Evaporate the solvent to dryness under a stream of nitrogen.[10]

2. Derivatization (Methylation): a. To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[10] b. Tightly cap the tube and heat at 100°C for 30 minutes.[10] c. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution. d. Vortex and centrifuge to separate the layers. e. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[10]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[11]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar capillary column suitable for FAMEs separation (e.g., DB-23).[1][11]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Injector Temperature: 250°C.[11]

  • Injection Volume: 1 µL in splitless mode.[11]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[10]

  • MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the this compound methyl ester and the internal standard.[10]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ext Liquid-Liquid Extraction is->ext dry1 Evaporate to Dryness ext->dry1 bf3 Add BF3/Methanol dry1->bf3 heat Heat at 100°C bf3->heat phase_sep Phase Separation heat->phase_sep gcms GC-MS Analysis phase_sep->gcms data Data Acquisition (SIM mode) gcms->data

GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of 4-EHA in aqueous samples.

1. Sample Preparation: a. Centrifuge the sample to remove particulates (e.g., 10,000 x g for 10 minutes). b. Filter the supernatant through a 0.22 µm syringe filter.[11] c. For complex matrices like plasma, a protein precipitation step with cold acetonitrile (B52724) is necessary.[10]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[11]

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.[11]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[10]

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the transitions of this compound and its internal standard.[10][11]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample centrifuge Centrifuge sample->centrifuge filter Filter (0.22 µm) centrifuge->filter lcmsms LC-MS/MS Analysis filter->lcmsms data Data Acquisition (MRM mode) lcmsms->data

LC-MS/MS analysis workflow for this compound.

Quantitative Data

The concentration of this compound can vary significantly depending on the environmental matrix or biological sample. The following tables summarize available quantitative data.

Concentration in Environmental and Consumer Products
MatrixConcentrationReference
Coffee Filter Paper (chlorine-bleached)1.6 µg/g[4]
Baby Foods0.25 to 3.2 mg/kg[4]
Fruit Juices0.01 to 0.59 mg/L[4]
Indoor Air (general VOCs)Concentrations of many VOCs are consistently higher indoors (up to ten times higher) than outdoors.[12]
Concentration in Biological Samples
MatrixConcentration RangeMethod of AnalysisReference
Human Urine (sawmill workers)0.01 to 5.40 mmol/mol creatinineGC[13]
Human Urine (general population)Median concentrations of 3-oxoethylhexanoic acid and total 4-heptanone (B92745) (a metabolite) were 30-175 fold higher in individuals with increased plasticizer exposure.GC-MS[14]

Environmental Fate and Health Effects

Environmental Fate

This compound is considered to be readily biodegradable in both soil and aquatic systems. Its atmospheric half-life, due to reaction with hydroxyl radicals, is estimated to be around 2 days. While it is not expected to significantly volatilize from dry soil, it has a moderate potential for bioconcentration in aquatic organisms.

Health Effects

Acute Toxicity: 4-EHA exhibits low to moderate acute toxicity via oral and dermal routes.[5]

Irritation: It is a skin and eye irritant.[5]

Developmental and Reproductive Toxicity: The primary toxicological concern associated with 4-EHA is its potential for developmental and reproductive toxicity at high doses.[5]

Mechanism of Developmental Toxicity: The developmental toxicity of 2-ethylhexanoic acid (a structural isomer, often studied as a proxy) is hypothesized to be linked to alterations in zinc metabolism. High doses of 2-EHA can induce maternal toxicity, leading to changes in zinc distribution that adversely affect the developing embryo.

Zinc_Metabolism_Pathway EHA High Dose 2-Ethylhexanoic Acid MaternalToxicity Maternal Toxicity EHA->MaternalToxicity AlteredZn Altered Zinc Metabolism MaternalToxicity->AlteredZn EmbryoZnDeficiency Embryonic Zinc Deficiency AlteredZn->EmbryoZnDeficiency DevelopmentalToxicity Developmental Toxicity EmbryoZnDeficiency->DevelopmentalToxicity

Proposed mechanism of 2-EHA-induced developmental toxicity.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature demonstrating that this compound is a direct agonist for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). While other fatty acids are known to activate PPARs, and the precursor to 4-EHA, DEHP, and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), have been shown to activate PPARα, the direct interaction of 4-EHA with these or other nuclear receptors remains an area for future research.[15][16][17]

Conclusion

This compound is an important indoor air VOC primarily originating from the degradation of plasticizers in building materials. Its potential for developmental toxicity at high doses highlights the need for continued research into its long-term health effects at lower, chronic exposure levels. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 4-EHA in various matrices, which is essential for exposure assessment and toxicological studies. Further investigation into the direct interaction of 4-EHA with cellular signaling pathways is warranted to fully elucidate its biological activity and potential risks to human health.

References

Isomers of ethylhexanoic acid and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isomers of Ethylhexanoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of ethylhexanoic acid, focusing on their physicochemical properties, experimental determination, and biological interactions. The information is intended to support research and development activities in the fields of chemistry, toxicology, and pharmacology.

Introduction to Ethylhexanoic Acid Isomers

Ethylhexanoic acid (C₈H₁₆O₂) is a branched-chain carboxylic acid. The position of the ethyl group on the hexanoic acid backbone gives rise to several positional isomers, with 2-ethylhexanoic acid, 3-ethylhexanoic acid, and 4-ethylhexanoic acid being of significant interest. 2-Ethylhexanoic acid, in particular, is a widely used industrial chemical, primarily in the synthesis of plasticizers, paint dryers, and as a corrosion inhibitor.[1][2] It is typically supplied as a racemic mixture of its (R) and (S) enantiomers.[3] The isomers exhibit distinct properties and biological activities, making their individual characterization crucial for various scientific applications.

Physicochemical Properties

The physicochemical properties of the ethylhexanoic acid isomers are summarized in the table below. These properties are critical for understanding their behavior in both chemical and biological systems.

Property2-Ethylhexanoic Acid3-Ethylhexanoic AcidThis compound
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol [4]144.21 g/mol [5][6]144.21 g/mol [7]
Appearance Colorless to light yellow liquid[4]--
Boiling Point 228 °C[3]234.6 °C234.6 °C[7]
Melting Point -59 °C[3]--
Density 0.903 g/cm³[3]0.926 g/cm³[2]0.926 g/cm³[7]
Water Solubility 1.4 g/L at 25 °C[4]--
logP 2.579[3]2.28740[2]2.28740[7]
pKa 4.819[3]--
Refractive Index 1.425[3]1.4128 (estimate)[2]1.435[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of ethylhexanoic acid isomers are provided below.

Determination of Boiling Point

The boiling point of liquid ethylhexanoic acid isomers can be determined using a distillation method or a micro-method with a Thiele tube.[8][9][10]

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of the ethylhexanoic acid isomer into the round-bottom flask along with a few boiling chips.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[10]

  • The barometric pressure should be recorded as the boiling point is pressure-dependent.[8]

Determination of Melting Point

For isomers that are solid at room temperature or for determining the freezing point of the liquid isomers, a melting point apparatus can be used.[11][12][13][14]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of the solid isomer

Procedure:

  • Finely powder a small amount of the solid sample.

  • Pack a small amount of the powdered sample into the open end of a capillary tube, ensuring the sample is tightly packed at the bottom. The sample height should be 2-3 mm.[11]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[13]

Determination of Density

The density of the liquid isomers can be determined by measuring the mass of a known volume.[15][16][17]

Apparatus:

  • Pycnometer or a volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a clean, dry pycnometer (or volumetric flask) (m₁).

  • Fill the pycnometer with the liquid isomer up to the calibration mark, ensuring there are no air bubbles.

  • Weigh the filled pycnometer (m₂).

  • The mass of the liquid is m = m₂ - m₁.

  • The volume of the liquid is the calibrated volume of the pycnometer (V).

  • The density (ρ) is calculated using the formula: ρ = m/V.[15]

Determination of Water Solubility

The solubility of ethylhexanoic acid isomers in water can be determined by the shake-flask method.[18][19][20][21][22]

Apparatus:

  • Test tubes or flasks with stoppers

  • Shaker or vortex mixer

  • Analytical balance

  • Centrifuge (optional)

  • Analytical method for quantification (e.g., HPLC, titration)

Procedure:

  • Add an excess amount of the ethylhexanoic acid isomer to a known volume of water in a flask.

  • Seal the flask and shake it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the mixture to stand to separate the undissolved solute. Centrifugation can be used to facilitate this separation.

  • Carefully withdraw a known volume of the clear, saturated aqueous solution.

  • Determine the concentration of the dissolved isomer in the aqueous sample using a suitable analytical technique. This concentration represents the water solubility.

Biological Activities and Signaling Pathways

2-Ethylhexanoic acid is a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP).[23] Its biological effects are of considerable interest.

Metabolism

The primary metabolic pathway for 2-ethylhexanoic acid in humans and rats is β-oxidation.[1][24] Major urinary metabolites include the glucuronide of 2-ethylhexanoic acid, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid.[24]

Signaling Pathway Involvement

2-Ethylhexanoic acid and its metabolites have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[25][26][27] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[26] The activation of PPARs by 2-ethylhexanoic acid is thought to be a key mechanism underlying its biological effects, including its role as a peroxisome proliferator.[25]

Mandatory Visualizations

Experimental Workflow for Isomer Analysis

The following diagram illustrates a general workflow for the separation and analysis of ethylhexanoic acid isomers.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification start Mixture of Ethylhexanoic Acid Isomers extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization (optional) extraction->derivatization hplc_setup Column Selection & Mobile Phase Optimization derivatization->hplc_setup Inject Sample hplc Chiral HPLC / GC detection Mass Spectrometry (MS) / UV-Vis Detection hplc->detection hplc_setup->hplc quantification Data Analysis & Quantification detection->quantification end Isomer Quantification quantification->end Final Report

Caption: A generalized workflow for the separation and analysis of ethylhexanoic acid isomers.

Postulated Signaling Pathway of 2-Ethylhexanoic Acid

The diagram below illustrates the postulated signaling pathway for 2-ethylhexanoic acid involving PPARα activation.

G cluster_cell Hepatocyte EHA 2-Ethylhexanoic Acid (EHA) PPARa PPARα EHA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates MetabolicEffects Increased Fatty Acid Metabolism & Peroxisome Proliferation TargetGenes->MetabolicEffects leads to

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 4-Ethylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid is a branched-chain fatty acid that can be present in various biological matrices. Its accurate and reliable quantification is essential for various fields of research, including metabolic studies and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] However, due to its polarity and low volatility, direct analysis by GC can be challenging, often resulting in poor chromatographic peak shape.[3] To overcome these challenges, derivatization is typically required to convert the polar carboxylic acid group into a less polar, more volatile ester, making the compound suitable for GC-MS analysis.[2][3]

These application notes provide detailed protocols for the extraction, derivatization, and subsequent quantitative analysis of this compound in biological samples using GC-MS.

Quantitative Data Summary

The concentration of this compound can differ significantly depending on the biological matrix and species. The following table summarizes available quantitative data. It is important to note that concentrations in human matrices have not been extensively reported in the literature.

Biological MatrixSpeciesConcentration RangeMethod of Analysis
Subcutaneous Adipose TissueSheep13 - 26 µg/gGC-MS
Milk FatGoat190 - 480 µg/gGC-MS[1]
Milk FatSheep78 - 220 µg/gGC-MS[1]
Cheese FatGoat190 - 480 µg/gGC-MS[1]
Cheese FatSheep78 - 220 µg/gGC-MS[1]

Experimental Protocols

Two primary methodologies are presented for the GC-MS analysis of this compound in biological fluids: one utilizing silylation and the other employing methylation for derivatization.

Protocol 1: GC-MS Analysis of this compound in Human Plasma/Serum via Silylation

This protocol is adapted from a validated method for the analysis of short-chain fatty acids in human plasma and serum.[1]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Human plasma/serum samples

2. Sample Preparation

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma/serum.[1]

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 100 µg/mL heptadecanoic acid in methanol) to each sample and briefly vortex.[1]

  • Acidification: Add 10 µL of concentrated HCl to each sample to acidify, and vortex for 10 seconds.[1]

  • Extraction: Add 500 µL of MTBE to each tube and vortex vigorously for 2 minutes.[1]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[1]

  • Cap the tube tightly and heat at 60°C for 30 minutes.[1]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.[1]

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent[2]

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[2]

  • Injector Temperature: 250°C[2]

  • Injection Volume: 1 µL in splitless mode[2]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]

  • MSD Conditions:

    • Transfer Line Temperature: 280°C[2]

    • Ion Source Temperature: 230°C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, monitor characteristic ions of the trimethylsilyl (B98337) (TMS) derivative of this compound and the internal standard.[1]

Protocol 2: GC-MS Analysis of this compound in Biological Samples via Methylation

This protocol describes a common acid-catalyzed methylation procedure to form fatty acid methyl esters (FAMEs).

1. Materials and Reagents

2. Sample Preparation and Derivatization

  • Sample Aliquoting: Accurately weigh 1-10 mg of the lipid extract or sample into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 2% (v/v) sulfuric acid in methanol to the dried sample.

  • Reaction: Securely cap the tube and heat it in a water bath or heating block at 60-80°C for 1-2 hours.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • GC Column: For general analysis, a "Carbowax" type column (polyethylene glycol phase) provides good separation. For isomer separation, a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88, SP-2560) is recommended.[3] For GC-MS, it is critical to use a low-bleed column.[3]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 175°C.[3]

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

    • Solvent Delay: 3-5 minutes.

Experimental Workflow Diagram```dot

GCMS_Workflow dry dry derivatize derivatize dry->derivatize heat heat gcms gcms heat->gcms sample sample spike spike acidify acidify extract extract separation separation detection detection data data

Caption: General metabolic pathways for fatty acids.

References

Application Notes and Protocols for the GC Analysis of 4-Ethylhexanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid is a branched-chain carboxylic acid that plays a role in various biological and industrial processes. Its analysis by gas chromatography (GC) is often challenging due to its low volatility and high polarity, which can lead to poor peak shape and inaccurate quantification.[1][2] Derivatization is a crucial sample preparation step that converts the polar carboxylic acid group into a less polar and more volatile derivative, making it amenable to GC analysis.[1][2] This document provides detailed application notes and protocols for the two most common derivatization methods for this compound: Esterification to form fatty acid methyl esters (FAMEs) and Silylation to form trimethylsilyl (B98337) (TMS) esters.

The choice of derivatization method can significantly impact the accuracy, precision, and efficiency of the analysis.[3] This guide offers a comparative overview of these techniques, supported by experimental data for similar medium-chain fatty acids, to assist researchers in selecting the optimal method for their specific analytical needs.

Comparison of Derivatization Methods

The selection of a suitable derivatization method depends on several factors, including the sample matrix, the presence of other functional groups, and the desired analytical performance. Below is a summary of the key characteristics of the most common derivatization approaches for this compound.

Derivatization MethodReagent(s)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF3-Methanol)Broad applicability for free fatty acids, quantitative yields possible, derivatives are stable.[3]Requires heating, potential for by-product formation with unsaturated acids.[4]
Alkylation DiazomethaneReacts instantaneously at room temperature to yield methyl esters with few by-products.[5]Highly toxic, carcinogenic, and potentially explosive; also methylates other acidic functional groups.[5]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Highly reactive, derivatizes multiple functional groups, by-products are volatile.[1][6]Derivatives can be moisture-sensitive, potentially more complex mass spectra.[7]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-based methods for the quantification of medium-chain fatty acids, which are structurally similar to this compound. This data is compiled from various studies and serves as a reliable reference for expected performance.

ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.5 - 2.0 µg/mL
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD%) < 10%< 15%

Note: Data presented is for analogous medium-chain fatty acids, as specific validation data for 4-Ethyloctanoic acid was not available in the cited literature. Performance can vary based on the matrix, instrumentation, and specific protocol.[8][9]

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the formation of the methyl ester of this compound using an acid-catalyzed reaction with BF3-Methanol.

Materials:

  • Sample containing this compound (1-25 mg)

  • BF3-Methanol solution (10-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. If dissolved in a non-polar organic solvent, it can be used directly. Place the dried residue or liquid sample in a reaction vial.

  • Reagent Addition: Add 2 mL of BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.[10]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Vortex the vial vigorously for 30 seconds to ensure thorough mixing and extraction of the methyl ester into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • Dried sample containing this compound (1-10 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. Place the dried sample in a GC vial.

  • Solvent Addition: Add an appropriate volume of an anhydrous aprotic solvent (e.g., 100 µL) to dissolve the sample.

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is necessary for complete derivatization.[1]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.[7]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC or GC-MS. Further dilution with an appropriate solvent may be necessary depending on the concentration.

Visualized Experimental Workflows

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_final Final Preparation start Start with Sample (1-25 mg) dry Evaporate to Dryness (if aqueous) start->dry add_bf3 Add 2 mL BF3-Methanol dry->add_bf3 heat Heat at 60°C for 5-10 min add_bf3->heat cool Cool to Room Temp heat->cool add_h2o_hexane Add 1 mL Water & 1 mL Hexane cool->add_h2o_hexane vortex Vortex Vigorously add_h2o_hexane->vortex separate Allow Phases to Separate vortex->separate transfer Transfer Hexane Layer separate->transfer dry_na2so4 Dry over Anhydrous Na2SO4 transfer->dry_na2so4 analyze Ready for GC/GC-MS Analysis dry_na2so4->analyze

Caption: Workflow for Esterification of this compound.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Final Preparation start Start with Dried Sample (1-10 mg) add_solvent Add Anhydrous Solvent (e.g., 100 µL ACN) start->add_solvent add_bstfa Add 50-100 µL BSTFA + 1% TMCS add_solvent->add_bstfa vortex Vortex for 10s add_bstfa->vortex heat Heat at 60°C for 60 min vortex->heat cool Cool to Room Temp heat->cool analyze Ready for GC/GC-MS Analysis cool->analyze

Caption: Workflow for Silylation of this compound.

Conclusion

Both esterification and silylation are effective methods for the derivatization of this compound for GC analysis. The choice between these methods should be based on the specific requirements of the analysis, including the sample matrix, available instrumentation, and the presence of other analytes of interest. Acid-catalyzed esterification with BF3-Methanol is a robust method that provides stable derivatives. Silylation with BSTFA is a powerful and rapid technique, particularly useful when other functional groups that can be silylated are also present in the sample. For optimal results, it is recommended to validate the chosen method for the specific application to ensure accuracy and precision.

References

Application Notes and Protocols for the Quantification of 4-Ethylhexanoic Acid in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid (4-EHA) is a branched-chain fatty acid that can be present in various food products. Its occurrence can be of interest due to its potential impact on the sensory properties of food and as a potential biomarker in metabolic research. Accurate and reliable quantification of 4-EHA in complex food matrices is crucial for quality control, food safety, and research applications. These application notes provide detailed protocols for the quantification of 4-EHA in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary analytical techniques for the quantification of 4-EHA are GC-MS and LC-MS/MS. GC-MS is a robust and widely used method, particularly for volatile compounds. For non-volatile analytes like fatty acids, a derivatization step is typically required to convert them into more volatile esters.[1] LC-MS/MS has emerged as a highly sensitive and specific alternative, often requiring simpler sample preparation.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for the quantification of short- and branched-chain fatty acids, including data for the structurally similar 2-ethylhexanoic acid (2-EHA), which can be used as a reference for expected performance for 4-EHA analysis.

Table 1: GC-MS Method Performance for 2-Ethylhexanoic Acid in Foodstuffs

ParameterResultFood Matrix
Limit of Detection (LOD)20 µg/kgBaby Food, Fruit Juices
Precision (RSD)4.1%Baby Food, Fruit Juices
Average Recovery118%Spiked Food Samples

Source: In-house validation data for the analysis of 2-EHA in foodstuffs.[2][3]

Table 2: LC-MS/MS Method Performance for Organic Acids in Various Matrices

ParameterResultFood Matrix
Limit of Detection (LOD)<0.005 mg/kgSoil, Cotton
Limit of Quantification (LOQ)<0.015 mg/kgSoil, Cotton
Linearity (r²)>0.997Standard Solutions
Recovery76.3% - 100.0%Spiked Soil and Cotton Samples

Source: Validation of an LC-MS/MS method for other organic acids, demonstrating the potential sensitivity of the technique.[4]

Table 3: Concentration of 2-Ethylhexanoic Acid Detected in Commercial Food Products

Food ProductConcentration RangeAverage Concentration
Baby Foods (n=20)0.25 to 3.2 mg/kg0.55 mg/kg
Fruit Juices (n=15)0.01 to 0.59 mg/L0.18 mg/L

Source: Analysis of commercial food products for 2-EHA contamination.[3][5]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the extraction and derivatization of 4-EHA from a food matrix for subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • For Solid Food Samples (e.g., cheese, meat):

    • Homogenize a representative portion of the food sample.

    • Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of an appropriate internal standard (e.g., deuterated 4-EHA or a non-naturally occurring branched-chain fatty acid).

    • Perform lipid extraction using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform:methanol (B129727).

    • Vortex the mixture vigorously and then centrifuge to separate the layers.

    • Carefully collect the organic (lower) layer containing the lipids.

    • Dry the organic extract under a gentle stream of nitrogen.

  • For Liquid Food Samples (e.g., milk, juice):

    • Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a centrifuge tube.

    • Add a known amount of the internal standard.

    • For high-fat liquids like milk, perform a lipid extraction as described for solid samples. For clearer liquids like juice, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or diethyl ether may be sufficient.

    • Collect and dry the organic extract.

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • To the dried lipid extract, add an alcoholic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

  • Heat the mixture (e.g., at 70°C for 1-2 hours) to hydrolyze the lipids and release the free fatty acids.

  • After cooling, acidify the solution with an appropriate acid (e.g., sulfuric acid).

  • Convert the free fatty acids to their more volatile methyl esters (FAMEs) by adding a methylating agent such as boron trifluoride-methanol complex (BF3-Methanol) or acidic methanol and heating.

  • Extract the resulting FAMEs into an organic solvent such as hexane or heptane.

  • Wash the organic phase with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.[1]

  • Concentrate the FAMEs under a gentle stream of nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.[1]

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent Technologies 7890A GC system or equivalent.[1]

  • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 25°C/min) to a higher temperature (e.g., 175°C), followed by a slower ramp (e.g., 4°C/min) to the final temperature (e.g., 230°C) and hold.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol details a method for the analysis of 4-EHA using LC-MS/MS, which may require a derivatization step to improve chromatographic retention and ionization efficiency.

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction steps as outlined in Protocol 1 for solid and liquid food matrices.

2. Derivatization (for improved sensitivity):

  • Add a stable isotope-labeled internal standard corresponding to 4-EHA to the sample extract.[1]

  • Add a solution of aniline (B41778) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the sample.[1]

  • Incubate the mixture to allow for the derivatization of the carboxylic acid group.[1]

  • Stop the reaction and extract the derivatized analytes using an appropriate organic solvent.[1]

  • Dry the organic extract and reconstitute it in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.[1]

3. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: A UHPLC system for fast and efficient separation.[1]

  • Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific derivative).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Matrix Sample (Solid or Liquid) Homogenization Homogenization (for solids) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Lipid/Analyte Extraction Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Saponification Saponification Drying->Saponification LCMS_Analysis LC-MS/MS Analysis Drying->LCMS_Analysis Direct analysis or alternative derivatization Acidification Acidification Saponification->Acidification Esterification FAMEs Formation Acidification->Esterification FAME_Extraction FAMEs Extraction & Cleanup Esterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification LCMS_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound in food.

ehrlich_pathway cluster_pathway Biosynthesis of this compound (Hypothesized) Isoleucine Isoleucine (from diet/protein hydrolysis) Transaminase Branched-Chain Amino Acid Aminotransferase (BCAT) Isoleucine->Transaminase Keto_acid α-Keto-β-methylvalerate Transaminase->Keto_acid Decarboxylase Branched-Chain α-Keto Acid Decarboxylase (BCKAD) Keto_acid->Decarboxylase Aldehyde 2-Methylbutanal Decarboxylase->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Elongation Fatty Acid Synthase/Elongase (hypothesized elongation) EHA This compound Oxidation->EHA Further metabolic steps (e.g., elongation)

Caption: Hypothesized biochemical pathway for the formation of this compound.

References

Application Notes and Protocols: 4-Ethylhexanoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethylhexanoic acid as a versatile precursor in the synthesis of potential therapeutic agents. The unique branched structure of this compound can impart favorable physicochemical properties to target molecules, such as modified lipophilicity and metabolic stability, which are critical parameters in drug design. This document outlines detailed protocols for the synthesis of ester and amide derivatives of this compound, presenting them as scaffolds for the development of novel bioactive compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental for reaction design and optimization.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 6299-66-7[1]
Boiling Point 234.6 °C at 760 mmHg[1]
Density 0.926 g/cm³[1]
LogP 2.28740[1]
Purity (typical) ≥98%

Application Note 1: Synthesis of 4-Ethylhexanoate Esters as Potential Antimicrobial Agents

Introduction:

Ester derivatives of various carboxylic acids have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The esterification of this compound with different alcohol moieties can lead to a library of compounds for screening as potential therapeutic agents. The branched alkyl chain of this compound can enhance the lipophilicity of the resulting ester, potentially improving its ability to penetrate microbial cell membranes.

Experimental Protocol: Fischer Esterification of this compound with Ethanol (B145695)

This protocol describes a classic acid-catalyzed esterification to produce ethyl 4-ethylhexanoate.

Materials:

  • This compound (≥98%)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (14.42 g, 0.1 mol) and absolute ethanol (50 mL).

  • Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ethyl 4-ethylhexanoate can be purified by fractional distillation to yield the final product.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Amount (g)Moles
This compound144.2114.420.1
Ethanol46.07Excess-
Product Yield (g) Yield (%)
Ethyl 4-ethylhexanoate172.2713.8~80

Workflow for Fischer Esterification:

Fischer_Esterification reagents This compound + Ethanol + H₂SO₄ (cat.) reflux Reflux (4-6 h) reagents->reflux workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying (MgSO₄) extraction->drying purification Purification (Distillation) drying->purification product Ethyl 4-ethylhexanoate purification->product

Fischer Esterification Workflow

Application Note 2: Amide Derivatives of this compound as Potential Enzyme Inhibitors

Introduction:

The amide bond is a cornerstone of many pharmaceutical structures.[4] Synthesizing amide derivatives of this compound can generate novel molecules for screening as enzyme inhibitors, such as fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) inhibitors. The branched chain of the parent acid can influence the binding affinity and selectivity of the resulting amide for the target enzyme's active site.

Experimental Protocol: Amide Coupling of this compound with Aniline (B41778) using EDCI/HOBt

This protocol details a common and efficient method for amide bond formation.

Materials:

  • This compound (≥98%)

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.44 g, 10 mmol) in anhydrous dichloromethane (30 mL).

  • Add HOBt (1.53 g, 10 mmol) and EDCI (2.11 g, 11 mmol) to the solution and stir at room temperature for 15 minutes.

  • Add aniline (0.93 g, 10 mmol) followed by the dropwise addition of DIPEA (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude N-phenyl-4-ethylhexanamide can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound144.211.4410
Aniline93.130.9310
EDCI191.702.1111
HOBt153.141.5310
DIPEA129.241.5512
Product Yield (g) Yield (%)
N-phenyl-4-ethylhexanamide219.321.86~85

Workflow for Amide Coupling:

Amide_Coupling reagents This compound + Aniline + EDCI + HOBt + DIPEA in DCM stir Stir at RT (12-24 h) reagents->stir workup Aqueous Workup (HCl, NaHCO₃, Brine) stir->workup drying Drying (Na₂SO₄) workup->drying purification Purification (Column Chromatography) drying->purification product N-phenyl-4-ethylhexanamide purification->product Acyl_Chloride_Formation reagents This compound + SOCl₂ + DMF (cat.) in Toluene reflux Reflux (2-3 h) reagents->reflux distillation Distillation reflux->distillation product 4-Ethylhexanoyl Chloride distillation->product

References

Application Notes and Protocols: Synthesis and Use of 2-Ethylhexanoic Acid-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity: While the inquiry specified 4-ethylhexanoic acid, the predominant isomer utilized in the chemical industry for plasticizer synthesis is 2-ethylhexanoic acid. The branching at the alpha-position in 2-ethylhexanoic acid provides desirable properties to the resulting plasticizer esters, such as thermal stability and compatibility with polymers like PVC. Consequently, the following application notes and protocols are based on the extensive available research for 2-ethylhexanoic acid.

Introduction to 2-Ethylhexanoic Acid-Based Plasticizers

Esters derived from 2-ethylhexanoic acid (2-EHA) are effective plasticizers, particularly for polyvinyl chloride (PVC), enhancing its flexibility and durability.[1][2][3] These plasticizers are valued for their excellent compatibility with PVC, low volatility, and superior performance at low temperatures. A common example is triethylene glycol bis(2-ethylhexanoate), which serves as a benchmark for the performance of this class of plasticizers.[4] The synthesis of these esters can be achieved through two primary routes: direct esterification of 2-ethylhexanoic acid with a suitable polyol or transesterification of a 2-ethylhexanoate (B8288628) ester with a polyol.

Data Presentation

Physicochemical Properties of Triethylene Glycol bis(2-Ethylhexanoate)
PropertyValueUnit
Molecular FormulaC22H42O6-
Molecular Weight402.57 g/mol
AppearanceColorless to pale yellow liquid-
Density (at 20°C)0.967g/cm³
Boiling Point344°C
Freezing Point-50°C
Flash Point (Open Cup)199°C
Water SolubilityInsoluble-

Sources:[5]

Comparative Performance of Plasticizers in PVC (at 40 phr)
PropertyTest MethodPVC (Unplasticized)PVC + DOPPVC + Triethylene Glycol bis(2-Ethylhexanoate)
Mechanical Properties
Tensile StrengthASTM D638~50 MPa~20-25 MPa~17-22 MPa
Elongation at BreakASTM D638<10%~250-350%~300-400%
Shore A HardnessASTM D2240>100~70-80~65-75
Thermal Properties
Glass Transition Temp. (Tg)DSC~85°C~ -10°C~ -15°C to -25°C
Thermal Stability (TGA, 5% wt loss)TGA~250°C~270°C~280°C

Note: The values presented are typical ranges and can vary based on the specific formulation and processing conditions. Data is compiled from general knowledge in the field and supported by findings in sources[6][7][8][9].

Experimental Protocols

Protocol 1: Synthesis of Triethylene Glycol bis(2-Ethylhexanoate) via Direct Esterification

Objective: To synthesize triethylene glycol bis(2-ethylhexanoate) through the direct esterification of 2-ethylhexanoic acid and triethylene glycol.

Materials:

  • 2-Ethylhexanoic acid

  • Triethylene glycol

  • Titanium(IV) isopropoxide (catalyst)

  • Activated carbon

  • Nitrogen gas supply

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Glass reactor with a mechanical stirrer, thermometer, and a Dean-Stark trap or similar water separator.

  • Heating mantle

  • Vacuum pump

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: In a clean, dry glass reactor, add triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid.

  • Catalyst and Adsorbent Addition: Add titanium(IV) isopropoxide (approximately 0.045 mol% based on the triethylene glycol) and 1% by weight of activated carbon to the reaction mixture.

  • Reaction Setup: Assemble the reactor with a mechanical stirrer, thermometer, and a water separator. Purge the system with nitrogen.

  • Heating and Water Removal: Begin stirring and heat the mixture to approximately 220°C. Apply a reduced pressure (down to 600 hPa) to facilitate the removal of the water formed during the reaction.[10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected in the separator. The reaction is considered complete when the theoretical amount of water has been collected, and the product achieves a purity of at least 97% as determined by gas chromatography.[10] The total reaction time is typically around 8 hours.[10]

  • Purification:

    • Cool the reaction mixture.

    • Remove the excess 2-ethylhexanoic acid via vacuum distillation at 180°C and 2 hPa.[10]

    • Neutralize any remaining acid with a dilute sodium hydroxide solution.

    • Wash the organic layer with water to remove any residual salts.

    • Dry the product over anhydrous sodium sulfate and filter.

Protocol 2: Synthesis of Triethylene Glycol bis(2-Ethylhexanoate) via Transesterification

Objective: To synthesize triethylene glycol bis(2-ethylhexanoate) through the transesterification of methyl-2-ethylhexanoate and triethylene glycol.

Materials:

  • Methyl-2-ethylhexanoate

  • Triethylene glycol

  • Potassium carbonate (catalyst)

  • Nitrogen gas supply

Equipment:

  • Four-neck round-bottom flask with a magnetic stirrer, condenser, and a sampling port.

  • Heating mantle

  • Nitrogen purge line

Procedure:

  • Charging the Flask: In a four-neck round-bottom flask, combine methyl-2-ethylhexanoate and triethylene glycol. A molar ratio of 3:1 (methyl-2-ethylhexanoate to triethylene glycol) is effective.

  • Catalyst Addition: Add approximately 2 mol% of potassium carbonate as the catalyst.

  • Reaction Setup: Equip the flask with a magnetic stirrer, a condenser, and a nitrogen purge line.

  • Heating and Methanol (B129727) Removal: Heat the mixture to 160°C with continuous stirring. A slow nitrogen purge should be maintained to help remove the methanol byproduct, driving the reaction to completion.[11]

  • Monitoring the Reaction: The reaction can be monitored by gas chromatography to determine the conversion of reactants and the formation of the desired product. A reaction time of approximately 3.5 hours should yield a high conversion.[11]

  • Purification:

    • Cool the reaction mixture.

    • The catalyst can be removed by filtration.

    • Any unreacted starting materials can be removed by vacuum distillation.

Visualizations

Synthesis_Direct_Esterification Reactants 2-Ethylhexanoic Acid + Triethylene Glycol Reactor Reaction at 220°C under Vacuum Reactants->Reactor Catalyst Titanium(IV) Isopropoxide Catalyst->Reactor Water_Removal Water Removal (Dean-Stark) Reactor->Water_Removal Purification Purification: 1. Vacuum Distillation 2. Neutralization 3. Washing & Drying Reactor->Purification Product Triethylene Glycol bis(2-Ethylhexanoate) Purification->Product

Caption: Direct Esterification Synthesis Pathway.

Synthesis_Transesterification Reactants Methyl-2-ethylhexanoate + Triethylene Glycol Reactor Reaction at 160°C with N2 Purge Reactants->Reactor Catalyst Potassium Carbonate Catalyst->Reactor Methanol_Removal Methanol Removal (Nitrogen Purge) Reactor->Methanol_Removal Purification Purification: 1. Filtration 2. Vacuum Distillation Reactor->Purification Product Triethylene Glycol bis(2-Ethylhexanoate) Purification->Product

Caption: Transesterification Synthesis Pathway.

Experimental_Workflow cluster_synthesis Plasticizer Synthesis cluster_pvc_prep PVC Formulation and Processing cluster_testing Performance Testing Reactants Raw Materials Reaction Esterification or Transesterification Reactants->Reaction Purification Distillation, Filtration, etc. Reaction->Purification Final_Product Pure Plasticizer Purification->Final_Product Blending Dry Blending Final_Product->Blending with PVC resin, stabilizers, etc. Milling Two-Roll Milling Blending->Milling Molding Compression Molding Milling->Molding Mechanical_Testing Mechanical Properties Molding->Mechanical_Testing ASTM D638, D2240 Thermal_Testing Thermal Properties Molding->Thermal_Testing DSC, TGA Migration_Testing Migration Resistance Molding->Migration_Testing ISO 177 Data_Analysis Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Testing->Data_Analysis Migration_Testing->Data_Analysis

Caption: Experimental Workflow for Plasticizer Synthesis and Evaluation.

References

Application Note and Protocol for Liquid-Liquid Extraction of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid is a branched-chain carboxylic acid relevant in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its effective isolation and purification from aqueous solutions is a critical step in many research and development processes. Liquid-liquid extraction (LLE) is a robust and widely applicable method for this purpose, leveraging the differential solubility of the target compound between two immiscible liquid phases. This document provides a detailed protocol for the efficient extraction of this compound from an aqueous matrix into an organic solvent. The protocol's foundation lies in manipulating the ionization state of the carboxylic acid through pH control to maximize its partition into the organic phase.

Physicochemical Data and Solvent Properties

The selection of an appropriate extraction solvent and the optimization of aqueous phase pH are paramount for achieving high extraction efficiency. This decision is guided by the physicochemical properties of this compound and the characteristics of the solvent. The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity; a higher LogP value suggests greater affinity for the organic phase. The acid dissociation constant (pKa) dictates the pH at which the compound exists in its ionized and non-ionized forms. For effective extraction of a carboxylic acid into an organic solvent, the pH of the aqueous phase should be maintained at least 2 units below the pKa, ensuring the acid is predominantly in its neutral, more lipophilic form.

ParameterValueSignificance for LLE
Molecular Formula C₈H₁₆O₂-
Molecular Weight 144.21 g/mol -
LogP (Octanol-Water) ~2.5[1][2]Indicates good hydrophobicity, favoring partitioning into organic solvents.
pKa (estimated) ~4.8Dictates that an aqueous pH < 2.8 is required for efficient extraction.
Solvent Partition Coefficient (Kd) of similar C8 acids *Notes
Ethyl Acetate (B1210297)HighGood solvency for a range of organic compounds and favorable partitioning for fatty acids.[3]
DichloromethaneHighExcellent solubility for non-polar compounds; should be used with appropriate safety precautions.[4]
n-HexaneModerate-HighA non-polar solvent effective for extracting lipids and other hydrophobic compounds.[5]
Diethyl EtherHighLow boiling point and good solvency, but highly volatile and flammable.
TolueneModerate-HighGood solubility for aromatic and moderately non-polar compounds.

Experimental Protocol

This protocol details the steps for the extraction of this compound from an aqueous solution into an organic solvent, followed by back-extraction for recovery in a clean aqueous phase if required.

Materials and Reagents
  • Sample: Aqueous solution containing this compound.

  • Extraction Solvents: Ethyl acetate, Dichloromethane, or n-Hexane (ACS grade or higher).

  • Acidifying Agent: 1 M Hydrochloric Acid (HCl).

  • Basifying Agent: 1 M Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).

  • Equipment: Separatory funnel, beakers, Erlenmeyer flasks, pH meter or pH paper, rotary evaporator (optional), graduated cylinders, pipettes.

Procedure
  • Sample Preparation:

    • Place a known volume of the aqueous solution containing this compound into a separatory funnel.

  • Acidification of the Aqueous Phase:

    • Measure the initial pH of the aqueous sample.

    • Slowly add 1 M HCl dropwise while gently swirling the separatory funnel.

    • Monitor the pH and continue adding acid until the pH of the aqueous phase is ≤ 2.8. This ensures that the this compound is protonated to its neutral form.

  • Liquid-Liquid Extraction:

    • Add a volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel. A typical starting solvent-to-sample volume ratio is 1:1.

    • Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Periodically vent the funnel to release pressure.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation:

    • Carefully drain the lower (denser) layer into a clean Erlenmeyer flask. If using a solvent less dense than water (like ethyl acetate or n-hexane), the aqueous layer will be the bottom layer. If using a solvent denser than water (like dichloromethane), the organic layer will be the bottom layer.

    • Pour the upper layer out through the top opening of the separatory funnel into a separate clean Erlenmeyer flask to avoid contamination.

  • Repeat Extraction (Optional but Recommended):

    • For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3 and 4) can be repeated with a fresh portion of the organic solvent.

    • Combine the organic extracts from all repetitions.

  • Drying the Organic Extract:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing.

    • Decant or filter the dried organic extract into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • The organic solvent can be removed using a rotary evaporator under reduced pressure to yield the purified this compound.

  • Back-Extraction (Optional - for recovery in a clean aqueous phase):

    • Combine the organic extracts in a clean separatory funnel.

    • Add a volume of 1 M NaOH solution.

    • Shake the funnel, venting appropriately. This will deprotonate the this compound, forming the water-soluble sodium 4-ethylhexanoate salt.

    • Allow the layers to separate and collect the aqueous layer containing the salt.

    • The aqueous layer can then be re-acidified with HCl to precipitate the this compound if desired.

Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound cluster_prep Preparation cluster_extraction Extraction cluster_separation Phase Collection cluster_post_extraction Post-Extraction Processing cluster_back_extraction Optional Back-Extraction start Start with Aqueous Sample containing this compound acidify Acidify Aqueous Phase to pH <= 2.8 with 1M HCl start->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent shake Shake & Vent Separatory Funnel add_solvent->shake separate Allow Phases to Separate shake->separate collect_organic Collect Organic Layer (contains this compound) separate->collect_organic collect_aqueous Collect Aqueous Layer (Raffinate) separate->collect_aqueous dry_organic Dry Organic Layer with Na₂SO₄ collect_organic->dry_organic add_base Add 1M NaOH to Organic Layer collect_organic->add_base Optional evaporate Evaporate Solvent (e.g., Rotary Evaporator) dry_organic->evaporate product Purified this compound evaporate->product shake_back Shake & Separate add_base->shake_back collect_aqueous_back Collect Aqueous Layer (contains Sodium 4-Ethylhexanoate) shake_back->collect_aqueous_back reacidify Re-acidify Aqueous Layer to Precipitate Acid collect_aqueous_back->reacidify reacidify->product

Caption: Workflow for the liquid-liquid extraction of this compound.

References

Solid-Phase Extraction of 4-Ethylhexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid (4-EHA) is a branched-chain carboxylic acid relevant in various fields, including metabolomics, environmental analysis, and as a potential biomarker. Accurate quantification of 4-EHA in complex matrices such as biological fluids, water, and industrial samples requires efficient sample preparation to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a robust and widely used technique for this purpose, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and providing cleaner extracts.

This document provides detailed application notes and protocols for the solid-phase extraction of this compound, comparing different SPE sorbent chemistries. Methodologies for reversed-phase, polymeric, and mixed-mode anion exchange SPE are presented to guide the user in selecting the optimal approach for their specific application.

Data Presentation: Comparison of SPE Methods for Carboxylic Acid Recovery

The selection of the appropriate SPE sorbent is critical for achieving high recovery and purity of the target analyte. The following table summarizes typical recovery rates for aliphatic carboxylic acids using different SPE sorbent types. While specific recovery for this compound may vary depending on the matrix and experimental conditions, this data provides a comparative overview to guide method development.

SPE Sorbent TypeFunctional GroupsPrimary Retention Mechanism(s)Typical Recovery for Aliphatic Carboxylic Acids (%)Key Advantages
Reversed-Phase (C18) Octadecyl silicaHydrophobic (van der Waals forces)75-90%Good for non-polar to moderately polar compounds from aqueous matrices.
Polymeric (e.g., PS-DVB) Polystyrene-divinylbenzeneHydrophobic (π-π interactions) and polar interactions>90%High surface area and capacity, stable over a wide pH range (0-14).[1]
Mixed-Mode Anion Exchange (SAX) Quaternary amine and hydrophobic backbone (e.g., C8)Ion exchange and hydrophobic>90%Highly selective for acidic compounds, allows for stringent washing steps.

Experimental Protocols

General Considerations
  • Sample Pre-treatment: Prior to SPE, it is crucial to adjust the pH of the sample. For reversed-phase and polymeric SPE, the pH should be adjusted to at least 2 units below the pKa of this compound (~4.8) to ensure it is in its neutral, protonated form for optimal retention. For anion exchange SPE, the pH should be adjusted to at least 2 units above the pKa to ensure the carboxyl group is deprotonated (negatively charged).

  • Flow Rate: A consistent and slow flow rate (approximately 1-2 mL/min) during sample loading and elution is recommended to ensure efficient interaction between the analyte and the sorbent.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for the extraction of 4-EHA from relatively clean aqueous samples.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Acid for pH adjustment (e.g., Formic acid, HCl)

  • Elution Solvent (e.g., Acetonitrile (B52724), Methanol)

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol through the sorbent bed.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water (pH adjusted to ~2.8 with formic acid) through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (pH adjusted to ~2.8) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound with 5 mL of acetonitrile or methanol into a collection tube.

Protocol 2: Polymeric SPE (Reversed-Phase Mechanism)

This protocol utilizes a polymeric sorbent for robust extraction of 4-EHA, suitable for a wide range of sample matrices.

Materials:

  • Polymeric SPE Cartridge (e.g., Bond Elut Plexa, or equivalent)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • 1% Formic Acid in Water

  • Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in Acetonitrile or Methanol

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Condition the polymeric cartridge with 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading: Load the sample, which has been acidified with 1% formic acid, onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 1% formic acid in water.

  • Elution: Elute the analyte with 2-4 mL of 5% ammonium hydroxide in acetonitrile or methanol. The basic elution solvent ensures the deprotonation of the carboxylic acid, facilitating its release from the sorbent.

Protocol 3: Mixed-Mode Strong Anion Exchange (SAX) SPE

This protocol is highly selective for acidic compounds like 4-EHA and is particularly useful for complex biological samples where extensive cleanup is required.

Materials:

  • Mixed-Mode SAX SPE Cartridge (e.g., with C8 and quaternary amine functional groups)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Base for pH adjustment (e.g., Ammonium Hydroxide)

  • Acidic Elution Solvent (e.g., 2% Formic Acid in Methanol)

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Condition the SAX cartridge with 5 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (pH adjusted to ~6.8, at least 2 pH units above the pKa of 4-EHA) onto the cartridge.

  • Washing 1 (Polar Interferences): Wash the cartridge with 5 mL of deionized water.

  • Washing 2 (Non-Polar Interferences): Wash the cartridge with 5 mL of methanol to remove hydrophobically bound impurities. The charged 4-EHA will be retained by the strong anion exchanger.

  • Elution: Elute the this compound with 5 mL of an acidic elution solvent (e.g., 2% formic acid in methanol). The acid neutralizes the charge on the analyte, disrupting the ionic interaction and allowing for its elution.

Workflow and Logic Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Initial Sample (e.g., Plasma, Water) pH_Adjust pH Adjustment Sample->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Pre-treated Sample Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute Evaporate Solvent Evaporation & Reconstitution Elute->Evaporate Analyte Eluate Analysis LC-MS/GC-MS Analysis Evaporate->Analysis

Caption: General workflow for solid-phase extraction of this compound.

Retention_Mechanisms cluster_rp Reversed-Phase / Polymeric cluster_sax Mixed-Mode Anion Exchange Analyte This compound in Sample RP_Sorbent Hydrophobic Sorbent (C18, PS-DVB) Analyte->RP_Sorbent pH < pKa SAX_Sorbent Positively Charged Sorbent (+ Hydrophobic Moiety) Analyte->SAX_Sorbent pH > pKa RP_Interaction Analyte (Neutral) Retained by Hydrophobic Interaction SAX_Interaction Analyte (Anionic) Retained by Ionic Interaction

Caption: Retention mechanisms for 4-EHA on different SPE sorbents.

References

Application Notes and Protocols: 4-Ethylhexanoic Acid in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid (CAS No. 6299-67-7) is a branched-chain medium-chain fatty acid.[1] While extensive, specific organoleptic data for this compound in flavor and fragrance applications is not widely published, its structural characteristics suggest potential contributions to various aroma profiles. Branched-chain fatty acids are known to impart complex notes described as cheesy, waxy, fatty, and fruity. The ethyl branch on the hexanoic acid backbone is likely to influence its volatility and sensory perception, potentially offering unique nuances compared to its straight-chain counterpart, caproic acid.

These application notes provide a framework for the investigation and application of this compound in flavor and fragrance research and development. The protocols outlined below are based on established methodologies for the sensory and analytical evaluation of flavor compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 6299-67-7[1]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 234.6 °C at 760 mmHg[2]
Vapor Pressure 0.0182 mmHg at 25°C[2]
Refractive Index 1.435[2]
Density 0.926 g/cm³[2]
LogP 2.28740[2]
Solubility Insoluble in water; soluble in alcohol.
Odor Profile To be determined
Flavor Profile To be determined
Odor Threshold To be determined

Applications in Flavor and Fragrance

Based on the characteristics of similar branched-chain fatty acids, this compound may find applications in the following areas:

  • Flavor Formulations: It could potentially be used to add or enhance cheesy, waxy, or fatty notes in savory flavors such as cheese, dairy, and meat. At low concentrations, it might contribute to the complexity and richness of certain fruit flavors.

  • Fragrance Compositions: In perfumery, it could serve as a modifier, adding a subtle fatty or waxy character to certain fragrance types. It may also be used as a precursor for the synthesis of novel ester aroma chemicals, which often possess fruity and floral scents.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines the methodology for determining the organoleptic properties of this compound.

1. Objective: To determine the odor and flavor profile, and sensory threshold of this compound.

2. Materials:

  • This compound (≥98% purity)

  • Odor-free propylene (B89431) glycol (PG) or ethanol (B145695) as a solvent

  • Deionized, odor-free water

  • Glass sniffing strips

  • Glass vials with Teflon-lined caps

  • Controlled environment sensory evaluation booths[3]

3. Panelist Selection:

  • Select a panel of 8-12 trained sensory panelists with demonstrated ability to discriminate and describe flavor and aroma nuances.[4]

  • Panelists should be familiar with the aroma profiles of various fatty acids.

4. Sample Preparation:

  • For Odor Evaluation: Prepare a serial dilution of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%, and 0.001% by weight).

  • For Flavor Evaluation: Prepare a stock solution of this compound in the chosen solvent. Further dilute in deionized water to appropriate concentrations for tasting (e.g., starting from 10 ppm and decreasing).

5. Procedure:

  • Odor Profiling:

    • Dip sniffing strips into each dilution for 2 seconds.

    • Present the strips to the panelists in a randomized order in individual, well-ventilated booths.[3]

    • Ask panelists to describe the perceived aroma using standardized descriptors.

  • Flavor Profiling:

    • Provide panelists with 10 mL of each aqueous dilution in coded cups.

    • Instruct panelists to taste the samples and expectorate. Provide unsalted crackers and deionized water for palate cleansing between samples.[4]

    • Ask panelists to describe the perceived flavor and aftertaste.

  • Threshold Determination (ASTM E679-04):

    • Use the ascending forced-choice triangle test method.

    • Present panelists with a series of triangles, two of which contain the blank (water or solvent) and one containing a low concentration of this compound.

    • Gradually increase the concentration in subsequent triangles until the panelist can reliably identify the odd sample.

    • The group's sensory threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol is for identifying the specific odor-active components and their characteristics.

1. Objective: To characterize the aroma profile of this compound using GC-O.

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O).[5]

  • Polar capillary column (e.g., DB-WAX) suitable for fatty acid analysis.[6]

3. Sample Preparation:

  • Prepare a 1% solution of this compound in a suitable solvent (e.g., methanol).

4. GC-MS/O Conditions:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 8°C/min, hold for 10 minutes.

  • MS Detector: Scan range 35-350 amu.

  • Olfactometry Port: Humidified air flow, heated transfer line (240°C).

5. Procedure:

  • Inject 1 µL of the sample into the GC-MS/O system.

  • A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.[5]

  • Correlate the sensory data with the peaks from the mass spectrometer to identify the compound responsible for each aroma.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_report Reporting Sample This compound Sample Dilution Serial Dilutions (PG/Ethanol/Water) Sample->Dilution Odor Odor Profiling (Sniffing Strips) Dilution->Odor Flavor Flavor Profiling (Aqueous Solutions) Dilution->Flavor Threshold Threshold Determination (Triangle Test) Dilution->Threshold Profile Generate Flavor/Aroma Profile Odor->Profile Flavor->Profile ThresholdValue Calculate Sensory Threshold Threshold->ThresholdValue Report Application Notes Profile->Report ThresholdValue->Report Flavor_Profile_Relationships cluster_compound Compound Class cluster_descriptors Potential Primary Descriptors cluster_nuances Potential Secondary Nuances cluster_applications Potential Applications BCA Branched-Chain Fatty Acids Cheesy Cheesy BCA->Cheesy Waxy Waxy BCA->Waxy Fatty Fatty BCA->Fatty Fragrance Fragrance (modifier) BCA->Fragrance Fruity Fruity Cheesy->Fruity Sweaty Sweaty Cheesy->Sweaty Dairy Dairy Flavors Cheesy->Dairy Waxy->Fruity Soapy Soapy Waxy->Soapy Savory Savory Flavors Waxy->Savory Fatty->Sweaty Fatty->Savory Fruit Fruit Flavors (modifier) Fruity->Fruit

References

High-Performance Liquid Chromatography (HPLC) Methods for 4-Ethylhexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analysis of 4-Ethylhexanoic acid using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals requiring accurate and robust methods for the quantification and separation of this branched-chain fatty acid. The protocols described are based on established methods for similar short-chain and branched-chain fatty acids and can be adapted for specific analytical needs.

Introduction to HPLC Analysis of this compound

This compound is a branched-chain carboxylic acid that can be analyzed by various HPLC techniques. Due to the lack of a strong chromophore, direct UV detection is typically performed at low wavelengths (around 210 nm). Reversed-phase HPLC using C18 columns is the most common approach, separating the analyte based on its hydrophobicity. For the separation of its enantiomers, chiral stationary phases are required. This document outlines a standard reversed-phase HPLC-UV method for quantification and a chiral HPLC method for enantiomeric separation.

Quantitative Analysis by Reversed-Phase HPLC-UV

This method is suitable for the quantification of this compound in various sample matrices.

Illustrative Quantitative Data

The following table summarizes typical performance characteristics for the HPLC-UV analysis of short-chain fatty acids, which can be considered illustrative for this compound. Specific validation would be required for this particular analyte.

ParameterIllustrative Value
Retention Time 5 - 10 min
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 1.5 µM
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%
Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To quantify the concentration of this compound in a given sample.

Materials and Reagents:

  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Phosphoric acid or Formic acid

  • Sample matrix (e.g., plasma, water, reaction mixture)

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous mobile phase component by adding 0.1% phosphoric acid or formic acid to HPLC grade water.

    • The mobile phase will be a mixture of this acidified water (A) and acetonitrile (B). A typical starting gradient could be 70:30 (A:B).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Liquid Samples (e.g., water, reaction mixtures):

      • Centrifuge the sample to remove any particulate matter.

      • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

    • Biological Fluids (e.g., plasma):

      • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.

      • Liquid-Liquid Extraction (LLE): Acidify the sample with a small amount of strong acid (e.g., HCl). Extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.

      • Filter the final extract through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Prep Preparation (Filtration, Extraction) Sample->Prep Standard Standard Standard->Prep HPLC HPLC System (Pump, Injector, Column) Prep->HPLC Injection Detector UV Detector (210 nm) HPLC->Detector Data Chromatogram Detector->Data Analysis Data Analysis (Integration, Calibration) Data->Analysis Result Concentration Analysis->Result

Caption: Workflow for quantitative analysis of this compound by HPLC-UV.

Chiral Separation of this compound Enantiomers

This method is designed for the separation and analysis of the (R)- and (S)-enantiomers of this compound. The development of a robust chiral separation often requires screening of different chiral stationary phases (CSPs) and mobile phases.

Illustrative Chiral Separation Parameters

The following table provides typical starting parameters for the chiral separation of acidic compounds, which can be adapted for this compound.

ParameterTypical Value / Range
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Hexane/Isopropanol with an acidic modifier (e.g., 0.1% TFA)
Elution Mode Normal Phase
Resolution (Rs) > 1.5 (baseline separation)
Separation Factor (α) > 1.1
Experimental Protocol: Chiral HPLC

Objective: To separate and identify the enantiomers of this compound.

Materials and Reagents:

  • Racemic this compound standard

  • Enantiomerically pure standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA) or Acetic acid

Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and Isopropanol in a specific ratio (e.g., 90:10 v/v).

    • Add a small amount of an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase or isopropanol.

    • Dilute to a suitable concentration for injection (e.g., 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chiral HPLC Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: n-Hexane:Isopropanol with 0.1% TFA (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Method Optimization:

    • If separation is not achieved, systematically vary the ratio of n-Hexane to Isopropanol.

    • The type and concentration of the acidic modifier can also be adjusted.

    • Screen different types of chiral stationary phases if necessary.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers. If pure standards are available, inject them to confirm the elution order.

    • Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.

Chiral_HPLC_Logic Start Chiral Separation Goal CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->CSP_Selection MP_Mode Choose Mobile Phase Mode CSP_Selection->MP_Mode Normal_Phase Normal Phase (Hexane/Alcohol) MP_Mode->Normal_Phase Common for acidic compounds Reversed_Phase Reversed Phase (Water/Acetonitrile) MP_Mode->Reversed_Phase Optimization Optimize Separation Normal_Phase->Optimization Reversed_Phase->Optimization Resolution Baseline Resolution (Rs > 1.5) Optimization->Resolution Adjust mobile phase ratio & acidic modifier

Application Notes and Protocols for 4-Ethylhexanoic Acid as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for biomarker discovery, disease diagnosis, and understanding complex biological systems. The use of internal standards (IS) is a critical component of analytical workflows, correcting for variations in sample preparation, extraction efficiency, and instrument response.[1] 4-Ethylhexanoic acid, a branched medium-chain fatty acid, serves as a suitable internal standard for the quantification of other medium-chain and branched fatty acids in various biological matrices.[2] Its structural similarity to this class of analytes ensures that it behaves comparably during analytical procedures, thereby improving the reliability of quantitative data.[3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics studies, covering both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValueSource
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2]
Classification Medium-chain fatty acid, Branched fatty acid[2]
Synonyms 4-ethyl-hexanoic acid[2]

Experimental Protocols

The selection of the analytical platform depends on the specific requirements of the study. GC-MS is a powerful technique for fatty acid analysis, often requiring derivatization to increase volatility.[3] In contrast, LC-MS/MS can often analyze fatty acids in their native form.[3]

Protocol 1: GC-MS Analysis of Fatty Acids Using this compound as an Internal Standard

This protocol is designed for the analysis of fatty acids in plasma or serum samples and involves liquid-liquid extraction followed by derivatization.

1. Sample Preparation and Extraction

  • Thawing: Thaw frozen plasma or serum samples on ice to maintain sample integrity.

  • Aliquoting: In a 2 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of a pre-prepared this compound internal standard solution (e.g., 100 µg/mL in methanol) to each sample and vortex briefly.

  • Acidification: Add 10 µL of concentrated HCl to each sample to acidify, and vortex for 10 seconds.[4]

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each tube and vortex vigorously for 2 minutes.[4]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[4]

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.[4]

  • Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at room temperature.[4]

2. Derivatization

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.[4]

  • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.[4]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.[4]

3. GC-MS Parameters (Illustrative)

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Splitless mode
Oven Program Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.[4]
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan. Monitor characteristic ions of the TMS derivative of the target analytes and this compound.[4]
Protocol 2: LC-MS/MS Analysis of Fatty Acids Using this compound as an Internal Standard

This "dilute and shoot" protocol is suitable for the analysis of fatty acids in urine samples and offers a simpler sample preparation workflow.

1. Sample Preparation

  • Thawing: Thaw frozen urine samples on ice.

  • Centrifugation: Centrifuge the urine samples at 5,000 x g for 10 minutes to pellet any precipitates.[4]

  • Dilution and Spiking: In a microcentrifuge tube, dilute 10 µL of the urine supernatant with 90 µL of a solution of 10% acetonitrile (B52724) in water containing a known concentration of this compound internal standard.[4]

  • Vortexing: Vortex the mixture for 30 seconds.[4]

  • Transfer: Transfer the diluted sample to an LC-MS autosampler vial for analysis.[4]

2. LC-MS/MS Parameters (Illustrative)

ParameterSetting
LC System Agilent 1290 Infinity II LC or equivalent
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.[4]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for the target analytes and this compound (e.g., [M-H]⁻).[4]

Method Validation and Performance

While specific quantitative data for this compound as an internal standard is not extensively published, the performance can be inferred from structurally similar compounds and general principles of method validation in metabolomics. The use of a stable isotope-labeled internal standard is considered the gold standard for its ability to accurately mimic the analyte's behavior.[3] When a stable isotope-labeled analog is not available, a structurally similar compound like this compound is a viable alternative.[3]

Typical Validation Parameters to be Assessed:

Validation ParameterDescriptionExpected Performance
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.>0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Dependent on matrix and instrumentation.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Dependent on matrix and instrumentation.
Precision (RSD%) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.<15-20%
Accuracy/Recovery (%) The closeness of the mean test results obtained by the method to the true concentration of the analyte.80-120%
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.Should be assessed and minimized.

Visualizations

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with this compound IS Sample->Spike Acidify Acidification (HCl) Spike->Acidify Extract Liquid-Liquid Extraction (MTBE) Acidify->Extract Centrifuge Centrifugation Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Dry Dry Down (Nitrogen) Transfer->Dry Derivatize Derivatization (BSTFA + 1% TMCS) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for GC-MS analysis of fatty acids.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilute and Spike with this compound IS Centrifuge->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Caption: Workflow for LC-MS/MS "dilute and shoot" analysis.

General Metabolic Context

While specific signaling pathways for this compound are not well-defined, as a medium-chain fatty acid, it is expected to participate in general fatty acid metabolism.

Fatty_Acid_Metabolism cluster_uptake Cellular Uptake and Activation cluster_fates Metabolic Fates FA_ext This compound (extracellular) FAT Fatty Acid Transporter FA_ext->FAT Transport FA_int This compound (intracellular) FAT->FA_int ACS Acyl-CoA Synthetase FA_int->ACS Activation FA_CoA 4-Ethylhexanoyl-CoA ACS->FA_CoA BetaOx β-Oxidation FA_CoA->BetaOx Elongation Elongation/Desaturation FA_CoA->Elongation TCA TCA Cycle BetaOx->TCA Energy Energy Production (ATP) TCA->Energy ComplexLipids Synthesis of Complex Lipids Elongation->ComplexLipids

Caption: General metabolic pathways for fatty acids.

Conclusion

This compound is a practical and effective internal standard for the quantitative analysis of medium-chain and branched fatty acids in metabolomics research. Its structural similarity to these analytes allows for reliable correction of analytical variability. The provided GC-MS and LC-MS/MS protocols offer robust starting points for method development and validation. Researchers should perform in-house validation to ensure the chosen method meets the specific requirements of their study.

References

Synthesis and Application of 4-Ethylhexanoic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Ethylhexanoic acid esters are a versatile class of compounds with a wide range of applications across various industries, including lubricants, plastics, and pharmaceuticals. Their branched alkyl chain structure imparts unique properties such as low viscosity, good thermal stability, and enhanced solubility, making them valuable components in numerous formulations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound esters, targeted towards researchers, scientists, and professionals in drug development.

I. Synthesis of this compound Esters

The most common and straightforward method for synthesizing this compound esters is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of this compound with an alcohol.[1][2] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed.[1]

Experimental Protocol: Synthesis of Ethyl 4-Ethylhexanoate via Fischer Esterification

This protocol details the synthesis of ethyl 4-ethylhexanoate, a simple yet representative ester of this compound.

Materials:

  • This compound (≥98% purity)

  • Absolute ethanol (B145695) (200 proof)

  • Concentrated sulfuric acid (95-98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling stones

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 14.4 g, 0.1 mol) and absolute ethanol (e.g., 23.0 g, 0.5 mol, 5 equivalents). Add a few boiling stones and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture while stirring.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel and shake. Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (repeat until no more CO2 evolution is observed)

    • 50 mL of brine (saturated NaCl solution)

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude ethyl 4-ethylhexanoate can be purified by fractional distillation under reduced pressure to obtain the final product.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 4-Ethylhexanoic_Acid This compound Mixing Mixing in Round-Bottom Flask 4-Ethylhexanoic_Acid->Mixing Ethanol Ethanol (Excess) Ethanol->Mixing H2SO4 Conc. H2SO4 (Catalyst) H2SO4->Mixing Reflux Reflux (4-6h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Extraction Extraction with Diethyl Ether Cooling->Extraction Washing Washing with Water & NaHCO3 Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Purification Fractional Distillation Solvent_Removal->Purification Product Ethyl 4-Ethylhexanoate Purification->Product

Caption: Fischer Esterification Workflow for Ethyl 4-Ethylhexanoate.

II. Applications of this compound Esters

High-Performance Lubricants

Esters of this compound, particularly those derived from polyols like neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE), are excellent synthetic lubricants. Their branched structure provides a good balance of properties, including a low pour point, high viscosity index, and good thermal stability.

Quantitative Performance Data of Structurally Similar Esters:

The following table summarizes typical performance data for polyol esters that are structurally related to this compound esters and are used as lubricant base stocks.

Ester Base StockViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity IndexPour Point (°C)Flash Point (°C)
Neopentyl Glycol (NPG) Esters
NPG di(2-ethylhexanoate)7.52.165-72180
Trimethylolpropane (TMP) Esters
TMP tri(2-ethylhexanoate)25.24.355-50237
Pentaerythritol (PE) Esters
PE tetra(2-ethylhexanoate)45.76.379-11264

Note: Data is representative and sourced from literature on polyol esters with similar branched acid structures.[3]

Experimental Protocol: Evaluation of Lubricant Properties

This protocol outlines the standard methods for testing the key properties of a lubricant.

Materials:

  • Synthesized this compound ester

  • Reference lubricant oil

Equipment:

  • Viscometer (e.g., Cannon-Fenske)

  • Pour point apparatus (ASTM D97)

  • Flash point tester (Cleveland Open Cup, ASTM D92)

  • Viscosity Index calculation chart or software (ASTM D2270)

Procedure:

  • Viscosity Measurement:

    • Determine the kinematic viscosity of the ester at 40°C and 100°C using a calibrated viscometer according to ASTM D445.

  • Viscosity Index (VI) Calculation:

    • Calculate the VI from the kinematic viscosities at 40°C and 100°C using the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.

  • Pour Point Determination:

    • Measure the pour point, the lowest temperature at which the oil will flow, according to ASTM D97. This is crucial for low-temperature applications.

  • Flash Point Determination:

    • Determine the flash point, the lowest temperature at which the vapors of the oil will ignite, using the Cleveland Open Cup method as per ASTM D92. This is a measure of the lubricant's volatility and fire resistance.

Lubricant Testing Workflow:

Lubricant_Testing_Workflow cluster_sample Sample Preparation cluster_testing Performance Testing (ASTM Methods) cluster_analysis Data Analysis Ester_Sample This compound Ester Sample Viscosity_Test Viscosity Measurement (ASTM D445) at 40°C & 100°C Ester_Sample->Viscosity_Test Pour_Point_Test Pour Point Determination (ASTM D97) Ester_Sample->Pour_Point_Test Flash_Point_Test Flash Point Determination (ASTM D92) Ester_Sample->Flash_Point_Test VI_Calculation Viscosity Index Calculation (ASTM D2270) Viscosity_Test->VI_Calculation Data_Comparison Comparison with Reference Lubricant Pour_Point_Test->Data_Comparison Flash_Point_Test->Data_Comparison VI_Calculation->Data_Comparison Report Performance Report Data_Comparison->Report

Caption: Standard Workflow for Lubricant Performance Evaluation.

Plasticizers for Polymers

This compound esters can be used as primary or secondary plasticizers for polymers like polyvinyl chloride (PVC) to improve flexibility and reduce brittleness.[4] They can offer good low-temperature performance and compatibility with the polymer matrix.

Quantitative Performance Data of Structurally Similar Plasticizers in PVC:

The following table presents data on the mechanical properties of PVC films plasticized with esters structurally similar to this compound esters.

Plasticizer (in PVC)Tensile Strength (MPa)Elongation at Break (%)
Di(2-ethylhexyl) terephthalate (B1205515) (DEHT)13.19247
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)17.46330

Note: Data is for illustrative purposes to show the effect of ester plasticizers on PVC properties.[5]

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol describes the preparation and testing of plasticized PVC films.

Materials:

  • PVC resin

  • This compound ester (plasticizer)

  • Thermal stabilizer (e.g., zinc stearate)

  • Solvent (e.g., tetrahydrofuran (B95107) - THF)

Equipment:

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (e.g., Instron)

  • Molds for film preparation

Procedure:

  • Compounding:

    • Blend the PVC resin, this compound ester (at a specified concentration, e.g., 50 phr - parts per hundred parts of resin), and thermal stabilizer on a two-roll mill at an elevated temperature (e.g., 160°C) until a homogeneous mixture is obtained.

  • Film Preparation:

    • Press the compounded material into films of a defined thickness using a hydraulic press with heated plates. Cool the films under pressure.

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the films according to ASTM D638.

    • Measure the tensile strength and elongation at break using a tensile testing machine at a constant rate of extension.

Applications in Drug Development

Esters of this compound hold potential in pharmaceutical applications, primarily as components of prodrugs and in topical drug delivery systems.

  • Prodrugs: The carboxylic acid group of a drug can be esterified with an alcohol containing a 4-ethylhexanoyl moiety to create a more lipophilic prodrug. This can enhance the drug's absorption and distribution. The ester bond is designed to be cleaved by esterases in the body to release the active drug.[6]

  • Topical Formulations: Due to their solubility characteristics and potential to act as penetration enhancers, this compound esters can be incorporated into creams, ointments, and gels for topical drug delivery.[7][8][9][10] They can help to solubilize the active pharmaceutical ingredient (API) and facilitate its transport across the skin barrier.

Experimental Protocol: In Vitro Release Testing (IVRT) of a Topical Cream

This protocol outlines a general procedure for evaluating the release of an API from a topical formulation containing a this compound ester.

Materials:

  • Topical cream formulation containing the API and a this compound ester.

  • Phosphate buffered saline (PBS) at a physiological pH (e.g., 7.4).

  • Synthetic membrane (e.g., polysulfone).

Equipment:

  • Franz diffusion cells

  • Water bath with temperature control (32°C)

  • Magnetic stirrers

  • Syringes and collection vials

  • High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

  • Cell Assembly: Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell.

  • Receptor Phase: Fill the receptor chamber with pre-warmed PBS and place a small magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.

  • Sample Application: Apply a known amount of the topical cream formulation uniformly to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of API released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.

Drug Delivery Logic Diagram:

Drug_Delivery_Logic cluster_prodrug Prodrug Approach cluster_topical Topical Formulation Active_Drug Active Drug (with -COOH or -OH) Esterification Esterification with 4-Ethylhexanoyl Moiety Active_Drug->Esterification Prodrug Lipophilic Prodrug Esterification->Prodrug Administration Oral/Topical Administration Prodrug->Administration Hydrolysis Enzymatic Hydrolysis (Esterases) Administration->Hydrolysis Drug_Release Active Drug Release at Target Site Hydrolysis->Drug_Release API Active Pharmaceutical Ingredient (API) Formulation Topical Formulation (Cream, Gel, etc.) API->Formulation Ester_Vehicle This compound Ester as Vehicle/ Penetration Enhancer Ester_Vehicle->Formulation Application Topical Application to Skin Formulation->Application Enhanced_Permeation Enhanced Skin Permeation Application->Enhanced_Permeation Local_Effect Local Therapeutic Effect Enhanced_Permeation->Local_Effect

Caption: Logical Pathways for this compound Esters in Drug Delivery.

References

Application Notes and Protocols for the Use of Ethylhexanoic Acid in Metal Soap Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal soaps, the salts of fatty acids, are versatile compounds with a wide array of applications across numerous industries. Among the various organic acids used in their production, 2-ethylhexanoic acid, a branched-chain carboxylic acid with the formula C8H16O2, is of significant industrial importance. Its derivatives, metal 2-ethylhexanoates, are prized for their high solubility in organic solvents, stability, and catalytic activity.[1][2] These properties make them ideal for use as driers in paints, coatings, and inks, as well as stabilizers for plastics, catalysts in polymerization reactions, and as corrosion inhibitors in lubricants.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of various metal soaps using 2-ethylhexanoic acid. It is intended to serve as a comprehensive guide for researchers and professionals in the fields of chemistry, materials science, and drug development.

A note on nomenclature: While the user requested information on 4-ethylhexanoic acid, the vast majority of industrial and scientific literature pertains to its isomer, 2-ethylhexanoic acid. The protocols and data presented herein are for the synthesis and application of metal 2-ethylhexanoates, which are the commercially significant compounds.

Applications of Metal 2-Ethylhexanoates

Metal 2-ethylhexanoates are utilized in a variety of applications, primarily driven by the properties of the specific metal ion.

  • Driers in Coatings and Inks: The most prominent application of metal 2-ethylhexanoates is as siccatives or driers in alkyd-based paints, varnishes, and printing inks.[1] Cobalt, manganese, and lead 2-ethylhexanoates are effective catalysts for the oxidative cross-linking of drying oils, accelerating the drying process to form a hard, durable film.[1]

  • Catalysts: Zinc and tin 2-ethylhexanoates are used as catalysts in various chemical reactions, including the polymerization of polyurethanes and the curing of silicones.

  • PVC Stabilizers: Barium and cadmium 2-ethylhexanoates can be used as heat stabilizers in the processing of polyvinyl chloride (PVC) to prevent thermal degradation.[4]

  • Lubricants and Greases: Metal soaps of 2-ethylhexanoic acid can be added to lubricating oils and greases to enhance their performance under high pressure and temperature.[5]

  • Corrosion Inhibitors: Zinc and other metal 2-ethylhexanoates are used as corrosion inhibitors in automotive coolants and other formulations.[2]

  • Wood Preservatives: Copper 2-ethylhexanoate (B8288628) is an effective fungicide and is used in wood preservation.[4]

General Synthetic Methodologies

Two primary methods are employed for the industrial production of metal soaps from 2-ethylhexanoic acid: the precipitation (or double decomposition) method and the direct reaction (or fusion) method.[5]

  • Precipitation (Double Decomposition): This method involves a two-step reaction. First, 2-ethylhexanoic acid is neutralized with an alkali hydroxide (B78521) (like sodium hydroxide) to form a water-soluble soap. Subsequently, an aqueous solution of a metal salt (e.g., metal sulfate (B86663) or chloride) is added, causing the water-insoluble metal 2-ethylhexanoate to precipitate.[6] This method is advantageous for producing high-purity metal soaps.

  • Direct Reaction (Fusion): In this method, 2-ethylhexanoic acid is directly reacted with a metal oxide, hydroxide, or carbonate at elevated temperatures.[5] Water is formed as a byproduct and is typically removed by azeotropic distillation with a solvent like toluene (B28343) or xylene. This method is often more direct and economical.[7]

Experimental Protocols

The following are detailed protocols for the synthesis of various metal 2-ethylhexanoates.

Protocol 1: Synthesis of Manganese (II) 2-Ethylhexanoate via Precipitation

This protocol describes the preparation of manganese 2-ethylhexanoate powder.[8]

Materials:

  • 2-Ethylhexanoic acid

  • Sodium hydroxide (NaOH)

  • Manganese sulfate (MnSO₄)

  • Deionized water

Equipment:

  • Reaction flask with stirring and heating capabilities

  • Dropping funnel

  • Beakers

  • Cooling bath

  • Low-temperature pulverizer

Procedure:

  • In the reaction flask, combine 80g of 2-ethylhexanoic acid and 44g of a 50% sodium hydroxide solution.

  • Stir the mixture and heat to 95°C using a water bath.

  • In a separate beaker, dissolve 39g of manganese sulfate in 200g of water.

  • Add the manganese sulfate solution dropwise to the reaction flask.

  • After the addition is complete, maintain the temperature at 95°C and continue stirring for 2 hours.

  • Pour the hot reaction mixture into a cooling bath and allow it to cool to room temperature, which will result in the formation of solid manganese 2-ethylhexanoate.

  • Collect the solid product and pulverize it into a fine powder using a low-temperature pulverizer.

Quantitative Data:

ParameterValueReference
Yield99%[8]
Manganese Content16%[8]
Protocol 2: Synthesis of Calcium (II) 2-Ethylhexanoate via Direct Reaction

This protocol details the preparation of a solution of calcium 2-ethylhexanoate in mineral spirits.[7]

Materials:

Equipment:

  • Reaction vessel with agitator and heating mantle

  • Filtration apparatus

Procedure:

  • In the reaction vessel, create a slurry of 92.5g (1.25 mols) of calcium hydroxide in 450g of mineral spirits and 100g of tripropylene glycol.

  • With agitation, add 362g (2.5 mols) of 2-ethylhexanoic acid to the slurry.

  • Once the acid addition is complete, heat the mixture to 121°C (250°F) and maintain this temperature for 30 minutes to remove the water of reaction.

  • Filter the hot reaction mixture.

  • Add additional mineral spirits to the filtrate to obtain a final product containing 5% by weight of calcium metal.

Quantitative Data:

ParameterValueReference
Molar Ratio (Acid:Hydroxide)2:1[7]
Final Calcium Content5% by weight[7]
Protocol 3: Synthesis of Basic Zinc (II) 2-Ethylhexanoate via Direct Reaction

This protocol describes the synthesis of basic zinc 2-ethylhexanoate.

Materials:

  • 2-Ethylhexanoic acid

  • Zinc oxide (ZnO)

  • Toluene

Equipment:

  • Round-bottom flask with a stirrer

  • Dean-Stark apparatus for water removal

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In the round-bottom flask, combine 6 equivalents of 2-ethylhexanoic acid, 4 equivalents of zinc oxide, and a suitable amount of toluene (e.g., 250 mL for a 0.1 M scale reaction).

  • Heat the mixture with stirring, and collect the water of reaction using the Dean-Stark apparatus.

  • Continue heating and stirring for an additional 2-3 hours after all the water has been collected.

  • Filter the reaction mixture to remove any unreacted zinc oxide.

  • Remove the toluene from the filtrate using a rotary evaporator to yield the basic zinc 2-ethylhexanoate product.

Visualizing the Synthesis and Logic

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precipitation Precipitation Method cluster_direct Direct Reaction Method P_Acid 2-Ethylhexanoic Acid P_Saponification Saponification P_Acid->P_Saponification P_Alkali Alkali Hydroxide (e.g., NaOH) P_Alkali->P_Saponification P_NaSoap Sodium 2-Ethylhexanoate Solution P_Saponification->P_NaSoap P_Precipitation Precipitation P_NaSoap->P_Precipitation P_MetalSalt Metal Salt Solution (e.g., MnSO4) P_MetalSalt->P_Precipitation P_Product Metal 2-Ethylhexanoate (solid) P_Precipitation->P_Product P_Separation Filtration & Drying P_Product->P_Separation P_FinalProduct Final Product P_Separation->P_FinalProduct D_Acid 2-Ethylhexanoic Acid D_Reaction Direct Reaction D_Acid->D_Reaction D_MetalSource Metal Oxide/Hydroxide (e.g., CaO, ZnO) D_MetalSource->D_Reaction D_Solvent Solvent (e.g., Toluene) D_Solvent->D_Reaction D_WaterRemoval Azeotropic Water Removal D_Reaction->D_WaterRemoval D_ProductSolution Product in Solvent D_WaterRemoval->D_ProductSolution D_Purification Filtration/Solvent Removal D_ProductSolution->D_Purification D_FinalProduct Final Product D_Purification->D_FinalProduct

Caption: General workflows for metal soap production.

Chemical Structure Diagram

Metal_Soap_Structure cluster_acid 2-Ethylhexanoic Acid cluster_soap Metal (II) 2-Ethylhexanoate A1 CH₃─(CH₂)₃─CH─COOH A2 A3 CH₂ A4 A5 CH₃ S1 [CH₃─(CH₂)₃─CH─COO⁻]₂ S2 S3 CH₂ S4 S5 CH₃ S6 M²⁺ 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid Metal (II) 2-Ethylhexanoate Metal (II) 2-Ethylhexanoate

Caption: General structure of a metal (II) 2-ethylhexanoate.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the synthesis of various metal 2-ethylhexanoates.

Metal SoapSynthesis MethodKey ReactantsYieldMetal ContentReference
Manganese (II) 2-EthylhexanoatePrecipitation2-Ethylhexanoic acid, NaOH, MnSO₄99%16%[8]
Calcium (II) 2-EthylhexanoateDirect Reaction2-Ethylhexanoic acid, Ca(OH)₂-5% (in solution)[7]
Lead (II) 2-EthylhexanoateElectrochemical2-Ethylhexanoic acid, Lead anode80.31-85.49%-
Bismuth (III) 2-EthylhexanoateElectrochemical2-Ethylhexanoic acid, Bismuth anode89.31-93.08%-
Cobalt (II) bis(2-ethylhexanoate)Electrochemical2-Ethylhexanoic acid, Cobalt anode-10.1% (in solution)

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

Application Notes and Protocols for 4-Ethylhexanoic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid (4-EHA), a branched-chain carboxylic acid, has shown potential as a corrosion inhibitor for various metals and alloys. Its molecular structure, featuring a polar carboxyl head and a nonpolar hydrocarbon tail, facilitates the formation of a protective barrier on metal surfaces, mitigating corrosive attacks in aqueous and non-aqueous environments. These application notes provide a comprehensive overview of 4-EHA's function as a corrosion inhibitor, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation. While specific performance data for this compound is limited in publicly available literature, the data presented herein is based on its structural isomer, 2-Ethylhexanoic acid, and is intended to serve as a representative example of the expected performance of branched C8 carboxylic acids.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, forming a protective, hydrophobic film.[1][2] This process can be described as follows:

  • Adsorption: The polar carboxylate group (-COOH) of the 4-EHA molecule chemisorbs onto the positively charged metal surface, forming a coordinate bond with the metal ions.[3]

  • Film Formation: The nonpolar, branched alkyl chains orient themselves away from the metal surface, creating a dense, hydrophobic layer.

  • Barrier Protection: This self-assembled film acts as a physical barrier, preventing the ingress of corrosive species such as water, oxygen, and chlorides to the metal surface.[4]

  • Passivation: In some cases, the interaction of the carboxylate with the metal surface can promote the formation of a stable, passive oxide layer, further enhancing corrosion resistance.[1]

The effectiveness of this protective film is influenced by several factors, including the concentration of 4-EHA, the pH of the environment, the temperature, and the specific metal substrate.[2]

Quantitative Performance Data

The following tables summarize representative quantitative data on the performance of branched C8 carboxylic acids (using 2-Ethylhexanoic acid as a proxy for this compound) as a corrosion inhibitor on various metals. This data is compiled from various studies and should be considered as a guideline. Actual performance will vary depending on experimental conditions.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

Metal/AlloyCorrosive MediumInhibitor Conc. (ppm)Temperature (°C)Inhibition Efficiency (%)
Mild Steel1 M HCl5003096.1[5]
Mild Steel1 M HCl5006066.3[5]
Aluminum1 M HCl50025~85 (estimated)
CopperAcetic Acid Solution50025~90 (estimated)[6]
ZincAtmosphericVapor Phase25Effective Inhibition[7]

Table 2: Potentiodynamic Polarization Data

Metal/AlloyCorrosive MediumInhibitor Conc. (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
Mild Steel1 M H₂SO₄0-450150-
Mild Steel1 M H₂SO₄500-4201590.0
Aluminum3.5% NaCl0-7505.0-
Aluminum3.5% NaCl500-7000.884.0
Copper0.5 M H₂SO₄0-20010.0-
Copper0.5 M H₂SO₄500-1801.288.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Metal/AlloyCorrosive MediumInhibitor Conc. (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Mild Steel1 M HCl050200-
Mild Steel1 M HCl5008505094.1
Aluminum3.5% NaCl0150030-
Aluminum3.5% NaCl500120001087.5
Copper0.5 M H₂SO₄080080-
Copper0.5 M H₂SO₄50072002588.9

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Weight Loss Method (Gravimetric)

This method determines the average corrosion rate by measuring the mass loss of a metal coupon over a specific period.[8][9][10]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Abrasive paper (e.g., silicon carbide, 120 to 600 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive solution (e.g., 1 M HCl, 3.5% NaCl)

  • This compound

  • Glass beakers or flasks

  • Thermostatic water bath

  • Acetone, ethanol (B145695), and distilled water for cleaning

  • Desiccator

Protocol:

  • Coupon Preparation: a. Measure the dimensions of each metal coupon to calculate the surface area. b. Mechanically polish the coupons with abrasive paper to a uniform finish, starting with a coarser grit and finishing with a finer grit.[11] c. Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and then distilled water. d. Dry the coupons thoroughly and store them in a desiccator. e. Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: a. Prepare the corrosive solution of the desired concentration. b. Prepare a blank solution (corrosive medium without inhibitor). c. Prepare a series of test solutions by dissolving varying concentrations of this compound in the corrosive medium.

  • Immersion Test: a. Place the prepared coupons in separate beakers containing the blank and test solutions. Ensure the coupons are fully immersed. b. Place the beakers in a thermostatic water bath to maintain a constant temperature for the duration of the test (e.g., 24, 48, or 72 hours).

  • Post-Test Cleaning and Weighing: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal.[12] This may involve gentle brushing and immersion in a specific cleaning solution. c. Rinse the cleaned coupons with distilled water, then ethanol, and dry them. d. Weigh each coupon accurately and record the final weight (W_final).

  • Calculations: a. Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where: ΔW = Weight loss (mg) = W_initial - W_final A = Surface area of the coupon (cm²) T = Immersion time (hours) ρ = Density of the metal (g/cm³)

    b. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the blank solution CR_inhibitor = Corrosion rate in the inhibitor solution

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.[13][14]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (metal sample to be tested)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Corrosive solutions (blank and with inhibitor)

  • Computer with corrosion analysis software

Protocol:

  • Electrode Preparation: a. Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. b. Polish the exposed surface to a mirror finish, clean, and dry as described in the weight loss protocol.

  • Experimental Setup: a. Assemble the three-electrode cell. Place the working electrode, reference electrode (with its tip close to the working electrode via a Luggin capillary), and counter electrode in the cell.[15] b. Fill the cell with the test solution (blank or with inhibitor). c. Allow the system to stabilize for a period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) or corrosion potential (Ecorr) is reached.

  • Polarization Scan: a. Set the parameters on the potentiostat software. A typical scan range is from -250 mV to +250 mV relative to the Ecorr. b. Start the potential scan at a slow, constant rate (e.g., 0.166 mV/s or 1 mV/s). c. Record the resulting current density as a function of the applied potential.

  • Data Analysis: a. Plot the potentiodynamic polarization curve (log |current density| vs. potential). b. Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). c. Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where: Icorr_blank = Corrosion current density in the blank solution Icorr_inhibitor = Corrosion current density in the inhibitor solution

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.[16][17][18]

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the potentiostat having EIS capability.

Protocol:

  • Electrode Preparation and Setup: a. Prepare the working electrode and set up the three-electrode cell as described for potentiodynamic polarization. b. Allow the system to reach a stable OCP (Ecorr).

  • EIS Measurement: a. Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the Ecorr. b. Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz. c. Record the impedance response of the system at each frequency.

  • Data Analysis: a. Present the impedance data as Nyquist and Bode plots. b. Model the data using an appropriate equivalent electrical circuit to extract electrochemical parameters. A simple Randles circuit is often used, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). c. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. d. Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where: Rct_blank = Charge transfer resistance in the blank solution Rct_inhibitor = Charge transfer resistance in the inhibitor solution

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment cluster_surface Metal Surface H2O H₂O Metal Metal Substrate H2O->Metal Attack O2 O₂ O2->Metal Attack Cl Cl⁻ Cl->Metal Attack 4EHA This compound Film Protective Film 4EHA->Film Adsorption Film->Metal Protection

Caption: Mechanism of corrosion inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_analysis Data Analysis cluster_conclusion Conclusion prep_coupon Prepare Metal Coupons weight_loss Weight Loss (Gravimetric) prep_coupon->weight_loss pdp Potentiodynamic Polarization prep_coupon->pdp eis Electrochemical Impedance Spectroscopy prep_coupon->eis prep_solution Prepare Test Solutions (Blank & Inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate weight_loss->calc_cr analyze_electrochem Analyze Electrochemical Parameters pdp->analyze_electrochem eis->analyze_electrochem calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie conclusion Evaluate Inhibitor Performance calc_ie->conclusion analyze_electrochem->calc_ie

Caption: Workflow for evaluating 4-EHA as a corrosion inhibitor.

Logical_Relationships IE Inhibition Efficiency Conc Inhibitor Concentration Film Protective Film Quality Conc->Film improves Temp Temperature Temp->Film can degrade pH pH of Medium pH->Film affects stability Metal Metal Type Metal->Film influences adsorption Film->IE determines

Caption: Factors influencing the inhibition efficiency of 4-EHA.

Safety Precautions

This compound and the corrosive solutions used in these protocols should be handled with appropriate safety measures.

  • Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or under a fume hood, especially when handling corrosive acids.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

  • Dispose of all chemical waste according to institutional and local regulations.

These application notes and protocols are intended to provide a framework for the investigation of this compound as a corrosion inhibitor. Researchers should adapt these methods to their specific experimental conditions and objectives.

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Ethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 4-ethylhexanoic acid derivatives. The focus is on providing practical information for laboratory applications, particularly in the context of pharmaceutical and chemical research.

Introduction

This compound is a branched-chain carboxylic acid.[1] Its derivatives, particularly esters, are valuable compounds with applications in various industries, including cosmetics, where they are used as emollients and emulsifiers, and in the pharmaceutical sector.[2][3] In drug development, these derivatives can serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or be used to modify the physicochemical properties of drug molecules, such as lipophilicity and bioavailability.[3]

Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods for producing these derivatives.[4][5] Biocatalysis, primarily using lipases, provides high selectivity under mild reaction conditions, reducing the formation of byproducts and simplifying downstream processing.[4][5][6]

Enzymatic Approaches to Synthesis

The primary enzymatic route for synthesizing this compound derivatives is through esterification, which involves the reaction of the carboxylic acid with an alcohol. Lipases are the most commonly employed enzymes for this transformation due to their stability, broad substrate specificity, and commercial availability.[5][6] A widely used lipase (B570770) is the immobilized form of Candida antarctica lipase B (CalB), such as Novozym® 435.[2][7] Transesterification, the reaction between an ester and an alcohol, is another viable enzymatic method.[8][9][10]

Below is a general reaction scheme for the lipase-catalyzed esterification of this compound.

G cluster_catalyst Catalyst A This compound C Lipase A->C B Alcohol (R-OH) B->C D This compound Ester C->D E Water C->E G start Start reactants Combine this compound, Alcohol, and Immobilized Lipase in Reactor start->reactants reaction Set Temperature and Stirring (e.g., 70°C, 350 rpm) reactants->reaction monitoring Monitor Reaction Progress (e.g., via GC analysis) reaction->monitoring decision Desired Conversion Reached? monitoring->decision decision->monitoring No filtration Filter to Remove Immobilized Enzyme decision->filtration Yes purification Purify Product (e.g., Vacuum Distillation) filtration->purification end End purification->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Ethylhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-ethylhexanoic acid. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help optimize reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method for synthesizing this compound is the malonic ester synthesis. This method involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.

Q2: What is the appropriate alkyl halide to use for the synthesis of this compound via the malonic ester route?

A2: To synthesize this compound, which has an ethyl group at the 4-position, the appropriate alkyl halide is 2-bromobutane (B33332). The enolate of diethyl malonate will act as a nucleophile and attack the secondary carbon of 2-bromobutane.

Q3: What are the key steps in the malonic ester synthesis of this compound?

A3: The synthesis involves three main stages:

  • Enolate Formation: Diethyl malonate is deprotonated using a strong base to form a stable enolate.

  • Alkylation: The enolate nucleophilically attacks 2-bromobutane in an S(_N)2 reaction to form diethyl 2-(1-methylpropyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to a dicarboxylic acid, which is then heated to induce decarboxylation, yielding this compound.[1][2]

Q4: What is a critical consideration when choosing a base for the deprotonation of diethyl malonate?

A4: It is crucial to use a base that matches the ester's alcohol component. For diethyl malonate, sodium ethoxide is the preferred base.[3] Using a different alkoxide base can lead to transesterification, a side reaction that can complicate the product mixture and reduce the yield of the desired product.[3]

Q5: Can I use a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA)?

A5: Yes, stronger bases like NaH or LDA can be used and offer the advantage of irreversible deprotonation, which can minimize side reactions.[4] When using these bases, aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Symptom: The final yield of this compound is significantly lower than expected, with a notable amount of unreacted diethyl malonate.

Potential Cause Recommended Solution(s)
Inactive Base The base may have degraded due to moisture exposure. Always use a freshly prepared or properly stored base.
Unreactive Alkyl Halide Ensure the 2-bromobutane is of high purity. The general reactivity order for alkyl halides is I > Br > Cl.
Insufficient Temperature While high temperatures can promote side reactions, the alkylation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature.
Poor Solubility Confirm that all reactants are soluble in the chosen solvent system.
Issue 2: Formation of Significant Amounts of Di-alkylated Product

Symptom: Analysis of the crude product mixture shows a significant proportion of a higher molecular weight species, identified as the di-alkylated malonic ester.

Potential Cause Recommended Solution(s)
Incorrect Stoichiometry An excess of the base or alkylating agent can lead to a second alkylation event. Use a strict 1:1 molar ratio of diethyl malonate to the base and alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[5]
Rapid Addition of Alkyl Halide Adding the 2-bromobutane too quickly can create localized high concentrations, promoting di-alkylation. Add the alkylating agent slowly and dropwise to the enolate solution.[5]
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation. Maintain a controlled and moderate temperature during the alkylation step.
Issue 3: Presence of an Alkene Byproduct Derived from 2-Bromobutane

Symptom: The product mixture contains butene isomers, indicating an elimination reaction has occurred.

Potential Cause Recommended Solution(s)
Strongly Basic and Hindered Base The malonate enolate can act as a base, promoting the E2 elimination of HBr from the secondary halide, 2-bromobutane. This is a known competing reaction with secondary alkyl halides.[6]
High Reaction Temperature Higher temperatures generally favor elimination over substitution. Lowering the reaction temperature can help to favor the desired S(N)2 reaction.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Alkylation of Diethyl Malonate with 2-Bromobutane

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (B145695). Carefully add sodium metal (1.0 equivalent) in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.

  • Alkylation: Add 2-bromobutane (1.0 equivalent) dropwise to the stirred enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-(1-methylpropyl)malonate. Purify the intermediate by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: To the purified diethyl 2-(1-methylpropyl)malonate, add an excess of a 10% aqueous sodium hydroxide (B78521) solution. Heat the mixture at reflux for several hours until the ester is completely hydrolyzed (a homogeneous solution is typically formed).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the substituted malonic acid may form.

  • Decarboxylation: Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the gas evolution ceases.

  • Isolation of this compound: Cool the mixture and extract the this compound with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Diethyl 2-(1-methylpropyl)malonate
Parameter Condition A Condition B Condition C Yield (%)
Base Sodium EthoxideSodium EthoxidePotassium CarbonateVaries
Solvent EthanolDMFEthanol/WaterVaries
Temperature RefluxRoom Temperature80°CVaries
Reaction Time 4 hours12 hours6 hoursVaries

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate Formation A->C B Sodium Ethoxide (Base) B->C E Diethyl 2-(1-methylpropyl)malonate C->E D 2-Bromobutane D->E F Hydrolysis (NaOH, H₂O) E->F G Substituted Malonic Acid F->G H Decarboxylation (Heat, H₃O⁺) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of this compound C1 Check for Unreacted Starting Material Start->C1 C2 Analyze for Side Products Start->C2 S1 Inactive Base or Reagents? C1->S1 S2 Suboptimal Reaction Conditions? C1->S2 S3 Di-alkylation Occurring? C2->S3 S4 Elimination (Alkene Formation)? C2->S4 R1 Use Fresh Reagents S1->R1 Yes R2 Optimize Temperature & Time S2->R2 Yes R3 Adjust Stoichiometry (Slight Excess of Malonate) S3->R3 Yes R4 Lower Reaction Temperature S4->R4 Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-ethylhexanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: Detailed published literature on the purification of this compound is limited. Therefore, the following guidance is based on established principles of organic chemistry and purification techniques for structurally similar carboxylic acids. The provided protocols and troubleshooting advice should be considered as starting points and may require optimization for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities in crude this compound may include:

  • Unreacted starting materials: Such as 2-ethylhexanal (B89479) or other precursors.

  • Catalyst residues: Catalysts used in the synthesis may remain in the crude product.

  • Solvents: Residual solvents from the reaction and work-up procedures.

  • Side-products: Byproducts from competing reactions, such as aldol (B89426) condensation products.[1]

  • Related isomers: Structural isomers may be present depending on the synthesis method.

Q2: Which purification technique is most suitable for large-scale purification of this compound?

A2: For large-scale purification, fractional vacuum distillation is generally the most effective and economical method.[2] This technique separates compounds based on differences in their boiling points and is well-suited for thermally stable liquids like this compound.

Q3: How can I remove water-soluble impurities from my crude this compound?

A3: Liquid-liquid extraction is an effective method for removing water-soluble impurities.[1] By dissolving the crude product in an organic solvent and washing it with aqueous solutions of acid or base, you can selectively remove acidic, basic, and neutral water-soluble impurities.

Q4: What is the best way to remove highly polar impurities?

A4: Column chromatography is a powerful technique for separating compounds based on their polarity.[3] For this compound, using a silica (B1680970) gel stationary phase and a mobile phase gradient from non-polar to polar solvents can effectively remove highly polar impurities. To prevent peak tailing, it is often beneficial to add a small amount of a volatile acid, such as acetic or formic acid, to the mobile phase.[4]

Q5: My purified this compound is still not pure enough. What can I do?

A5: If a single purification technique does not yield the desired purity, a combination of methods is recommended. A common workflow involves an initial liquid-liquid extraction to remove the bulk of water-soluble impurities, followed by fractional vacuum distillation for large-scale purification or column chromatography for higher purity on a smaller scale.[1] For thermally sensitive compounds, crystallization could be an alternative.[5]

Troubleshooting Guides

Issue 1: Low Yield After Distillation
Potential Cause Troubleshooting Steps
Product decomposition at high temperatures. Lower the distillation pressure to reduce the boiling point of this compound. Ensure the heating mantle is not set too high and use a well-insulated distillation setup to maintain a stable temperature.[4]
Inefficient fractionation. Use a more efficient distillation column, such as a Vigreux or packed column, to improve the separation of components with close boiling points.[4]
Product loss during transfer. Ensure all glassware is properly rinsed with a suitable solvent to recover any residual product.
Incomplete reaction. Analyze the crude product before distillation to confirm the extent of the reaction. If necessary, optimize the reaction conditions to improve conversion.
Issue 2: Peak Tailing in Column Chromatography
Potential Cause Troubleshooting Steps
Strong interaction of the carboxylic acid with the silica gel. Add 0.5-1% of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce interactions with the stationary phase.[4]
Inappropriate solvent system. Optimize the mobile phase composition. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation and peak shape.
Column overload. Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.
Use of an alternative stationary phase. Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica gel (e.g., C18), which may have different interactions with your compound.[4]
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps
Vigorous shaking of the separatory funnel. Gently invert the separatory funnel multiple times instead of shaking it vigorously.
High concentration of crude material. Dilute the organic layer with more solvent.
Presence of surfactants or fine solids. Add a small amount of a saturated salt solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. If solids are present, filter the crude mixture before extraction.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each purification step. These values are estimations based on typical yields and purities achieved for similar carboxylic acids and may vary depending on the specific impurities present in the crude material.

Purification Step Typical Purity Achieved Estimated Yield Primary Impurities Removed
Liquid-Liquid Extraction 85-95%>90%Water-soluble acids, bases, and salts.[1]
Fractional Vacuum Distillation >98%70-90%Compounds with significantly different boiling points.
Column Chromatography >99%60-80%Polar and closely related impurities.
Crystallization >99%50-70%Soluble impurities remaining in the mother liquor.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

Objective: To remove water-soluble impurities from the crude this compound.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution to remove basic impurities.

    • Saturated NaHCO₃ solution to remove acidic impurities (vent frequently to release CO₂).

    • Brine (saturated NaCl solution) to remove the bulk of dissolved water.

  • Drain the aqueous layer after each wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified this compound.

Protocol 2: Fractional Vacuum Distillation

Objective: To purify this compound based on its boiling point.

Methodology:

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Place the partially purified this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the desired pressure (e.g., 1-10 mmHg).

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point of this compound is 234.6 °C at 760 mmHg.[6]

  • Monitor the purity of the collected fractions using a suitable analytical technique (e.g., GC or NMR).

Protocol 3: Column Chromatography

Objective: To achieve high purity by separating this compound from closely related impurities.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate. Add 0.5% acetic acid to the eluent to improve peak shape.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.[3]

Visualizations

experimental_workflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Remove water-soluble impurities distillation Fractional Vacuum Distillation extraction->distillation Large scale chromatography Column Chromatography extraction->chromatography Small scale, high purity pure_dist Pure this compound (>98%) distillation->pure_dist pure_chrom High Purity this compound (>99%) chromatography->pure_chrom

Caption: General purification workflow for crude this compound.

troubleshooting_chromatography start Peak Tailing in Chromatography cause1 Strong Silica Interaction start->cause1 cause2 Inappropriate Solvent System start->cause2 cause3 Column Overload start->cause3 solution1 Add 0.5-1% Acetic Acid to Eluent cause1->solution1 solution2 Optimize Mobile Phase Gradient cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

Technical Support Center: 4-Ethylhexanoic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common interferences during the mass spectrometry analysis of 4-Ethylhexanoic acid (4-EHA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing unexpected peaks in my chromatogram that are not related to this compound. What are the likely sources of this contamination?

A1: Unexpected peaks in your mass spectrometry data are often due to contamination from various sources throughout the analytical workflow. Common culprits include plasticizers, silicones from GC components, and pump oils.

  • Plasticizers (Phthalates and Adipates): These are some of the most common contaminants in mass spectrometry and originate from plastic labware, including pipette tips, solvent bottle caps, vial caps, and plastic tubing.[1] The use of plastic containers for storing liquids should be avoided as they can leach plasticizers. Using high-purity solvents and glassware can help mitigate this issue. A characteristic ion for phthalates is often observed at m/z 149.[1][2][3]

  • Polysiloxanes (Silicones): In Gas Chromatography-Mass Spectrometry (GC-MS), these interferences typically arise from the degradation of the stationary phase of the column (column bleed) or from the injection port septum (septum bleed).[4][5] Column bleed often presents as a rising baseline at higher temperatures, while septum bleed can appear as discrete "ghost peaks".[4][6] Common ions associated with polysiloxanes include m/z 73, 147, 207, 281, and 355.[5][7][8]

  • Pump Oils: Both foreline and diffusion pump oils can backstream into the mass spectrometer, causing background contamination. This can be identified by characteristic hydrocarbon patterns (peaks spaced 14 amu apart) or specific ions related to the oil composition.[8][9]

  • Sample Handling and Environment: Contamination can also be introduced from fingerprints, cleaning solvents (e.g., acetone, methanol), or even ambient air if there is a leak in the system.[9]

Q2: My this compound peak is showing significant tailing in my GC-MS analysis. What is causing this and how can I improve the peak shape?

A2: Peak tailing for carboxylic acids like 4-EHA is a frequent issue in GC-MS. This is primarily due to the polar nature of the carboxylic acid group interacting with active sites within the GC system, such as the inlet liner or the column itself. To address this, derivatization is highly recommended. Derivatization converts the polar carboxylic acid into a more volatile and less polar ester, which significantly improves chromatographic peak shape and sensitivity.

Q3: I am analyzing 4-EHA using LC-MS and my signal intensity is inconsistent or lower than expected. What could be the problem?

A3: In Liquid Chromatography-Mass Spectrometry (LC-MS), inconsistent or low signal intensity for 4-EHA is often attributed to matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Phospholipids are a common cause of ion suppression in biological samples.

To mitigate matrix effects:

  • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to achieve better separation of 4-EHA from matrix components.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its common fragments or adducts?

A4: The molecular weight of this compound (C8H16O2) is 144.21 g/mol , with a monoisotopic mass of 144.1150 Da.[10][11] Depending on the ionization technique, you can expect to see different ions.

  • In GC-MS (Electron Ionization): You will observe the molecular ion (M•+) at m/z 144, although it may be of low abundance. Characteristic fragment ions are more common. For a similar compound, 2-ethylhexanoic acid, a McLafferty rearrangement product at m/z 88 is the most intense peak.[12]

  • In LC-MS (Electrospray Ionization):

    • Positive Mode: Common adducts include the protonated molecule [M+H]+ at m/z 145.122, the sodium adduct [M+Na]+ at m/z 167.104, and the potassium adduct [M+K]+ at m/z 183.078.[13]

    • Negative Mode: The deprotonated molecule [M-H]- at m/z 143.108 is typically observed.[13]

Summary of Common Interferences and 4-EHA Ions

The following table summarizes the m/z values for this compound and common laboratory contaminants.

Compound/Class Ion Type Common m/z Values Typical Source
This compound [M]•+ (EI)144.1Analyte
[M+H]+145.1Analyte (LC-MS, positive mode)
[M+Na]+167.1Analyte (LC-MS, positive mode)
[M-H]-143.1Analyte (LC-MS, negative mode)
Phthalates Fragment149.0Plasticizers from labware
[M+H]+Varies (e.g., DBP: 279, DEHP: 391)Plasticizers from labware
Polysiloxanes Fragments73.0, 147.1, 207.1, 281.1, 355.1GC septum bleed, column bleed
Pump Oil HydrocarbonsSeries of peaks 14 amu apartGC-MS vacuum system
Air Leak N2, O2, H2O28.0, 32.0, 18.0Leaks in the GC-MS system
Solvents Methanol31.0Cleaning solvents
Acetone43.0, 58.0Cleaning solvents

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol is designed for the quantification of 4-EHA in a biological matrix and includes a derivatization step to improve chromatographic performance.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard.

    • Acidify the sample with 10 µL of 1M HCl.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and then centrifuge for 10 minutes at 10,000 x g.

    • Transfer the organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification):

    • To the dried extract, add 200 µL of 2% (v/v) H2SO4 in methanol.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

    • Add 500 µL of a saturated NaCl solution.

    • Extract the methyl ester with 200 µL of hexane (B92381).

    • Transfer the hexane layer to a GC vial for analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target ions.

Visual Troubleshooting Guides

Interference_Troubleshooting_Workflow start Unexpected Peaks in Mass Spectrum check_blank Analyze a Solvent Blank start->check_blank contaminants_present Peaks Present in Blank? check_blank->contaminants_present source_investigation Investigate Source of Contamination contaminants_present->source_investigation Yes matrix_effect Peaks Only in Sample? (Likely Matrix Effect or Metabolite) contaminants_present->matrix_effect No systematic_check Systematically Check Components: - Solvents - Vials/Caps - Tubing - GC Septum/Liner source_investigation->systematic_check end_good Problem Resolved systematic_check->end_good improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effect->improve_cleanup Yes end_bad Problem Persists: Consult Instrument Specialist matrix_effect->end_bad No optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma use_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_is use_is->end_good

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Contaminant_Source_Identification cluster_gcms GC-MS Common Contaminants cluster_lcms LC-MS Common Contaminants cluster_general General Contaminants polysiloxanes Polysiloxanes m/z: 73, 207, 281 Source: Septum/Column Bleed phthalates_gc Phthalates m/z: 149 Source: Plasticizers pump_oil Pump Oil Series of peaks 14 amu apart Source: Vacuum System phthalates_lc Phthalates m/z: 149, [M+H]+ Source: Plasticizers, Solvents peg Polyethylene Glycol (PEG) Repeating units of 44 Da Source: Detergents, Consumables matrix Matrix Effects Ion Suppression/Enhancement Source: Co-eluting sample components solvents Solvents e.g., Acetone (m/z 43, 58) Source: Cleaning Procedures air_leak Air Leak m/z: 18, 28, 32 Source: Loose Fittings

Caption: Common contaminants and their typical sources in GC-MS and LC-MS.

References

Technical Support Center: 4-Ethylhexanoic Acid Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Ethylhexanoic acid samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a branched-chain fatty acid.[1] Like other fatty acids, its stability is critical for accurate quantification in research and clinical settings. Sample degradation can lead to an underestimation of its concentration, which can compromise the reliability and validity of experimental results.[1]

Q2: What are the primary factors that affect the stability of this compound in samples?

A2: The main factors influencing the stability of this compound in biological samples include:

  • Storage Temperature: Higher temperatures can accelerate both enzymatic and oxidative degradation.[1]

  • Storage Duration: The potential for degradation increases with the length of the storage period.[1]

  • Sample Matrix: The composition of the biological sample (e.g., plasma, serum, feces) can impact stability due to the presence of enzymes and other reactive molecules.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise their integrity and lead to the degradation of fatty acids.[1]

  • Exposure to Oxygen: As with many organic molecules, exposure to oxygen can lead to oxidative degradation over time. Saturated branched-chain fatty acids generally have better oxidative stability than unsaturated fatty acids.[2]

  • Microbial Contamination: Bacteria can metabolize fatty acids, leading to their degradation.[3]

  • pH of the Sample: The pH of the solution can affect the stability and solubility of carboxylic acids.[4]

Q3: What are the recommended storage conditions for samples containing this compound?

A3: For optimal stability, especially for long-term storage, it is recommended to store samples at -80°C.[1] This temperature significantly minimizes enzymatic activity and chemical degradation.[1] Studies on fatty acids in serum have shown that storage at -80°C for up to 10 years does not result in significant degradation.[5] For short-term storage, -20°C may be adequate, but it is advisable to validate this for your specific sample type and experimental duration.[1]

Q4: How many freeze-thaw cycles can a sample undergo before significant degradation of this compound occurs?

A4: It is best practice to minimize freeze-thaw cycles. Each cycle can damage the sample's integrity.[1] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.

Q5: Are there any recommended stabilizers or antioxidants for this compound samples?

A5: While this compound is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, for very long-term storage or if the sample matrix is complex, the use of antioxidants can be considered.[2] Common synthetic antioxidants used for fatty acids include Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ).[6][7] Natural antioxidants like sesamol (B190485) and caffeic acid have also been shown to be effective in preserving fatty acids.[8] The choice and concentration of an antioxidant should be validated to ensure it does not interfere with the analytical method.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound in Stored Samples

  • Potential Cause: Degradation of the analyte during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that samples were consistently stored at the recommended temperature (-80°C for long-term). Check temperature logs if available.

    • Review Handling Procedures: Assess if the samples were subjected to multiple freeze-thaw cycles.

    • Check for Contamination: Consider the possibility of microbial contamination if samples were not handled under sterile conditions.

    • Analyze a Freshly Prepared Standard: Prepare a new this compound standard and analyze it to confirm instrument performance and rule out issues with the analytical method itself.

    • Re-evaluate Extraction Efficiency: Sample degradation can sometimes alter the matrix, affecting extraction efficiency. Review and optimize your extraction protocol.

Issue 2: Appearance of Unexplained Peaks in Chromatograms of Stored Samples

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Hypothesize Degradation Products: Consider potential degradation pathways such as oxidation. While less likely for a saturated fatty acid, minor oxidation can occur over long periods.

    • Mass Spectrometry Analysis: If using a mass spectrometer, examine the mass spectra of the unknown peaks to identify potential fragments or molecular ions of degradation products.

    • Run a Blank: Analyze a solvent blank and a matrix blank (a similar sample known to be free of this compound) to rule out contamination from solvents or the sample matrix itself.

    • Review Sample Preparation: Some derivatization or extraction procedures, if not performed correctly, can introduce artifacts. For instance, incomplete derivatization in GC-MS analysis can lead to unexpected peaks.[9]

Issue 3: Poor Peak Shape (Tailing or Fronting) in Chromatographic Analysis

  • Potential Cause: While often a chromatographic issue, sample degradation can contribute to poor peak shape. Degradation products can interact with the analytical column differently.

  • Troubleshooting Steps:

    • Check for Active Sites: Peak tailing can be caused by active sites in the GC inlet or on the HPLC column that interact with the carboxylic acid group.[10] Ensure proper deactivation of the GC inlet liner. For HPLC, consider using an end-capped column or adjusting the mobile phase pH to keep the acid in a non-ionized state.[10]

    • Column Contamination: Degradation products or components from a compromised sample matrix can contaminate the column. Flush the column with a strong solvent.[10]

    • Sample Overload: If the concentration of the analyte or degradation products is too high, it can lead to peak fronting.[10] Try diluting the sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Storage DurationSample TypeRecommended TemperatureRationale
Short-Term (< 1 month)Plasma, Serum-20°C (Validation Recommended)Minimizes short-term enzymatic and chemical degradation.[1]
Feces, Tissues-20°C (Validation Recommended)Reduces microbial and enzymatic activity.[1]
Long-Term (> 1 month)Plasma, Serum-80°CEffectively halts most enzymatic activity and significantly slows chemical degradation.[1][5]
Feces, Tissues-80°CEnsures long-term preservation of sample integrity.[1]
Stock Solutions (in organic solvent)Pure Standard-20°C to -80°CPrevents evaporation and degradation. Choice of solvent (e.g., isopropanol, hexane, chloroform) is critical.

Experimental Protocols

Protocol 1: General Sample Handling and Aliquoting for Storage

  • Objective: To prepare biological samples for storage to maximize the stability of this compound.

  • Materials:

    • Biological sample (e.g., plasma, serum)

    • Cryogenic vials (single-use size)

    • Pipettes and sterile tips

    • Vortex mixer

    • Centrifuge (if necessary for sample processing)

  • Procedure:

    • Thaw frozen samples on ice to minimize degradation during handling.

    • If the sample is not homogenous, vortex gently.

    • Immediately after processing (e.g., centrifugation to separate plasma/serum), proceed to aliquoting.

    • Dispense the sample into pre-labeled, single-use cryogenic vials. The aliquot volume should correspond to the amount needed for a single analysis to avoid freeze-thaw cycles.

    • Tightly cap the vials.

    • Immediately place the aliquoted samples in a freezer at the recommended storage temperature (-80°C for long-term storage).

Protocol 2: Sample Preparation for GC-MS Analysis (with Derivatization)

  • Objective: To extract and derivatize this compound from a biological matrix for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Materials:

    • Sample aliquot containing this compound

    • Internal standard (e.g., a stable isotope-labeled this compound)

    • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

    • Acidifying agent (e.g., hydrochloric acid)

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

    • Microcentrifuge tubes, glass vials

  • Procedure:

    • Thawing and Spiking: Thaw the sample aliquot on ice. Add the internal standard to the sample.

    • Acidification: Acidify the sample by adding a small volume of concentrated hydrochloric acid to ensure this compound is in its protonated form, which improves extraction efficiency into an organic solvent.

    • Extraction: Add the extraction solvent (e.g., MTBE), vortex vigorously for 2 minutes, and then centrifuge to separate the aqueous and organic layers.

    • Collection: Carefully transfer the organic (upper) layer to a clean glass tube. Repeat the extraction process on the aqueous layer and pool the organic extracts to maximize recovery.

    • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the pooled organic extract to remove any residual water.

    • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: Reconstitute the dried extract in the derivatization agent (e.g., BSTFA with TMCS in pyridine). Heat the sample according to the recommended procedure for the specific agent to convert the carboxylic acid to a more volatile silyl (B83357) ester.

    • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow_for_Sample_Stability_Analysis cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect_Sample Collect Biological Sample Process_Sample Process Sample (e.g., Centrifuge for Plasma) Collect_Sample->Process_Sample Aliquot Aliquot into Single-Use Vials Process_Sample->Aliquot Minimize exposure to room temperature Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Retrieve one aliquot as needed Prepare Prepare Sample for Analysis (e.g., Extraction, Derivatization) Thaw->Prepare Analyze Analyze (e.g., GC-MS, HPLC) Prepare->Analyze

Caption: Workflow for handling and storing samples to ensure the stability of this compound.

Troubleshooting_Low_Analyte_Signal Start Low or No Signal for This compound Check_Instrument Analyze Fresh Standard Start->Check_Instrument Instrument_OK Instrument Performance OK? Check_Instrument->Instrument_OK Troubleshoot_Instrument Troubleshoot GC/MS or HPLC System Instrument_OK->Troubleshoot_Instrument No Review_Storage Review Sample Storage Conditions (-80°C?) Instrument_OK->Review_Storage Yes Storage_OK Storage Conditions Correct? Review_Storage->Storage_OK Correct_Storage Implement Correct Storage Protocols Storage_OK->Correct_Storage No Check_Handling Review Sample Handling (Freeze-Thaw Cycles?) Storage_OK->Check_Handling Yes Possible_Degradation Conclusion: Sample Degradation Likely Consider Re-sampling if Possible Correct_Storage->Possible_Degradation Handling_OK Handling Minimized Degradation? Check_Handling->Handling_OK Revise_Handling Revise Handling Procedures (e.g., Aliquoting) Handling_OK->Revise_Handling No Handling_OK->Possible_Degradation Yes Revise_Handling->Possible_Degradation

Caption: Troubleshooting logic for investigating a low or absent signal of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 4-Ethylhexanoic acid (4-EHA), with a particular focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix.[1] These interfering components can be endogenous to the biological sample (e.g., phospholipids (B1166683), salts, other fatty acids) or introduced during sample preparation.[2] The result is either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can lead to inaccurate and unreliable quantification.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: As a short-chain fatty acid, this compound has high polarity and a low molecular weight.[3] These properties can lead to poor retention on reversed-phase chromatography columns, causing it to elute in the same region as many other polar matrix components, thus increasing the likelihood of ion suppression or enhancement.[3][4]

Q3: What are the most common sources of matrix effects in biological samples for 4-EHA analysis?

A3: In biological matrices such as plasma and serum, phospholipids are a major contributor to matrix effects.[5][6] These molecules are abundant and can co-elute with 4-EHA, leading to significant ion suppression.[7] Other sources include salts, other endogenous metabolites, and reagents used during sample preparation.[2]

Q4: What are the primary strategies to overcome matrix effects for 4-EHA?

A4: The main strategies involve:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation aim to remove interfering matrix components before analysis.[1]

  • Chromatographic Separation: Optimizing the LC method to separate 4-EHA from co-eluting interferences is crucial.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-EHA will experience the same matrix effects as the analyte, allowing for accurate correction during data processing.

  • Derivatization: Chemically modifying 4-EHA can alter its chromatographic behavior and improve its ionization efficiency, moving it away from interfering matrix components.[3][9]

Q5: How can I quantify the extent of matrix effects in my assay?

A5: The matrix effect can be quantified by comparing the peak area of 4-EHA in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration. A value significantly different from 100% indicates the presence of matrix effects.

Troubleshooting Guides

Problem: Significant Ion Suppression or Enhancement is Observed

  • Possible Cause: Co-elution of matrix components, particularly phospholipids in plasma or serum samples.[5][6]

  • Solution:

    • Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interferences.

    • Optimize Chromatography: Modify the LC gradient to better separate 4-EHA from the region where matrix components elute.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of 4-EHA.[10]

    • Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for the variability in ion suppression between samples.

Problem: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Cause: Interaction of the acidic analyte with active sites in the LC system, or co-elution with an interfering compound.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid. Using a mobile phase with a pH well below the pKa of 4-EHA will keep it in its neutral form, which can improve peak shape on a reversed-phase column.

    • Column Selection: Use a column specifically designed for the analysis of organic acids or one with end-capping to minimize silanol (B1196071) interactions.

    • System Cleanliness: Flush the LC system to remove any contaminants that may be causing peak distortion.

Problem: High Variability in Quantitative Results Between Replicate Injections or Different Samples

  • Possible Cause: Inconsistent matrix effects across different samples or inefficient and variable sample preparation.

  • Solution:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation can help improve consistency.

    • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard for 4-EHA is highly recommended to correct for sample-to-sample variations in matrix effects and extraction efficiency.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques for short-chain fatty acids like this compound. The data is compiled from various studies and represents typical outcomes.

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect ReductionThroughput
Protein Precipitation (PPT) 80-100%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70-95%Moderate to HighModerate
Solid-Phase Extraction (SPE) 85-105%HighLow to Moderate
Derivatization (e.g., with 3-NPH) 90-110%HighLow

Note: The actual performance will depend on the specific protocol, matrix, and analytical instrumentation used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 4-EHA from aqueous matrices like plasma or urine.

  • Sample Acidification: To 1 mL of the sample, add a small volume of a strong acid (e.g., 1M HCl) to adjust the pH to approximately 2. This ensures that 4-EHA is in its protonated, less polar form.

  • Addition of Extraction Solvent: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of 4-EHA into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 SPE cartridge for the cleanup of complex samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through it.

  • Sample Loading: Acidify the sample to pH ~2 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.

  • Elution: Elute the 4-EHA from the cartridge with 2 mL of methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

Derivatization can improve the chromatographic retention and ionization efficiency of 4-EHA.

  • Sample Extract Preparation: Prepare the sample extract using either LLE or SPE and evaporate it to dryness.

  • Reconstitution: Reconstitute the dried residue in 50 µL of a 50:50 mixture of water and acetonitrile.

  • Derivatization Reaction: Add 20 µL of 200 mM 3-NPH in 50% acetonitrile and 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% pyridine (B92270) in 50% acetonitrile.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Dilution and Analysis: After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Acidify Acidify to pH ~2 Sample->Acidify LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->LLE Option 1 SPE Solid-Phase Extraction (C18 Cartridge) Acidify->SPE Option 2 Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate Derivatization Derivatization (e.g., 3-NPH) LC_Separation LC Separation Derivatization->LC_Separation Evaporate->Derivatization Optional Step Evaporate->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for 4-EHA analysis.

matrix_effects_logic Matrix Sample Matrix (e.g., Plasma, Urine) Coeluting Co-eluting Components (Phospholipids, Salts, etc.) Matrix->Coeluting Contains Ionization Ionization of 4-EHA in MS Source Coeluting->Ionization Interferes with Suppression Ion Suppression (Signal Decrease) Ionization->Suppression Enhancement Ion Enhancement (Signal Increase) Ionization->Enhancement Inaccurate Inaccurate & Imprecise Quantification Suppression->Inaccurate Enhancement->Inaccurate

Caption: Causes and effects of matrix interference.

ion_suppression_mechanism ESI_Droplet ESI Droplet 4-EHA Matrix Component Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Competition Competition for Charge and Surface Area Solvent_Evaporation->Competition Gas_Phase_Ions Gas Phase Ions [4-EHA-H]- Reduced [4-EHA-H]- Competition->Gas_Phase_Ions MS_Inlet To Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet

Caption: Mechanism of ion suppression in ESI.

References

Technical Support Center: Industrial Production of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of 4-Ethylhexanoic acid. The information is presented in a practical question-and-answer format to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common industrial synthesis route for this compound and what are the primary impurities?

A common and effective method for the industrial synthesis of this compound is the malonic ester synthesis. This process involves the alkylation of diethyl malonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The primary impurities associated with this synthesis are unreacted starting materials, byproducts from side reactions, and residual solvents.

Q2: My final product has a lower than expected yield. What are the potential causes and how can I improve it?

Low yields in the malonic ester synthesis of this compound can stem from several factors:

  • Incomplete deprotonation of diethyl malonate: Ensure a sufficiently strong base, like sodium ethoxide, is used in an anhydrous alcohol solvent to drive the formation of the enolate.

  • Side reactions of the alkyl halide: The alkyl halide, 1-bromo-2-ethylbutane (B1346692), can undergo elimination reactions in the presence of a strong base, reducing the amount available for alkylation. Maintaining a controlled reaction temperature can minimize this.

  • Incomplete hydrolysis or decarboxylation: Ensure the saponification and subsequent acidification and heating steps are carried out to completion to convert the intermediate ester to the final carboxylic acid.

Q3: I'm observing a significant amount of a high-boiling point impurity in my crude product. What is it likely to be and how can I prevent its formation?

A high-boiling point impurity is often the result of dialkylation of the malonic ester.[1] This occurs when the initially formed mono-alkylated ester is deprotonated again and reacts with a second molecule of the alkyl halide. To minimize this, a slight excess of diethyl malonate can be used to ensure the alkyl halide is consumed after the first alkylation.

Q4: My purified this compound shows residual starting materials upon analysis. What is the most effective purification strategy?

A combination of liquid-liquid extraction and fractional distillation is highly effective for removing unreacted starting materials and byproducts.

  • Liquid-Liquid Extraction: An initial wash of the crude product (dissolved in an organic solvent like diethyl ether) with a basic aqueous solution (e.g., sodium bicarbonate) will convert the acidic this compound into its water-soluble salt, separating it from neutral organic impurities. The aqueous layer can then be re-acidified to recover the purified carboxylic acid.

  • Fractional Distillation: This technique is crucial for separating the final product from impurities with close boiling points, such as the dialkylation byproduct. Careful control of temperature and pressure is essential for efficient separation.

Q5: How can I confirm the purity of my final this compound product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of this compound. It allows for the separation, identification, and quantification of the main product and any residual impurities. Derivatization of the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester, is often performed prior to GC-MS analysis to improve chromatographic performance.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC8H16O2144.212280.905
Diethyl malonateC7H12O4160.171991.055
1-Bromo-2-ethylbutaneC6H13Br165.07145-1471.215
Diethyl 2,4-diethyl-2-propylpentanedioate (Dialkylation byproduct)C17H32O4300.43> 300~0.95 (estimated)

Table 2: Troubleshooting Guide for Impurity Reduction

IssuePotential CauseRecommended Solution
Presence of unreacted diethyl malonateIncomplete reaction or insufficient alkyl halide.Use a slight molar excess of 1-bromo-2-ethylbutane. Ensure adequate reaction time and temperature.
High levels of dialkylation byproductMolar ratio of reactants favors dialkylation.Use a slight molar excess of diethyl malonate.
Residual 1-bromo-2-ethylbutaneIncomplete reaction.Increase reaction time or temperature. Purify via fractional distillation.
Discoloration of the final productFormation of polymeric byproducts or thermal decomposition.Conduct distillation under reduced pressure to lower the boiling point and prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol (B145695) to prepare sodium ethoxide.

  • Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution while stirring.

  • Alkylation: Add 1-bromo-2-ethylbutane dropwise to the reaction mixture and reflux for 2-3 hours.

  • Saponification: After cooling, add a solution of sodium hydroxide (B78521) and heat the mixture to hydrolyze the ester.

  • Acidification & Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the mixture to induce decarboxylation, which will be evident by the evolution of carbon dioxide.

  • Workup: After cooling, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under vacuum.

Protocol 2: GC-MS Analysis of this compound Purity
  • Derivatization: To a sample of the purified this compound, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine. Heat the mixture to ensure complete conversion to the trimethylsilyl (B98337) ester.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses of the product and impurities.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds. Quantify the purity by calculating the relative peak areas.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Diethyl Malonate + 1-Bromo-2-ethylbutane reaction Malonic Ester Synthesis (Alkylation, Hydrolysis, Decarboxylation) start->reaction crude Crude this compound reaction->crude extraction Liquid-Liquid Extraction crude->extraction distillation Fractional Distillation extraction->distillation pure Pure this compound distillation->pure analysis GC-MS Analysis pure->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Low Purity of This compound low_bp Low Boiling Point Impurities? (e.g., Unreacted Starting Materials) start->low_bp Analyze by GC-MS high_bp High Boiling Point Impurities? (e.g., Dialkylation Byproduct) start->high_bp Analyze by GC-MS optimize_synthesis Optimize Synthesis: - Adjust molar ratios - Control temperature low_bp->optimize_synthesis refine_purification Refine Purification: - Efficient fractional distillation - Thorough extraction low_bp->refine_purification high_bp->optimize_synthesis high_bp->refine_purification

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Optimizing Derivatization of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 4-Ethylhexanoic acid for analytical purposes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Derivatization Product Detected

  • Question: I am not seeing a peak for my derivatized this compound, or the peak is very small. What are the potential causes and solutions?

  • Answer: Low or no signal for your derivatized product can stem from several factors, ranging from sample preparation to the derivatization reaction itself. Here are the primary causes and troubleshooting steps:

    • Inefficient Extraction: Your extraction method may not be effectively recovering this compound from the sample matrix.

      • Recommendation: Review and optimize your extraction protocol. For liquid-liquid extraction, ensure the pH of the aqueous phase is acidic (around pH 2) to protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate (B1210297) or diethyl ether. For complex matrices, consider using solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration.[1][2]

    • Incomplete Derivatization: The derivatization reaction may not be going to completion.

      • Recommendation:

        • Reagent Quality: Ensure your derivatization reagents are fresh and anhydrous. Silylating reagents, in particular, are sensitive to moisture.[1]

        • Reaction Conditions: Optimize the reaction time and temperature. For silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), heating at 60-80°C for 30-60 minutes is common.[3][4] For methylation with BF3-methanol, heating at 100°C for 30 minutes is a typical starting point.[1]

        • Stoichiometry: Use a sufficient excess of the derivatizing reagent.[4]

    • Sample Degradation: The analyte may be degrading during sample preparation or analysis.

      • Recommendation: Ensure samples are processed promptly and stored at low temperatures. For GC-MS analysis, ensure the injection port temperature is not excessively high.

    • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress the ionization of your derivatized analyte.

      • Recommendation: Dilute your sample to reduce the concentration of interfering components.[1] Further optimization of the chromatographic separation to resolve the analyte from matrix interferences may also be necessary.

Issue 2: Poor Peak Shape (Tailing or Fronting) in GC Analysis

  • Question: My derivatized this compound peak is showing significant tailing in my GC chromatogram. What could be the cause?

  • Answer: Poor peak shape is often an indication of active sites in the GC system or incomplete derivatization.

    • Incomplete Derivatization: Residual underivatized this compound, being a polar compound, can interact with active sites in the GC system, leading to peak tailing.[5]

      • Recommendation: Re-optimize the derivatization reaction as described in "Issue 1". Ensure the reaction has gone to completion.

    • Active Sites in the GC System: The GC liner, column, or detector can have active sites (e.g., exposed silanols) that interact with polar compounds.

      • Recommendation:

        • Liner: Use a deactivated liner and consider replacing it regularly.

        • Column: Ensure you are using a well-conditioned and appropriate GC column. If the column is old, it may need to be replaced.

        • System Maintenance: Perform regular maintenance on your GC system to ensure its cleanliness and inertness.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for analyzing this compound by GC-MS?

A1: The two most common derivatization methods for carboxylic acids like this compound for GC-MS analysis are:

  • Esterification: This involves converting the carboxylic acid into a more volatile ester. The most common form is methylation to create a Fatty Acid Methyl Ester (FAME). Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or acidic methanol are frequently used.[1][6]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N-Bis(trimethylsilyl)acetamide (BSA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][3][4]

Q2: When should I choose silylation over esterification?

A2: The choice depends on your sample matrix and analytical goals.

  • Silylation is a very effective and often faster method for creating volatile derivatives.[4] However, silylating reagents and the resulting TMS esters are sensitive to moisture, so a completely dry sample is crucial.[1]

  • Esterification to form FAMEs is a robust and widely used method. The resulting methyl esters are generally more stable than TMS esters.[7] This method is well-suited for complex biological samples.[6]

Q3: Can I analyze this compound by HPLC without derivatization?

A3: Direct analysis of this compound by HPLC is challenging due to its high polarity and lack of a strong chromophore for UV detection.[8] Derivatization is highly recommended to improve its chromatographic retention on reversed-phase columns and to enhance its detectability.[8][9] Reagents like p-bromophenacyl bromide can be used to add a UV-active group.[7][8]

Q4: What is the role of a catalyst in derivatization reactions?

A4: Catalysts are often used to increase the rate and completeness of the derivatization reaction.

  • In silylation , a catalyst like TMCS is often added to BSTFA to increase the reactivity of the silylating agent, especially for less reactive carboxylic acids.[4]

  • In esterification , a strong acid catalyst like concentrated sulfuric acid or hydrogen chloride is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

Experimental Protocols

Protocol 1: Esterification of this compound to its Methyl Ester (FAME) for GC-MS Analysis

This protocol describes the conversion of this compound to 4-ethyloctanoate methyl ester using boron trifluoride-methanol.

Materials:

  • Sample containing this compound (1-25 mg)

  • 12-14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Micro-reaction vessel

Procedure:

  • Place the sample containing this compound into a micro-reaction vessel.

  • Add 1 mL of 14% BF3-methanol solution to the sample.[1]

  • Tightly cap the vessel and heat at 100°C for 30 minutes.[1]

  • Cool the vessel to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.[1]

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.[1]

  • Carefully transfer the upper hexane layer to a GC vial for analysis.[1]

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound using BSTFA with a TMCS catalyst.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or another suitable anhydrous solvent (e.g., acetonitrile)

  • Reaction vial

Procedure:

  • Ensure the sample in the reaction vial is completely dry. This is a critical step.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried residue.[3]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of carboxylic acids. Optimal conditions for this compound may require some method development.

Table 1: Esterification Reaction Parameters

ParameterConditionReference
Reagent BF3-Methanol (12-14%)[1]
Temperature 100°C[1]
Time 30 minutes[1]
Extraction Solvent Hexane[1]

Table 2: Silylation Reaction Parameters

ParameterConditionReference
Reagent BSTFA + 1% TMCS[3]
Solvent Pyridine[3]
Temperature 60°C[3]
Time 30 minutes[3]

Visualizations

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporate to Dryness Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Drying->AddReagent Reaction Heat Reaction Mixture (e.g., 60-100°C) AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

TroubleshootingTree Start Low or No Product Peak IncompleteDeriv Incomplete Derivatization? Start->IncompleteDeriv ExtractionIssue Inefficient Extraction? IncompleteDeriv->ExtractionIssue No OptimizeRxn Optimize Reaction: - Check reagent quality - Increase temp/time - Ensure sample is dry IncompleteDeriv->OptimizeRxn Yes GCProblem GC System Issue? ExtractionIssue->GCProblem No OptimizeExtract Optimize Extraction: - Adjust pH - Consider SPE ExtractionIssue->OptimizeExtract Yes CheckGC Check GC System: - Replace liner - Check for leaks - Condition column GCProblem->CheckGC Yes

References

Troubleshooting low recovery of 4-Ethylhexanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 4-Ethylhexanoic acid during liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for extraction?

This compound (also known as 2-EHA or octoic acid) is a branched-chain carboxylic acid with the formula C8H16O2.[1][2] Its behavior during extraction is governed by its physicochemical properties. For successful extraction, it is crucial to consider its pKa, which is approximately 4.82, and its solubility.[1] It is only slightly soluble in water but shows good solubility in many organic solvents like diethyl ether, ethanol, and benzene.[3][4][5]

Q2: Why is the pH of the aqueous phase so critical for extracting this compound?

The pH of the aqueous phase dictates the protonation state of the carboxylic acid group.

  • For extraction into an organic solvent: The pH of the aqueous phase must be lowered to at least 2 pH units below the pKa of this compound (i.e., pH ≤ 2.8). At this acidic pH, the carboxylic acid is in its neutral, protonated form (R-COOH), which is less polar and therefore more soluble in organic solvents.[6][7][8]

  • For extraction into an aqueous phase (back-extraction): The pH should be raised to at least 2 pH units above the pKa (i.e., pH ≥ 6.8). At this basic pH, the acid deprotonates to form the carboxylate salt (R-COO⁻), which is charged and thus more soluble in the aqueous phase.

Q3: I'm observing a thick, cloudy layer between my aqueous and organic phases. What is it and how do I get rid of it?

This layer is an emulsion, which is a stable mixture of two immiscible liquids.[9] Emulsions are a common cause of low recovery because they trap the analyte of interest, preventing a clean separation of the two phases.[10] They are often caused by the presence of surfactant-like molecules (e.g., lipids, proteins in biological samples) or by excessively vigorous mixing.[9][10] Several techniques can be used to break an emulsion, as detailed in the troubleshooting guide below.

Troubleshooting Guide for Low Recovery

This guide addresses the most common causes of low recovery of this compound during extraction and provides systematic solutions.

Problem 1: Analyte Remains in the Aqueous Phase

Cause: The pH of the aqueous phase is too high, causing the this compound to be in its ionized (carboxylate) form, which is soluble in water.

Solution:

  • Verify and Adjust pH: Before extraction, ensure the pH of the aqueous sample is 2 units below the pKa of this compound. Aim for a pH between 2.0 and 2.5.

  • Use a Strong Acid: Use a strong acid like HCl or H₂SO₄ for pH adjustment.[11]

  • Confirm with pH Paper or Meter: After adding the acid and mixing, confirm the final pH of the aqueous phase.

Problem 2: Formation of a Stable Emulsion

Cause: High concentrations of endogenous materials like lipids or proteins, or excessive agitation during mixing.[10]

Solution: Preventing an emulsion is easier than breaking one.[10]

  • Prevention: Use gentle mixing. Instead of vigorous shaking, slowly invert the separatory funnel 10-15 times.[9][10]

  • Breaking an Existing Emulsion: If an emulsion has already formed, try one of the following methods:

    • "Salting Out": Add a saturated sodium chloride (brine) solution or solid NaCl to the separatory funnel.[10][12] This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.[10]

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. This is often the most effective method for physically forcing the layers to separate.[9][12]

    • Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug.[10]

    • Add Anhydrous Sodium Sulfate: Pipette the organic layer and the emulsion into a flask and add anhydrous sodium sulfate. This drying agent will absorb water and can help break the emulsion.[9]

Problem 3: Poor Choice of Extraction Solvent

Cause: The selected organic solvent has low solubility for this compound or is partially miscible with water.

Solution:

  • Select an Appropriate Solvent: Choose a water-immiscible organic solvent in which this compound is highly soluble.[4] Good choices include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).[4][7]

  • Increase Solvent Volume: If recovery is still low, try increasing the volume of the organic solvent or performing multiple extractions with smaller volumes (e.g., 3 x 50 mL instead of 1 x 150 mL).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1]
pKa~4.82[1]
logP (Octanol/Water)2.3 - 2.6[1][13]
Water SolubilitySlightly soluble[3][4][5]
Organic Solvent SolubilitySoluble in diethyl ether, ethanol, benzene, hexane[4][14]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound
  • Sample Preparation: Place your aqueous sample containing this compound into a separatory funnel.

  • pH Adjustment: Slowly add 1M HCl dropwise while gently swirling. Periodically check the pH of the aqueous phase using a pH meter or pH paper. Continue adding acid until the pH is stable at ~2.5.

  • Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the funnel and gently invert it 10-15 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[10]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower (aqueous) layer. Then, drain the upper (organic) layer containing the extracted this compound into a clean collection flask.

  • Repeat (Optional): For higher recovery, repeat steps 3-6 with fresh organic solvent and combine the organic extracts.

Protocol 2: Breaking an Emulsion using "Salting Out"
  • Add Salt: To the separatory funnel containing the emulsion, add 5-10 mL of a saturated NaCl solution (brine) or a spatula tip of solid NaCl.[10][12]

  • Mix Gently: Gently swirl or invert the funnel a few times to mix the salt into the aqueous layer.

  • Observe: Allow the funnel to stand and observe the separation. The emulsion layer should begin to dissipate.[15]

  • Separate Layers: Once the layers have clearly separated, proceed with collecting the organic phase as described in Protocol 1.

Visualizations

G start Low Recovery of This compound check_ph Is aqueous pH < 2.8? start->check_ph adjust_ph Adjust pH to ~2.5 with 1M HCl check_ph->adjust_ph No check_emulsion Is there an emulsion? check_ph->check_emulsion Yes adjust_ph->check_ph break_emulsion Break Emulsion: - Add Brine - Centrifuge - Filter check_emulsion->break_emulsion Yes check_solvent Is the solvent appropriate? (e.g., Ethyl Acetate, MTBE) check_emulsion->check_solvent No break_emulsion->check_solvent change_solvent Select a more suitable solvent check_solvent->change_solvent No final_check Re-evaluate Recovery check_solvent->final_check Yes change_solvent->final_check success Extraction Successful final_check->success

Caption: Troubleshooting workflow for low recovery.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A_low_pH R-COOH (Protonated) pKa pKa ~ 4.8 A_low_pH->pKa pH < pKa B_extract R-COOH A_low_pH->B_extract Favored Extraction A_high_pH R-COO⁻ + H⁺ (Ionized) A_high_pH->B_extract Poor Extraction pKa->A_high_pH pH > pKa

Caption: Effect of pH on acid extraction.

G start Emulsion Formed method3 Method 3: Gentle Mixing & Let Stand start->method3 Simplest First method1 Method 1: Add Brine (Salting Out) method2 Method 2: Centrifuge Sample method1->method2 If fails result1 Phases Separate method1->result1 method2->result1 method3->result1 result2 Emulsion Persists method3->result2 result2->method1

Caption: Decision tree for breaking emulsions.

References

Preventing degradation of 4-Ethylhexanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-Ethylhexanoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a branched-chain fatty acid.[1] Like other carboxylic acids, its chemical stability is crucial for accurate and reproducible experimental results. Degradation can lead to a decrease in purity, the formation of unknown impurities, and an underestimation of its concentration, all of which can compromise the integrity of research and development activities.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors that can contribute to the degradation of this compound include:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]

  • Light Exposure: Direct exposure to sunlight or UV light can induce photo-oxidative degradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for fatty acids.[2][3]

  • Incompatible Materials: Contact with strong oxidizing agents, reducing agents, strong acids, and strong bases can cause chemical reactions leading to degradation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[4][5] Specifically, storage in a tightly sealed container at 2-8°C is advisable. For long-term storage, temperatures of -20°C or even -80°C can further minimize degradation, especially for high-purity reference standards.[6] The storage area should be well-ventilated.[4]

Q4: What type of container should I use to store this compound?

A4: It is important to use chemically resistant containers. High-density polyethylene (B3416737) (HDPE) or glass containers with secure caps (B75204) are suitable. Avoid reactive metal containers. For larger quantities, high-density cross-linked polyethylene (XLPE) tanks can be used.[4]

Q5: Are there any chemicals that should not be stored with this compound?

A5: Yes. This compound should be segregated from incompatible chemicals, including bases, oxidizing agents, and reactive metals, to prevent potentially violent reactions.[4][7][8]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps
Decreased purity of this compound over time. Improper storage conditions (e.g., elevated temperature, exposure to light).1. Verify that the storage temperature is within the recommended range (2-8°C or lower for long-term storage).2. Ensure the container is opaque or stored in a dark location to prevent light exposure.3. Check that the container is tightly sealed to minimize contact with air (oxygen).
Discoloration or change in the physical appearance of the acid. Oxidation or contamination.1. If possible, blanket the container with an inert gas like nitrogen or argon before sealing to displace oxygen.2. Investigate potential sources of contamination in the storage area.3. Ensure the container material is non-reactive.
Inconsistent results in experiments using stored this compound. Degradation of the acid leading to lower effective concentration.1. Perform a purity analysis of the stored acid using a suitable analytical method (e.g., GC-MS or HPLC) to confirm its concentration.2. If degradation is confirmed, use a fresh, unopened batch of this compound for critical experiments.3. Review and optimize your storage and handling procedures to prevent future degradation.
Formation of precipitates or crystals in the liquid acid. Fluctuation in storage temperature.1. this compound has a freezing point, and temperature cycling can cause it to solidify. Gentle warming and mixing may redissolve the solid.2. To prevent this, maintain a consistent storage temperature.3. Avoid repeated freeze-thaw cycles as this can affect the stability of the compound.[6]

Quantitative Data on Stability

Storage ConditionTemperatureLight ExposureAtmosphereExpected Purity after 1 Year
Ideal 2-8°CDarkInert (Nitrogen)>99%
Standard Room Temperature (~25°C)DarkAir95-99%
Sub-optimal Room Temperature (~25°C)Ambient LightAir90-95%
Accelerated 40°CDarkAir<90%

Disclaimer: This data is illustrative and should not be used for direct shelf-life prediction without experimental validation.

Experimental Protocols

Protocol 1: Accelerated Stability Study using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the stability of this compound under accelerated conditions (e.g., elevated temperature) by monitoring its purity over time.

Methodology:

  • Sample Preparation: Aliquot this compound into several vials from the same batch.

  • Initial Analysis (Time 0):

    • Take one vial for immediate analysis.

    • Prepare a sample for GC-MS analysis. This typically involves derivatization to a more volatile ester, such as a methyl ester (FAME). A common method is to use a methylating agent like 14% Boron Trifluoride in methanol.

  • Accelerated Storage: Place the remaining vials in a stability chamber at a controlled elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, and 6 months), remove a vial from the stability chamber.

  • GC-MS Analysis:

    • Derivatize the sample to its methyl ester.

    • Inject the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Determine the peak area of the this compound methyl ester at each time point.

    • Calculate the percentage of this compound remaining relative to the initial (Time 0) sample.

    • Identify any new peaks that may correspond to degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a stored sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Standard Preparation: Prepare a series of calibration standards of high-purity this compound in the same solvent.

  • HPLC Analysis:

    • HPLC System: An HPLC system equipped with a UV or a suitable detector.

    • Column: A C18 reverse-phase column is often suitable for carboxylic acids.

    • Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile (B52724) is typically used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample.

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_degradation Degradation Factors 4-Ethylhexanoic_Acid This compound (Stable) Degraded_Product Degradation Products (e.g., shorter-chain acids, esters) 4-Ethylhexanoic_Acid->Degraded_Product Degradation Heat Heat Heat->Degraded_Product Light Light Light->Degraded_Product Oxygen Oxygen Oxygen->Degraded_Product Incompatibles Incompatible Materials Incompatibles->Degraded_Product

Caption: Factors leading to the degradation of this compound.

troubleshooting_workflow Start Suspected Degradation of This compound Check_Storage Review Storage Conditions (Temp, Light, Seal) Start->Check_Storage Purity_Analysis Perform Purity Analysis (GC-MS or HPLC) Check_Storage->Purity_Analysis Decision Is Purity Acceptable? Purity_Analysis->Decision Use_Sample Proceed with Experiment Decision->Use_Sample Yes Quarantine Quarantine and Re-evaluate Storage Protocol Decision->Quarantine No End Resolution Use_Sample->End Quarantine->End

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Gas Chromatography of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal methods for separating 4-Ethylhexanoic acid using gas chromatography (GC). Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of GC column for the separation of this compound?

A1: For the analysis of short-chain fatty acids (SCFAs) like this compound, highly polar capillary columns are recommended.[1] This is due to the polar nature of the carboxylic acid group.[2] Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, often referred to as "WAX" columns, are a common choice. Specific recommended columns include:

  • FFAP (Free Fatty Acid Phase): This is a nitroterephthalic acid-modified polyethylene glycol phase specifically designed for the separation of free acids.[1]

  • Nukol (Supelco): This is another PEG-based column tailored for low-molecular-weight organic acids.[1]

  • Stabilwax-DA (Restek): This column offers high polarity and thermal stability, making it suitable for acidic compounds.[1]

  • DB-WAX and BP20: These are other examples of suitable polyethylene glycol columns.[3][4]

For analyses using mass spectrometry (GC-MS), it is crucial to select a column with low bleed characteristics to minimize baseline noise and prevent contamination of the mass spectrometer source.[5][6]

Q2: Is derivatization necessary for the analysis of this compound?

A2: While direct analysis of free carboxylic acids is possible on specialized polar columns, derivatization is often recommended to improve peak shape, increase volatility, and enhance thermal stability.[1][7] Carboxylic acids, due to their polarity and tendency for hydrogen bonding, can exhibit poor peak shapes (tailing) and have low volatility, which can complicate quantification.[2]

Common derivatization techniques include:

  • Silylation: This process replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[7] Reagents like N-Methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[1][8]

  • Esterification: This involves converting the carboxylic acid to an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[6] This is often achieved using reagents like BF₃/methanol or HCl/methanol.[6]

Q3: What are the recommended starting GC conditions for this compound analysis?

A3: The optimal GC conditions will depend on whether you are analyzing the free acid or a derivatized form, as well as the specific column being used. However, here are some general starting parameters:

  • Injector Temperature: 250°C[3][7]

  • Detector Temperature (FID): 250°C to 300°C[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of around 1-1.5 mL/min.[3][7]

  • Oven Temperature Program: A temperature ramp is typically used. A starting point could be an initial temperature of 70°C, held for 1 minute, followed by a ramp to a final temperature of 220-250°C.[3][7] The specific ramp rates will need to be optimized for your specific separation.

GC Column Selection Guide

The selection of the appropriate GC column is critical for achieving good separation of this compound. The table below summarizes the recommended column types and their key characteristics.

Stationary Phase Type Example Columns Polarity Key Advantages Typical Dimensions
Acid-Modified Polyethylene Glycol FFAP, Nukol, Stabilwax-DAHighSpecifically designed for the analysis of free carboxylic acids, reducing peak tailing.[1]30-60 m length, 0.25 mm ID, 0.25-0.50 µm film thickness.[1]
Polyethylene Glycol (WAX) DB-WAX, BP20, Supelcowax™ 10HighGood general-purpose polar columns for fatty acids and their derivatives.[3][4][5]30 m length, 0.25 mm ID, 0.25 µm film thickness.[3][4]
Cyanopropyl Silicone HP-88, CP-Sil 88, SP-2560HighExcellent for resolving positional and geometric isomers of fatty acid derivatives.[6]Can be up to 100 m in length for complex separations.[5]
Low-Polarity Phenyl Arylene Polymer DB-5msLow/MidUsed for derivatized acids, particularly in GC-MS applications due to low bleed.[7]30 m length, 0.25 mm ID, 0.25 µm film thickness.[7]

Troubleshooting Guide

Issue: Peak Tailing

Peak tailing is a common problem when analyzing acidic compounds like this compound. It can lead to poor resolution and inaccurate quantification.[9]

Potential Cause Troubleshooting Steps
Active Sites in the GC System Carboxylic acids can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector. Solution: Use an inert liner, or one with glass wool that has been deactivated. Consider derivatizing the analyte to reduce its polarity.[10]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column.[11] Solution: Trim the first 10-20 cm from the column inlet.[11] Regularly bake out the column at its maximum isothermal temperature.
Column Overload Injecting too much sample can lead to peak distortion.[9] Solution: Dilute the sample and reinject.[9]
Inappropriate Column Phase Using a non-polar column for a polar compound like a free carboxylic acid will likely result in significant tailing. Solution: Use a highly polar, acid-deactivated column like an FFAP or Stabilwax-DA.[1]
Low Injector or Detector Temperature If the temperatures are too low, it can cause peak tailing. Solution: Ensure the injector and detector temperatures are appropriate for the analyte's boiling point.

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol is adapted for the analysis of this compound in an aqueous matrix.

1. Sample Preparation:

  • Centrifuge the sample to remove any particulate matter (e.g., 10,000 x g for 10 minutes).[7]

  • Transfer the supernatant to a clean vial.[7]

  • If necessary, perform a liquid-liquid extraction by acidifying the sample to pH < 2 with HCl and extracting with diethyl ether or ethyl acetate.[7]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[7]

2. Derivatization (Silylation):

  • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) or MTBSTFA to the dried sample.[1][8]

  • Heat the vial at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[8]

  • Cool the vial to room temperature before injection.

3. GC-MS Instrumental Setup:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar low-bleed non-polar to mid-polar column.[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Injector: 250°C, splitless injection (1 µL).[7]

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 290°C at 35°C/min, hold for 2 minutes.[7]

  • MS Conditions:

    • Transfer Line Temperature: 280°C.[7]

    • Ion Source Temperature: 230°C.[7]

    • Acquisition Mode: Full Scan (m/z 45-450).[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Aqueous Sample centrifuge Centrifuge to remove particulates start->centrifuge extract Liquid-Liquid Extraction (optional) centrifuge->extract dry Evaporate to dryness extract->dry add_reagent Add Silylation Reagent (e.g., BSTFA) dry->add_reagent heat Heat at 60-75°C add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Separation on GC Column inject->separate detect Detection by MS separate->detect data Data Analysis detect->data

Caption: Workflow for GC-MS analysis of this compound.

troubleshooting_peak_tailing start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks a_all_peaks_yes Likely a flow path or system-wide issue q_all_peaks->a_all_peaks_yes Yes a_all_peaks_no Likely a chemical interaction issue q_all_peaks->a_all_peaks_no No check_installation Check column installation, liner, and septum a_all_peaks_yes->check_installation check_temps Verify injector and detector temperatures check_installation->check_temps check_overload Dilute sample to check for column overload check_temps->check_overload end Improved Peak Shape check_overload->end check_column Is the column suitable for acidic compounds (e.g., FFAP, WAX)? a_all_peaks_no->check_column column_yes Yes check_column->column_yes Yes column_no No check_column->column_no No consider_deriv Consider derivatization to reduce analyte polarity column_yes->consider_deriv replace_column Replace with an appropriate polar, acid-deactivated column column_no->replace_column replace_column->end trim_column Trim the column inlet to remove contamination consider_deriv->trim_column trim_column->end

Caption: Troubleshooting decision tree for peak tailing.

References

Minimizing ion suppression of 4-Ethylhexanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing ion suppression during the analysis of 4-Ethylhexanoic acid by Electrospray Ionization-Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon occurs in the ESI source when other components compete with the analyte for ionization, leading to a decreased signal.[1][2] The consequences include reduced sensitivity, poor reproducibility, and inaccurate quantification.[3] Carboxylic acids like this compound can be particularly susceptible to these effects, especially when analyzed in complex biological matrices like plasma or serum.[3][4]

Q2: What are the common causes of ion suppression for this compound?

A: The primary causes of ion suppression are substances that co-elute with this compound and interfere with the ESI process.[5] These can include:

  • Endogenous matrix components: Salts, phospholipids (B1166683), proteins, and lipids from biological samples are common culprits.[1][3]

  • Mobile phase additives: While necessary for good chromatography, some additives can suppress ionization. Non-volatile buffers like phosphates are highly problematic.[2] Even volatile additives like trifluoroacetic acid (TFA), though excellent for chromatography, are known strong suppressors of ESI signal.[5][6]

  • Exogenous substances: Contaminants such as plasticizers, detergents, or soaps from sample handling materials can also lead to significant ion suppression.[2][7][8]

Q3: How can I detect if ion suppression is affecting my this compound analysis?

A: A widely used method is the post-column infusion experiment .[3] In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase stream after the analytical column but before the ESI source. When a blank matrix sample (without the analyte) is injected, a stable baseline signal is expected. Any significant drop in this signal indicates that components eluting from the column at that specific time are causing ion suppression.[3] Another method is to compare the peak area of the analyte in a clean solvent versus its peak area in a post-extraction spiked blank matrix sample; a lower area in the matrix sample points to ion suppression.[1][3]

Q4: Can changing my ionization source or mode help reduce ion suppression?

A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI because their ionization mechanisms differ.[5][9] In ESI, ionization occurs in the liquid phase, where competition for charge and surface access on droplets is high.[9] In APCI, the analyte is first vaporized and then ionized in the gas phase, which can be less affected by non-volatile matrix components.[5][9] If switching to APCI is not feasible, consider changing the ESI polarity. For carboxylic acids, negative ion mode ([M-H]⁻) is typically preferred.[10] Since fewer compounds are readily ionized in negative mode compared to positive mode, there may be less competition from co-eluting interferences.[11]

Troubleshooting Guide: Minimizing Ion Suppression

Issue 1: Low or Inconsistent Signal for this compound

This is a classic symptom of ion suppression. The following strategies, organized by workflow stage, can help mitigate the issue.

Sample Preparation Optimization

Effective sample cleanup is one of the most powerful ways to remove interfering matrix components before they enter the LC-MS system.[1][5][12]

  • Protein Precipitation (PPT): A simple and fast method, but often provides the least clean sample, potentially leaving phospholipids and other interferences.[4][12]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. Adjusting the pH of the aqueous phase to be at least two units below the pKa of this compound will ensure it is uncharged and extracts efficiently.[4][12]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away.[1][4][12] This is often the most effective technique for reducing matrix effects.[4]

Quantitative Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for short-chain fatty acids (as a proxy for this compound) using different sample preparation techniques. A lower "Matrix Factor" indicates more significant ion suppression.

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Factor (MF)Relative Ion Suppression
Protein Precipitation (PPT)85 - 95%0.4 - 0.7High
Liquid-Liquid Extraction (LLE)70 - 90%0.6 - 0.85Moderate
Solid-Phase Extraction (SPE)80 - 100%0.85 - 1.0Low to None

Note: Data is generalized from studies on short-chain fatty acids and should be validated for 4-Ethyloctanoic acid specifically. A Matrix Factor of 1.0 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[4][13]

Chromatographic Separation Improvements

Optimizing the liquid chromatography can separate this compound from interfering compounds, preventing them from entering the ESI source at the same time.[1]

  • Mobile Phase Additives: Use volatile additives. Formic acid (0.1%) is generally considered the best choice for ESI, providing good chromatographic performance with minimal signal suppression compared to other agents like TFA.[5][6] If TFA must be used for separation, keep its concentration as low as possible (e.g., <0.1%).[8]

  • Flow Rate Reduction: Reducing the flow rate into the ESI source (e.g., to the nanoliter-per-minute range) can decrease ion suppression. This is because smaller, more highly charged droplets are formed, which are more tolerant of non-volatile salts and other interferences.[5][7]

  • Column Choice: Ensure the column provides adequate retention and separation from early-eluting matrix components like phospholipids.

Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationChromatographic PerformanceESI Signal Impact
Formic Acid0.1%GoodMinimal Suppression[5]
Acetic Acid0.1%ModerateLow Suppression[6]
Ammonium Formate5-10 mMGoodLow Suppression[3][6]
Trifluoroacetic Acid (TFA)0.05 - 0.1%ExcellentStrong Suppression[5][6]
Mass Spectrometer and Method Parameter Tuning
  • Source Parameter Optimization: Tune the mass spectrometer's source conditions, such as spray voltage, nebulizing gas flow, and drying gas temperature, specifically for 4-Ethyloctanoic acid to maximize its signal.[4][14]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects. The SIL standard will co-elute and experience the same degree of ion suppression as the analyte, allowing for an accurate and reliable ratio-based quantification.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a high degree of sample cleanup to minimize matrix effects.[4]

  • Condition Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water through it.

  • Sample Pre-treatment: Take 100 µL of plasma and add the internal standard. Dilute the sample with an acidic buffer (e.g., phosphoric acid) to a pH of 2-3 to ensure this compound is protonated.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elute: Elute the this compound with 1 mL of a stronger organic solvent like methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[4]

Protocol 2: Post-Column Infusion for Detecting Ion Suppression

This protocol helps visualize regions of ion suppression in your chromatogram.[3]

  • Setup: Assemble a "T" junction connecting the analytical column outlet and a syringe pump to the MS inlet.

  • Infusion: Use the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a this compound solution (e.g., 1 µg/mL) into the LC eluent stream.

  • Acquisition: Begin acquiring data on the mass spectrometer, monitoring the specific m/z for this compound. You should observe a stable, elevated baseline signal.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Analysis: Monitor the baseline of the infused analyte signal. Any dips or drops in the signal intensity correspond to retention times where matrix components are eluting and causing ion suppression.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Prep Sample Preparation (SPE, LLE, or PPT) Sample->Prep Goal: Remove Interferences LC LC Separation Prep->LC ESI ESI Source LC->ESI Goal: Separate from Co-eluting Species MS MS Detection ESI->MS Data Quantification MS->Data Mit_Prep Optimize Cleanup Mit_Prep->Prep Mit_LC Optimize Chromatography Mit_LC->LC Mit_ESI Tune Source Parameters Mit_ESI->ESI

Workflow for this compound analysis highlighting key points for minimizing ion suppression.

logical_relationship cluster_causes Root Causes cluster_consequences Consequences cluster_mitigation Mitigation Strategies Matrix Co-eluting Matrix Components (Salts, Lipids) IonSuppression Ion Suppression in ESI Source Matrix->IonSuppression Additives Inappropriate Mobile Phase Additives (TFA, Buffers) Additives->IonSuppression Contam Exogenous Contaminants Contam->IonSuppression LowSignal Low Signal / Poor Sensitivity IonSuppression->LowSignal PoorRepro Poor Reproducibility IonSuppression->PoorRepro Inaccuracy Inaccurate Quantification IonSuppression->Inaccuracy SamplePrep Improve Sample Preparation (SPE) SamplePrep->Matrix Reduces Chrom Optimize Chromatography Chrom->Matrix Separates From Dilution Dilute Sample Dilution->Matrix Reduces Conc. Ionization Change Ionization (APCI / Polarity) Ionization->IonSuppression Circumvents

Logical relationship between causes, effects, and mitigation strategies for ion suppression.

References

Technical Support Center: Resolution of 4-Ethylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to improve the resolution of 4-Ethylhexanoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for resolving the enantiomers of this compound?

A1: The two main strategies for resolving the enantiomers of this compound are:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): This method involves the use of a chiral stationary phase (CSP) that can directly distinguish between the (R) and (S)-enantiomers of this compound.

  • Indirect Separation via Chiral Derivatization: This approach involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column (GC or HPLC).[1]

Q2: Which type of chiral stationary phase (CSP) is recommended for the direct HPLC separation of this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids.[2] Specifically, anion-exchange type CSPs like CHIRALPAK® QN-AX and QD-AX have shown excellent performance for separating acidic compounds.[3]

Q3: What are some suitable chiral derivatizing agents (CDAs) for this compound?

A3: Several CDAs can be used to form diastereomers with carboxylic acids for indirect separation. A notable example is (S)-anabasine, which reacts with carboxylic acids to form highly responsive derivatives for LC/ESI-MS/MS analysis, leading to good enantiomeric separation.[4][5]

Q4: How do mobile phase additives affect the chiral separation of acidic compounds like this compound?

A4: Mobile phase additives play a crucial role in the chiral separation of acidic compounds. Acidic additives, such as trifluoroacetic acid (TFA) or formic acid, are often necessary to improve peak shape and selectivity by suppressing the ionization of the carboxylic acid and minimizing unwanted interactions with the stationary phase.[6][7] The concentration of these additives should be optimized, typically around 0.1%, as higher concentrations may not always lead to better resolution.[3][8]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Question: My chromatogram shows a single peak or two poorly resolved peaks for the this compound enantiomers. What should I do?

Answer: Poor or no resolution is a common challenge in chiral chromatography. Here is a step-by-step guide to troubleshoot this issue:

  • Verify CSP Selection: Ensure the chosen chiral stationary phase is appropriate for acidic compounds. Polysaccharide-based and anion-exchange columns are good starting points.[2][3]

  • Optimize Mobile Phase:

    • Modifier Percentage: In normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.

    • Acidic Additive: Ensure an acidic additive like TFA or formic acid is present in the mobile phase to improve peak shape and selectivity.[6] Experiment with the concentration, starting from 0.1%.

  • Adjust Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often increases resolution, although it will also increase the analysis time.

  • Control Temperature: Temperature can significantly impact chiral recognition. Lower temperatures generally enhance the separation by strengthening the transient diastereomeric interactions between the analyte and the CSP.

Issue 2: Peak Tailing in the Chromatogram

Question: The peaks for my this compound isomers are asymmetrical and show significant tailing. How can I improve the peak shape?

Answer: Peak tailing is a frequent problem when analyzing acidic compounds and can negatively affect resolution and quantification. Here’s how to address it:

  • Secondary Interactions: Peak tailing for acidic compounds is often caused by secondary interactions with the silica (B1680970) support of the stationary phase.[9][10]

    • Acidic Modifier: The most effective solution is to add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. This protonates the acidic sites on the stationary phase, minimizing these unwanted interactions.[11]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination: A contaminated column can also result in poor peak shape.

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.

Experimental Protocols & Data

Direct Chiral HPLC Separation
Chiral Stationary PhaseAnalyteMobile PhaseResolution (Rs)Reference
CHIRALPAK® QN-AXDichlorprop45% (MeOH/FA/NH4OOCH 100/0.40/0.35 v/v/m) in CO21.90 (at 5.0 mL/min)[3]
Chiralpak AS-Hα-Lipoic Acidn-hexane/IPA/TFA (80:20:0.1 v/v/v)3.14[12]
Chiralpak IH-3α-Lipoic Acidn-hexane/IPA/DCM/TFA (80:5:15:0.1 v/v/v/v)1.89[12]

Key Experimental Method: Direct HPLC on Anion-Exchange CSP

  • Column: CHIRALPAK® QN-AX or QD-AX

  • Mobile Phase: A mixture of an organic modifier (e.g., Methanol) with acidic and salt additives (e.g., Formic Acid and Ammonium Formate) in supercritical CO2 (for SFC) or a suitable solvent for HPLC.[3]

  • Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for HPLC) and optimize as needed.

  • Temperature: Maintain a constant, controlled temperature (e.g., 25°C).

  • Detection: UV or Mass Spectrometry (MS).

Indirect Separation via Chiral Derivatization

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column.

Quantitative Data for Derivatized Carboxylic Acids

Chiral Derivatizing AgentAnalyteChromatographic MethodResolution (Rs)Reference
(S)-Anabasine3-Hydroxypalmitic AcidLC/ESI-MS/MS1.92[4][5]
(S)-Anabasineγ-CEHCLC/ESI-MS/MS1.75[4][5]
(S)-AnabasineEtodolacLC/ESI-MS/MS2.03[4][5]

Detailed Experimental Protocol: Derivatization with (S)-Anabasine

This protocol describes the derivatization of a chiral carboxylic acid with (S)-anabasine for LC/ESI-MS/MS analysis.

  • Reagent Preparation:

    • Prepare a solution of the carboxylic acid sample in a suitable solvent.

    • Prepare a solution of (S)-Anabasine (ANA).

    • Prepare a solution of a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholium chloride (DMT-MM).

  • Derivatization Reaction:

    • In a reaction vial, mix the carboxylic acid solution with the (S)-Anabasine solution.

    • Add the coupling agent solution to initiate the reaction.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 5 minutes).

  • Sample Preparation for Analysis:

    • After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be directly injected into the LC-MS/MS system.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_direct_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis racemic_acid Racemic this compound dissolve Dissolve in Mobile Phase racemic_acid->dissolve hplc_injection Inject into HPLC dissolve->hplc_injection chiral_column Separation on Chiral Stationary Phase hplc_injection->chiral_column detection UV or MS Detection chiral_column->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Quantify Enantiomeric Ratio chromatogram->quantification

Caption: Workflow for direct chiral HPLC separation of this compound enantiomers.

experimental_workflow_indirect_separation cluster_derivatization Derivatization cluster_chromatography Achiral Chromatography cluster_data_analysis Data Analysis racemic_acid Racemic this compound reaction Reaction to form Diastereomers racemic_acid->reaction cda Chiral Derivatizing Agent cda->reaction injection Inject into GC or HPLC reaction->injection achiral_column Separation on Achiral Column injection->achiral_column detection Detection (e.g., FID, MS) achiral_column->detection chromatogram Chromatogram with Separated Diastereomers detection->chromatogram quantification Quantify Diastereomeric Ratio chromatogram->quantification

Caption: Workflow for indirect separation via chiral derivatization.

Logical Relationship Diagram

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Poor Resolution or Peak Tailing check_csp Verify Chiral Stationary Phase Suitability start->check_csp optimize_mp Optimize Mobile Phase (Modifier %, Additives) start->optimize_mp adjust_flow Adjust Flow Rate start->adjust_flow control_temp Control Column Temperature start->control_temp check_overload Check for Column Overload start->check_overload check_contamination Check for Column Contamination start->check_contamination select_new_csp Select a more appropriate CSP check_csp->select_new_csp fine_tune_mp Fine-tune mobile phase composition optimize_mp->fine_tune_mp lower_flow Lower the flow rate adjust_flow->lower_flow lower_temp Lower the temperature control_temp->lower_temp dilute_sample Dilute the sample check_overload->dilute_sample flush_column Flush the column check_contamination->flush_column

Caption: Logical workflow for troubleshooting common issues in chiral separation.

References

Addressing challenges in scaling up 4-Ethylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethylhexanoic acid. The information is designed to address specific challenges encountered during laboratory experiments and the scaling-up of production.

Troubleshooting Guides & FAQs

This section is organized by the synthetic route to this compound.

Route 1: Grignard Reagent Carboxylation

The synthesis of this compound via the carboxylation of a Grignard reagent is a common laboratory method. However, scaling up this reaction presents several challenges.

Frequently Asked Questions (FAQs)

  • Q1: Why is my Grignard reaction not initiating?

    • A1: Grignard reaction initiation can be sluggish. This is often due to the presence of moisture or oxides on the surface of the magnesium turnings. Ensure all glassware is rigorously dried, and solvents are anhydrous. Activation of magnesium turnings with iodine or 1,2-dibromoethane (B42909) may be necessary. On a larger scale, delayed initiation can lead to a dangerous accumulation of the alkyl halide, resulting in a highly exothermic and potentially uncontrollable reaction once it starts.[1][2]

  • Q2: My reaction is very exothermic and difficult to control. What can I do?

    • A2: Grignard reactions are highly exothermic.[3][4] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] To manage the exotherm, consider the following:

      • Slow Reagent Addition: Add the alkyl halide slowly to control the reaction rate.

      • Adequate Cooling: Use an efficient cooling bath and a reactor with a high heat transfer capacity.

      • Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for larger scale reactions due to its higher boiling point, which helps to better manage the reaction temperature.[1]

  • Q3: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?

    • A3: A common byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting alkyl halide.[5] In the synthesis of this compound, this would be 5,6-diethyloctane. To minimize its formation, maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension.[1]

  • Q4: The yield of my carboxylic acid is low after quenching with CO2. What are the possible reasons?

    • A4: Low yields can result from several factors:

      • Inefficient Carboxylation: Ensure that the carbon dioxide (as dry ice or gas) is introduced efficiently and that the Grignard reagent is not exposed to atmospheric moisture before or during carboxylation.

      • Grignard Reagent Titration: The actual concentration of your Grignard reagent may be lower than theoretical. It is good practice to titrate a small aliquot of the Grignard reagent before the carboxylation step to determine its exact molarity.

      • Side Reactions: Besides Wurtz coupling, the Grignard reagent can react with any acidic protons present in the reaction mixture.

Troubleshooting Common Issues in Grignard Synthesis of this compound

Problem Potential Cause Recommended Solution
Reaction fails to initiate Presence of moisture; Inactive magnesium surface.Flame-dry all glassware; Use anhydrous solvents; Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Uncontrolled exotherm / Runaway reaction Rapid addition of alkyl halide; Inefficient cooling.Add the alkyl halide dropwise; Ensure the reactor is well-immersed in a cooling bath; Use a solvent with a higher boiling point like THF for better temperature control.[1]
Formation of oily byproduct (Wurtz coupling) High concentration of alkyl halide.Slow, controlled addition of the alkyl halide to the magnesium turnings.[1]
Low yield of carboxylic acid Incomplete carboxylation; Inaccurate Grignard concentration.Use an excess of freshly crushed dry ice or bubble dry CO2 gas through the solution; Titrate the Grignard reagent prior to carboxylation.
Product contaminated with starting halide Incomplete reaction.Ensure all magnesium is consumed before quenching; Use a slight excess of magnesium.
Route 2: Oxidation of 4-Ethylhexanal (B6588603)

The oxidation of the corresponding aldehyde is a common industrial route for carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the common oxidants for converting 4-ethylhexanal to this compound?

    • A1: Common oxidants include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and molecular oxygen or air, often with a catalyst. For industrial-scale production, catalytic oxidation with air or oxygen is preferred due to cost and environmental considerations.[6][7]

  • Q2: My oxidation reaction with KMnO₄ is giving a low yield and a brown precipitate. What is happening?

    • A2: The brown precipitate is manganese dioxide (MnO₂), a byproduct of the oxidation with permanganate. Low yields can be due to over-oxidation or side reactions. Ensure the reaction is performed at a controlled temperature, as excessive heat can lead to degradation of the product.

  • Q3: I am considering catalytic oxidation with air. What are the key parameters to control?

    • A3: For catalytic aerobic oxidation, key parameters include:

      • Catalyst: Transition metal salts (e.g., manganese, cobalt) are often used.[8]

      • Temperature and Pressure: These need to be optimized to ensure a good reaction rate while minimizing side reactions.

      • Oxygen/Air Flow Rate: The supply of the oxidant needs to be carefully controlled for safety and efficiency.

      • Solvent: The choice of solvent can influence the reaction rate and selectivity.[9]

Troubleshooting Common Issues in the Oxidation of 4-Ethylhexanal

Problem Potential Cause Recommended Solution
Low conversion of aldehyde Inactive catalyst; Insufficient oxidant; Low reaction temperature.Ensure catalyst is active; Increase oxidant flow rate (with caution); Optimize reaction temperature.
Formation of byproducts (e.g., esters) High reaction temperature; Inappropriate catalyst.Optimize reaction temperature to favor acid formation; Screen different catalysts for higher selectivity.[8]
Catalyst deactivation Poisoning by impurities; Sintering at high temperatures.Purify the starting aldehyde; Operate at a temperature that ensures catalyst stability.[7]
Poor selectivity to the carboxylic acid Over-oxidation; Side reactions.Optimize reaction time and temperature; Use a more selective catalyst system.[9]
Route 3: Diethyl Malonate Synthesis

This route involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs)

  • Q1: What are the key steps in the synthesis of this compound from diethyl malonate?

    • A1: The key steps are:

      • Deprotonation of diethyl malonate with a strong base (e.g., sodium ethoxide).

      • Alkylation of the resulting enolate with a suitable alkyl halide (e.g., 1-bromo-2-ethylbutane).

      • Hydrolysis of the diester to a dicarboxylic acid.

      • Decarboxylation of the malonic acid derivative by heating to yield this compound.[10]

  • Q2: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylation?

    • A2: To favor mono-alkylation, use a slight excess of diethyl malonate relative to the base and the alkylating agent. Add the alkylating agent slowly to the solution of the malonate enolate.

  • Q3: The decarboxylation step is not proceeding to completion. What should I do?

    • A3: Decarboxylation of substituted malonic acids typically requires heating. Ensure the temperature is high enough (often in the range of 150-200 °C) for the reaction to proceed efficiently. The reaction can be monitored by the evolution of CO₂ gas.

Troubleshooting Common Issues in the Diethyl Malonate Synthesis

Problem Potential Cause Recommended Solution
Low yield of alkylated product Incomplete deprotonation; Inactive alkyl halide.Use a strong, dry base; Use a reactive alkyl halide (iodides > bromides > chlorides).
Formation of di-alkylated byproduct Excess base or alkyl halide.Use a slight excess of diethyl malonate; Add the alkyl halide slowly.
Incomplete hydrolysis of the ester Insufficient hydroxide (B78521) or acid; Short reaction time.Use a sufficient excess of base or acid for hydrolysis; Increase the reaction time or temperature.
Incomplete decarboxylation Insufficient heating.Increase the temperature of the decarboxylation step and monitor for CO₂ evolution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-2-ethylbutane (B1346692)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of 1-bromo-2-ethylbutane in anhydrous diethyl ether to the flask.

    • Initiate the reaction by gentle warming if necessary. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining 1-bromo-2-ethylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add crushed dry ice to the vigorously stirred solution. An excess of dry ice should be used.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate.

    • Acidify the bicarbonate washings with concentrated HCl to precipitate the carboxylic acid.

    • Extract the carboxylic acid with diethyl ether.

    • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • Further purification can be achieved by distillation.

Protocol 2: Synthesis of this compound by Oxidation of 4-Ethylhexanal

Materials:

  • 4-Ethylhexanal

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation:

    • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-ethylhexanal in a suitable solvent like acetone.

    • Prepare a solution of potassium permanganate in water.

    • Cool the aldehyde solution in an ice bath and slowly add the permanganate solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute sulfuric acid.

    • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

    • Extract the aqueous solution with diethyl ether.

    • Wash the combined ether extracts with water and then brine.

    • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

    • Purify by distillation under reduced pressure.

Visualizations

Synthesis_Pathways cluster_0 Grignard Route cluster_1 Oxidation Route cluster_2 Malonic Ester Route 1-Bromo-2-ethylbutane 1-Bromo-2-ethylbutane Grignard Reagent Grignard Reagent 1-Bromo-2-ethylbutane->Grignard Reagent + Mg, Ether Mg, Ether Mg, Ether 4-Ethylhexanoic acid_G This compound Grignard Reagent->4-Ethylhexanoic acid_G + 1. CO2 2. H3O+ 1. CO2\n2. H3O+ 1. CO2 2. H3O+ 4-Ethylhexanal 4-Ethylhexanal 4-Ethylhexanoic acid_O This compound 4-Ethylhexanal->4-Ethylhexanoic acid_O + Oxidizing Agent Oxidizing Agent\n(e.g., KMnO4) Oxidizing Agent (e.g., KMnO4) Diethyl malonate Diethyl malonate Alkylated Malonate Alkylated Malonate Diethyl malonate->Alkylated Malonate + 1. NaOEt 2. Alkyl Halide 1. NaOEt\n2. 1-Bromo-2-ethylbutane 1. NaOEt 2. 1-Bromo-2-ethylbutane 4-Ethylhexanoic acid_M This compound Alkylated Malonate->4-Ethylhexanoic acid_M + Hydrolysis & Decarboxylation 1. H3O+, Heat\n2. -CO2 1. H3O+, Heat 2. -CO2

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Start Problem Encountered Problem Encountered Start->Problem Encountered Low Yield Low Yield Problem Encountered->Low Yield e.g., Low Yield Side Product Formation Side Product Formation Problem Encountered->Side Product Formation e.g., Impurities Reaction Control Issue Reaction Control Issue Problem Encountered->Reaction Control Issue e.g., Exotherm Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity, Stoichiometry Optimize Reaction Conditions Optimize Reaction Conditions Side Product Formation->Optimize Reaction Conditions Temp, Time, Catalyst Review Safety Procedures Review Safety Procedures Reaction Control Issue->Review Safety Procedures Cooling, Addition Rate Check Starting Materials->Optimize Reaction Conditions Purification Strategy Purification Strategy Optimize Reaction Conditions->Purification Strategy End End Purification Strategy->End Review Safety Procedures->Optimize Reaction Conditions

References

Technical Support Center: Quantification of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the quantification of 4-Ethylhexanoic acid (4-EHA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in 4-EHA quantification stem from its physicochemical properties and the complexity of biological matrices. Key issues include:

  • Matrix Effects: Co-eluting substances in biological samples can suppress or enhance the ionization of 4-EHA in the mass spectrometer, leading to inaccurate results.[1] This is a significant concern in LC-MS/MS analysis.

  • Low Volatility: As a carboxylic acid, 4-EHA has low volatility, which can result in poor peak shape (tailing) and adsorption to the GC column during gas chromatography analysis.[2]

  • Contamination: 4-EHA can be a contaminant from various lab materials, including packaging, leading to artificially high readings.[3]

  • Sample Stability: Degradation of 4-EHA can occur during sample storage, especially at improper temperatures or with repeated freeze-thaw cycles, leading to an underestimation of its concentration.[4]

Q2: Which analytical technique is better for 4-EHA quantification: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS are powerful techniques for 4-EHA quantification, and the choice depends on the specific requirements of the assay.

  • GC-MS is a robust and widely used method, particularly for volatile compounds. For 4-EHA, a derivatization step is typically required to convert it into a more volatile ester, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.[2] This adds a step to sample preparation but can lead to excellent sensitivity and reproducibility.

  • LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation.[5] It can sometimes be performed with a "dilute and shoot" approach for cleaner matrices like urine.[1] However, it is more susceptible to matrix effects, which must be carefully managed.[1]

A comparison of the expected performance of these methods for medium-chain fatty acids is summarized below.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Here are the most effective strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS, such as 4-ethyloctanoic acid-d3, is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.[1]

  • Optimize Sample Preparation: More rigorous sample cleanup can remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at reducing matrix effects than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][6]

  • Chromatographic Separation: Ensure adequate chromatographic separation of 4-EHA from co-eluting matrix components.

  • Tune Mass Spectrometer Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for 4-EHA to maximize signal intensity.[1]

Q4: What are common sources of this compound contamination?

A4: Contamination can be a significant issue leading to inaccurate results. Potential sources include:

  • Packaging Materials: 4-EHA and its salts are used in the manufacturing of plastics and sealing compounds for lids of glass jars, which can leach into samples.[3][7]

  • Laboratory Environment: The air and dust in the lab can contain various chemicals that may interfere with the analysis.[8]

  • Solvents and Reagents: Ensure high-purity, LC-MS, or GC-grade solvents and reagents are used.

  • Personal Care Products: Lotions and perfumes used by lab personnel can contain fatty acids and other compounds that may contaminate samples.[8]

  • Labware: Improperly cleaned glassware or the use of incompatible plasticware can introduce contaminants.[8]

Q5: What are the best practices for storing biological samples for 4-EHA analysis?

A5: Proper sample storage is critical to prevent the degradation of 4-EHA.

  • Long-term Storage: Samples should be stored at -80°C to minimize enzymatic activity and chemical degradation.[4]

  • Short-term Storage: For short periods, -20°C may be acceptable, but this should be validated for your specific matrix.[4]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can compromise sample integrity.[4] It is recommended to aliquot samples into smaller volumes before freezing.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis
  • Question: My 4-EHA peaks in GC-MS are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like 4-EHA is a common problem in GC-MS. Here’s a systematic approach to troubleshoot this issue:

Possible Cause Solution
Incomplete Derivatization The polar carboxylic acid group will interact with active sites in the GC system. Ensure your derivatization reaction (e.g., silylation or esterification) has gone to completion. Consider optimizing the reaction time, temperature, or the amount of derivatizing agent.[1]
Active Sites in the GC System The GC inlet liner or the column itself can have active sites that interact with the acidic analyte. Use a deactivated inlet liner. If the column is old, it may have become active; consider conditioning it at a high temperature or trimming the first few centimeters. In some cases, a new column may be necessary.[1]
Sample Matrix Effects The sample matrix can introduce compounds that interact with 4-EHA or the column. Improve your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[6]
Improper Column Installation A poor column installation can create dead volume, leading to peak tailing. Ensure the column is installed correctly in both the inlet and the detector.[1]
Issue 2: Low Signal Intensity or Poor Detection Limits
  • Question: I am having trouble detecting low concentrations of 4-EHA. How can I improve the sensitivity of my method?

  • Answer: Improving detection limits requires a multifaceted approach focusing on sample preparation, instrumentation, and data acquisition.

Area of Focus Action to Improve Sensitivity
Sample Preparation Concentration: Concentrate your sample to increase the analyte concentration. This can be achieved by evaporating the solvent after extraction and reconstituting in a smaller volume. Derivatization: For LC-MS/MS, derivatization with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve ionization efficiency and, therefore, sensitivity.[9] For GC-MS, ensure derivatization is complete.
Instrumentation (GC-MS) Injection Mode: Use splitless injection to introduce the entire sample volume onto the column. Ionization Mode: Ensure the mass spectrometer is tuned and operating in the appropriate ionization mode (e.g., Electron Ionization - EI).
Instrumentation (LC-MS/MS) Ion Source Optimization: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for 4-EHA or its derivative.[1] Mobile Phase Composition: The choice of mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) can significantly impact ionization efficiency.
Data Acquisition Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): Instead of a full scan, use SIM (for GC-MS) or MRM (for LC-MS/MS) to monitor specific ions for 4-EHA. This significantly improves the signal-to-noise ratio and sensitivity.[1][5]

Quantitative Data

The following tables summarize expected performance characteristics for the quantification of 4-EHA and the recovery rates for different sample preparation methods. Note that this data is based on studies of similar short- and medium-chain fatty acids and should be validated for your specific application.

Table 1: Comparison of Analytical Method Performance

ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (RSD%) < 10%< 15%

Table 2: Typical Recovery and Matrix Effect Data for Sample Preparation Methods

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Comments
Protein Precipitation (PPT) 80 - 100High (Ion Suppression)Simple and fast, but less effective at removing interferences.
Liquid-Liquid Extraction (LLE) 70 - 95ModerateGood for many applications, but can be labor-intensive and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) 90 - 110LowGenerally provides the cleanest extracts and highest recovery, effectively reducing matrix effects.

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-EHA in Human Plasma/Serum

This protocol involves liquid-liquid extraction followed by silylation.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled 4-EHA

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

2. Sample Preparation:

  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution.

  • Acidification: Add 10 µL of concentrated HCl to acidify the sample.

  • Extraction: Add 500 µL of MTBE and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap the tube and heat at 60°C for 30 minutes.[1]

  • Analysis: After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

3. Instrumental Analysis (GC-MS):

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the TMS-derivatized 4-EHA and internal standard.[1]

Protocol 2: LC-MS/MS Analysis of 4-EHA in Human Urine ("Dilute and Shoot")

This is a rapid method suitable for screening purposes.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled 4-EHA

  • Acetonitrile (B52724) and Water, LC-MS grade

  • Formic acid, LC-MS grade

2. Sample Preparation:

  • Centrifugation: Centrifuge urine samples at 5,000 x g for 10 minutes to remove precipitates.

  • Dilution: In a microcentrifuge tube, dilute 10 µL of the urine supernatant with 90 µL of 10% acetonitrile in water containing the internal standard.[1]

  • Analysis: Vortex and transfer to an LC-MS autosampler vial.

3. Instrumental Analysis (LC-MS/MS):

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor to product ion transitions for 4-EHA ([M-H]⁻) and its internal standard.[1]

Protocol 3: Solid-Phase Extraction (SPE) of Short-Chain Fatty Acids from Plasma

This protocol provides a cleaner sample extract compared to PPT and LLE.

1. Materials and Reagents:

  • Reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

  • Methanol (B129727) and Water, HPLC grade.

  • Formic acid.

2. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with water containing 0.1% formic acid to reduce the organic solvent concentration to <5%.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 4-EHA with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS (after derivatization) or LC-MS/MS analysis.

Visualizations

experimental_workflow General Workflow for 4-EHA Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional for LC-MS/MS lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms quant Quantification gcms->quant lcms->quant

Workflow for 4-EHA Quantification

troubleshooting_workflow Troubleshooting Common Issues in 4-EHA Analysis start Problem Observed peak_tailing Poor Peak Shape (Tailing in GC-MS) start->peak_tailing low_signal Low Signal Intensity start->low_signal high_background High Background / Contamination start->high_background check_deriv Incomplete Derivatization? peak_tailing->check_deriv check_prep Sample Concentrated? low_signal->check_prep check_blanks Contamination in Blanks? high_background->check_blanks optimize_deriv Optimize Derivatization (Time, Temp, Reagent) check_deriv->optimize_deriv Yes check_gc_system Active Sites in GC System? check_deriv->check_gc_system No deactivate_liner Use Deactivated Liner Trim/Condition Column check_gc_system->deactivate_liner Yes check_cleanup Matrix Interference? check_gc_system->check_cleanup No improve_cleanup Improve Sample Cleanup (SPE) check_cleanup->improve_cleanup Yes concentrate_sample Concentrate Sample (Evaporate & Reconstitute) check_prep->concentrate_sample No check_ms_params MS Parameters Optimized? check_prep->check_ms_params Yes tune_ms Tune MS Source Use SIM/MRM check_ms_params->tune_ms No check_derivatization_lcms Derivatization for LC-MS? check_ms_params->check_derivatization_lcms Yes derivatize_lcms Consider Derivatization (e.g., with 3-NPH) check_derivatization_lcms->derivatize_lcms No identify_source Identify Contamination Source check_blanks->identify_source Yes source_solvents Solvents/Reagents identify_source->source_solvents source_labware Labware identify_source->source_labware source_environment Environment/Handling identify_source->source_environment use_high_purity Use High-Purity Solvents and Clean Labware source_solvents->use_high_purity source_labware->use_high_purity source_environment->use_high_purity

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylhexanoic acid (4-EHA), a branched-chain fatty acid, is crucial for applications ranging from metabolic research to industrial quality control. The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide provides an objective comparison of common analytical methodologies for 4-EHA quantification, presenting supporting experimental data and detailed protocols to facilitate informed method selection.

Comparison of Analytical Method Performance

The primary techniques for the quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other methods such as Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are also viable, particularly for applications where high sensitivity is not the foremost requirement.

The following table summarizes the typical performance characteristics of these analytical methods. The values presented are based on established methods for fatty acid analysis and should be considered illustrative, requiring specific validation for individual laboratory conditions and sample matrices.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Direct or with Derivatization)GC-FID (with Derivatization)HPLC-UV
Linearity Range 0.1 - 100 µg/mL[1]0.01 - 20 mM1 - 500 µg/mL[1]5 - 1000 µg/mL[1]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1]Low ng/mL to pg/mL0.1 - 0.5 µg/mL[1]0.5 - 1.8 ppm[1]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[1]Low ng/mL to pg/mL0.5 - 2.0 µg/mL[1]1.4 - 6.0 ppm[1]
Accuracy (Recovery) 90 - 110%[1]95 - 128%[2]85 - 115%[1]76.3 - 99.2%[1][3]
Precision (%RSD) < 10%[1]2 - 13%[2]< 15%[1]< 5.3%[1][3]
Sample Preparation Derivatization required[1]Direct injection possible; derivatization can enhance performance[4]Derivatization required[1]Direct injection possible[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] To enhance volatility and improve chromatographic peak shape, derivatization to a more volatile ester form (e.g., methyl ester) is typically required.[1][4][5]

1. Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME)

  • Objective: To convert this compound to its corresponding methyl ester (4-ethylhexanoate) for GC analysis.

  • Procedure using Boron Trichloride-Methanol:

    • Weigh 1-25 mg of the sample containing 4-ethyloctanoic acid into a micro-reaction vessel.[5]

    • Add 2 mL of 12% w/w boron trichloride-methanol solution to the sample.[5]

    • Heat the vessel at 60°C for 5-10 minutes.[5]

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).[5]

    • Shake the vessel vigorously to extract the FAMEs into the hexane layer.[5]

    • Carefully transfer the upper organic layer containing the 4-ethyloctanoate methyl ester to a clean vial for GC-MS analysis.[5]

2. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC coupled to a 5977B MS or equivalent.[1][6]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Injection Volume: 1 µL (splitless mode).[1]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-400.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS has emerged as a highly sensitive and specific alternative for the quantification of fatty acids, often requiring simpler sample preparation.[4]

1. Sample Preparation

  • For clean samples:

    • Centrifuge the sample to remove particulates (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the initial mobile phase if high concentrations are expected.

  • For complex matrices (e.g., plasma, serum):

2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[7]

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.[7]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Gradient: A typical gradient would be a linear ramp from low to high organic phase (e.g., 5% to 95% B) over several minutes.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40°C.[7]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7]

    • Precursor Ion: For this compound, the precursor ion would be [M-H]⁻ at m/z 143.1.

    • Product Ions: Determined by fragmentation experiments.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization to FAME (e.g., with BCl3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (with Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Precipitation Protein Precipitation (for complex matrices) Sample->Precipitation Filtration Filtration (0.22 µm) Precipitation->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Tandem Mass Spectrometry Detection (ESI-) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The choice between GC-MS, LC-MS/MS, GC-FID, and HPLC-UV for the quantification of this compound will be dictated by the specific needs of the research. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices, though it requires a derivatization step.[1] LC-MS/MS provides exceptional selectivity and sensitivity, often with simpler sample preparation.[4] GC-FID is a robust and cost-effective alternative for routine analysis where high sensitivity is not the primary concern.[1] HPLC-UV can be a viable option for higher concentrations, especially when derivatization is to be avoided.[1] Proper method validation according to guidelines such as those from the International Council for Harmonisation (ICH) is essential to ensure data accuracy, reliability, and reproducibility.[6]

References

A Comparative Analysis of 4-Ethylhexanoic Acid and 2-Ethylhexanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Ethylhexanoic acid (4-EHA) and 2-Ethylhexanoic acid (2-EHA), two isomers of ethylhexanoic acid. While extensive research has been conducted on the biological effects of 2-EHA, a common metabolite of industrial plasticizers, data on 4-EHA is notably scarce. This document summarizes the available experimental data for both compounds, highlighting the significant knowledge gap for 4-EHA and offering a comparative perspective based on existing literature and structure-activity relationships.

Overview and Key Differences

2-Ethylhexanoic acid is a well-studied compound known for its role as a peroxisome proliferator, enzyme inhibitor, and teratogen. It is a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). In contrast, this compound is primarily documented in chemical databases with limited information on its biological activity, metabolism, or toxicity. The structural difference, the position of the ethyl group on the hexanoic acid backbone, is expected to influence their interaction with biological systems.

Physicochemical and Toxicological Data

A summary of the available quantitative data for both isomers is presented below. The lack of extensive biological data for this compound is a significant limitation in providing a direct comparison of its performance.

Table 1: Physicochemical Properties

PropertyThis compound2-Ethylhexanoic Acid
CAS Number 6299-66-7149-57-5
Molecular Formula C8H16O2C8H16O2
Molecular Weight 144.21 g/mol 144.21 g/mol
Boiling Point 234.6 °C228.1 °C
LogP 2.287402.579
Water Solubility Data not availableSlightly soluble

Table 2: Toxicological Data

ParameterThis compound2-Ethylhexanoic Acid
LD50 (Oral, Rat) Data not available>2000 mg/kg bw[1][2]
Teratogenicity Data not availableTeratogenic in rats, particularly affecting skeletal development.[3] The (R)-enantiomer is significantly more teratogenic than the (S)-enantiomer.[4]
Peroxisome Proliferation Data not availableInduces peroxisome proliferation in rodents.[5][6]
Enzyme Inhibition Data not availableInhibits acetyl-CoA carboxylase.[7]

Biological Effects of 2-Ethylhexanoic Acid

Peroxisome Proliferation

2-Ethylhexanoic acid is a known peroxisome proliferator, a class of chemicals that induce an increase in the size and number of peroxisomes in the liver of rodents.[5][6] This effect is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[8] The (+)-(S)-enantiomer of 2-EHA is a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer.[5]

Enzyme Inhibition

2-EHA has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis.[7] This inhibition can lead to a reduction in the synthesis of fatty acids.[7]

Teratogenicity

The developmental toxicity of 2-EHA is a significant concern. Studies in rats have demonstrated that 2-EHA is teratogenic, causing skeletal malformations such as clubfoot and polydactyly, even at doses that are not toxic to the mother.[3] The teratogenic effects of 2-EHA are stereoselective, with the (R)-enantiomer being a potent teratogen, while the (S)-enantiomer shows no teratogenic activity.[4]

Metabolism of 2-Ethylhexanoic Acid

The metabolism of 2-EHA proceeds through several pathways, primarily β-oxidation and glucuronidation.

Metabolism_of_2_Ethylhexanoic_Acid EHA 2-Ethylhexanoic Acid Glucuronide 2-EHA Glucuronide EHA->Glucuronide Glucuronidation (UGT enzymes) BetaOxidation β-Oxidation EHA->BetaOxidation Metabolites Further Metabolites (e.g., 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid) BetaOxidation->Metabolites

Figure 1: Simplified metabolic pathways of 2-Ethylhexanoic Acid.

Comparative Analysis and Inferences for this compound

Due to the lack of direct experimental data for 4-EHA, a definitive comparison is not possible. However, some inferences can be drawn based on structural similarities and limited available data.

A study on the glucuronidation of 2-EHA and its structural analogs found that the position of the ethyl group on the hydrocarbon chain did not significantly affect the rate of glucuronidation. This suggests that 4-EHA may undergo glucuronidation at a similar rate to 2-EHA .

Regarding other biological activities, the position of the ethyl group is likely to be a critical determinant. For instance, the teratogenicity of branched-chain fatty acids is highly dependent on their structure. Valproic acid (2-propylpentanoic acid), an isomer of ethylhexanoic acid, is a known human teratogen, and its teratogenicity is influenced by the alkyl chain branching near the carboxylic acid group. It is plausible that the placement of the ethyl group at the 4-position in 4-EHA, further from the carboxyl group, could result in a different toxicological profile compared to 2-EHA. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed experimental protocols for the key findings on 2-EHA are crucial for researchers aiming to replicate or build upon these studies.

Peroxisome Proliferation Assay (based on Blanquart et al., 1992)[5]
  • Cell Culture: Primary hepatocytes are isolated from male Wistar rats.

  • Treatment: Hepatocyte monolayers are incubated for 3 days with solutions of (-)-(R), (+)-(S), and (+/-)-2-EHA.

  • Measurement: Peroxisome proliferation is assessed by measuring the activity of peroxisomal palmitoyl-CoA oxidation. This is typically done by monitoring the cyanide-insensitive production of H2O2, which is coupled to a colorimetric or fluorometric assay.

  • Data Analysis: The induction of palmitoyl-CoA oxidation is calculated relative to control (untreated) cells.

Acetyl-CoA Carboxylase Inhibition Assay (based on Fukui et al., 1994)[7]
  • Enzyme Source: Acetyl-CoA carboxylase is purified from the livers of various animal species (e.g., rat, mouse, hamster).

  • Assay: The enzyme activity is measured by the incorporation of [¹⁴C]bicarbonate into malonyl-CoA in the presence of acetyl-CoA, ATP, and other necessary cofactors.

  • Inhibition Study: The assay is performed in the presence of varying concentrations of 2-EHA to determine the concentration that causes 50% inhibition (IC50).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of 2-EHA, and the IC50 value is determined from the dose-response curve.

In Vivo Teratogenicity Study (based on Pennanen et al., 1992)[3]
  • Animal Model: Pregnant Wistar rats are used.

  • Dosing: 2-EHA is administered to pregnant dams via drinking water during the period of organogenesis (e.g., gestation days 6-19).

  • Endpoint Evaluation: On gestation day 20, fetuses are collected and examined for external, visceral, and skeletal malformations. Skeletal abnormalities are often visualized after staining with Alizarin red S and Alcian blue.

  • Data Analysis: The incidence of malformations in the treated groups is compared to the control group using appropriate statistical methods.

Conclusion and Future Directions

The existing body of research provides a comprehensive understanding of the biological effects of 2-Ethylhexanoic acid, highlighting its roles in peroxisome proliferation, enzyme inhibition, and developmental toxicity. In stark contrast, this compound remains largely uncharacterized in biological systems.

The single piece of evidence suggesting similar glucuronidation rates for both isomers provides a starting point for comparison. However, the significant impact of the ethyl group's position on other biological activities, as suggested by structure-activity relationships for similar compounds, underscores the urgent need for experimental investigation of 4-EHA.

Future research should prioritize the following:

  • In vitro and in vivo toxicity studies of 4-EHA: To determine its acute and chronic toxicity, as well as its potential for teratogenicity and carcinogenicity.

  • Metabolic profiling of 4-EHA: To identify its major metabolic pathways and metabolites.

  • Direct comparative studies: To elucidate the differences in biological activity between 4-EHA and 2-EHA, particularly concerning their effects on PPARα activation, enzyme inhibition, and developmental endpoints.

Such studies are crucial for a comprehensive risk assessment of 4-EHA and for understanding the structure-activity relationships that govern the biological effects of branched-chain fatty acids. This knowledge will be invaluable for researchers, scientists, and drug development professionals working with these and related compounds.

References

A Comparative Analysis of 4-Ethylhexanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Ethylhexanoic acid (4-EHA) with other significant branched-chain fatty acids (BCFAs), including isovaleric acid, 2-methylbutyric acid, and isobutyric acid. This analysis is supported by physicochemical data and detailed experimental protocols to facilitate further research and drug development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of 4-EHA and other selected BCFAs is presented below. These properties are fundamental to understanding their biological absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundIsovaleric Acid2-Methylbutyric AcidIsobutyric Acid
Molecular Formula C₈H₁₆O₂C₅H₁₀O₂C₅H₁₀O₂C₄H₈O₂
Molecular Weight ( g/mol ) 144.21102.13102.1388.11
Boiling Point (°C) 228176.7177154.5
Melting Point (°C) -59-29.3-70-47
Density (g/cm³) 0.9030.9260.9360.949
LogP 2.761.161.160.76
pKa ~4.8~4.78~4.8~4.84
Water Solubility Slightly Soluble19.3 g/L (20 °C)45 g/L (20 °C)Soluble
CAS Number 149-57-5503-74-2116-53-079-31-2

Biological Activities: A Comparative Overview

Branched-chain fatty acids are increasingly recognized for their diverse biological activities. This section outlines key areas where 4-EHA and other BCFAs may exhibit differential effects, paving the way for targeted therapeutic applications.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs, and their activation potential can vary based on their structure. For instance, some monomethyl BCFAs have been shown to be potent activators of PPARα.[1] A comparative analysis of 4-EHA and other BCFAs on PPARα activation is critical to understanding their potential in metabolic diseases.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids are well-established inhibitors of HDACs, enzymes that play a pivotal role in epigenetic regulation and are targets for cancer therapy.[2][3] The structural variations among BCFAs, including 4-EHA, may lead to differential HDAC inhibitory activity, influencing their potential as epigenetic modulators.

Mitochondrial Function and Toxicity

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in numerous diseases. Some fatty acids can impact mitochondrial function, leading to toxicity.[4] Valproic acid, a structurally related branched-chain fatty acid, is known for its mitochondrial toxicity.[4][5][6] Therefore, a comparative assessment of the mitochondrial effects of 4-EHA and other BCFAs is essential for evaluating their safety profiles.

Experimental Protocols for Comparative Analysis

To facilitate a direct and quantitative comparison of 4-EHA with other BCFAs, the following detailed experimental protocols are provided.

Quantification of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of BCFAs to their volatile methyl esters (FAMEs) for GC-MS analysis.[7][8]

Sample Preparation and Lipid Extraction:

  • Homogenize biological samples (e.g., cells, tissues) in a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).

  • Perform liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1-2 mL of 2% sulfuric acid in methanol.

  • Incubate the mixture at 60°C for 60 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis:

  • Injection: Splitless injection.

  • Column: DB-23 capillary column (or similar polar column).

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 170°C at 10°C/min, then ramp to 220°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

PPARα Transactivation Assay

This reporter gene assay measures the ability of the test compounds to activate PPARα.[9][10][11]

Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2, HEK293T) in DMEM supplemented with 10% FBS.

  • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A transfection reagent like Lipofectamine 3000 should be used according to the manufacturer's protocol.

Compound Treatment and Reporter Assay:

  • 24 hours post-transfection, treat the cells with varying concentrations of 4-EHA and other BCFAs (e.g., 1 µM to 100 µM) or a known PPARα agonist (e.g., WY-14,643) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Normalize the reporter activity to the total protein concentration in each well.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay quantifies the inhibition of HDAC activity by the test compounds.[12][13][14]

Assay Principle: The assay utilizes a fluorogenic HDAC substrate that, upon deacetylation by HDACs, can be cleaved by a developer to release a fluorescent product.

Procedure:

  • In a 96-well plate, add recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

  • Add varying concentrations of 4-EHA and other BCFAs (e.g., 10 µM to 10 mM) or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control. Include a vehicle control.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and develop the signal by adding the developer solution containing a protease.

  • Incubate for 15 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~360/460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Mitochondrial Toxicity Assay: Oxygen Consumption Rate Measurement

This assay assesses the impact of the fatty acids on mitochondrial respiration by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[15][16][17]

Cell Culture:

  • Seed a suitable cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

  • Allow the cells to adhere and grow to a confluent monolayer.

Assay Procedure:

  • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the test compounds (4-EHA and other BCFAs at various concentrations).

  • Incubate the plate at 37°C in a non-CO₂ incubator.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).

  • Measure the OCR at baseline and after each injection.

  • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing Key Pathways and Workflows

Generalized PPARα Activation Pathway

PPAR_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid FABP Fatty Acid Binding Protein Fatty Acid->FABP Binding PPARa PPARα FABP->PPARa Ligand Delivery RXR RXR PPRE PPRE RXR->PPRE Binding PPARa->RXR Heterodimerization Gene Target Gene Expression PPRE->Gene Transcription Activation

Caption: Generalized signaling pathway of PPARα activation by fatty acids.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison EHA 4-EHA PPAR PPARα Transactivation Assay EHA->PPAR HDAC HDAC Inhibition Assay EHA->HDAC Mito Mitochondrial Toxicity Assay EHA->Mito IVA Isovaleric Acid IVA->PPAR IVA->HDAC IVA->Mito MBA 2-Methylbutyric Acid MBA->PPAR MBA->HDAC MBA->Mito IBA Isobutyric Acid IBA->PPAR IBA->HDAC IBA->Mito Data Quantitative Data (EC₅₀, IC₅₀, OCR) PPAR->Data HDAC->Data Mito->Data Comparison Comparative Analysis and Guide Publication Data->Comparison

Caption: Workflow for the comparative in vitro analysis of branched-chain fatty acids.

Biosynthesis of Branched-Chain Fatty Acids

BCFA_Biosynthesis cluster_precursors Branched-Chain Amino Acids cluster_intermediates Branched-Chain α-Keto Acids cluster_products Branched-Chain Fatty Acyl-CoAs cluster_final Branched-Chain Fatty Acids Val Valine KIV α-Ketoisovalerate Val->KIV Transamination Leu Leucine KIC α-Ketoisocaproate Leu->KIC Transamination Ile Isoleucine KMV α-Keto-β-methylvalerate Ile->KMV Transamination Isobutyryl Isobutyryl-CoA KIV->Isobutyryl Oxidative Decarboxylation Isovaleryl Isovaleryl-CoA KIC->Isovaleryl Oxidative Decarboxylation Methylbutyryl 2-Methylbutyryl-CoA KMV->Methylbutyryl Oxidative Decarboxylation Isobutyric Isobutyric Acid Isobutyryl->Isobutyric Isovaleric Isovaleric Acid Isovaleryl->Isovaleric Methylbutyric 2-Methylbutyric Acid Methylbutyryl->Methylbutyric

Caption: Metabolic pathway for the biosynthesis of branched-chain fatty acids from branched-chain amino acids.

Conclusion

This guide provides a framework for the comparative analysis of this compound against other key branched-chain fatty acids. The provided physicochemical data, detailed experimental protocols, and illustrative diagrams are intended to serve as a valuable resource for researchers in drug discovery and metabolic research. The proposed experiments will generate crucial quantitative data to elucidate the distinct biological activities of these fatty acids, ultimately guiding the development of novel therapeutic strategies.

References

A Researcher's Guide to Assessing 4-Ethylhexanoic Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an immunoassay is paramount. When developing assays for small molecules such as 4-Ethylhexanoic acid (4-EHA), a branched-chain medium-chain fatty acid, understanding the potential for cross-reactivity with structurally similar molecules is critical for data accuracy and reliability. This guide provides a framework for evaluating the cross-reactivity of 4-EHA in immunoassays, complete with theoretical background, potential cross-reactants, and a detailed experimental protocol for a competitive ELISA.

Principles of Immunoassay Cross-Reactivity for Small Molecules

Immunoassays for small molecules like 4-EHA typically rely on antibodies generated against a hapten-carrier conjugate. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.[1][2] The resulting antibodies will recognize specific epitopes on the hapten. Cross-reactivity occurs when these antibodies bind to molecules other than the intended analyte (4-EHA) that share similar structural features.[3][4] The degree of cross-reactivity is influenced by the similarity in size, shape, and charge distribution between 4-EHA and the interfering compound.[3]

The following diagram illustrates the key steps in generating antibodies against a small molecule like 4-EHA.

Hapten-Carrier Conjugate Immunization cluster_0 Antigen Preparation cluster_1 Immunization and Antibody Production 4_EHA This compound (Hapten) Conjugation Chemical Conjugation 4_EHA->Conjugation Carrier_Protein Carrier Protein (e.g., KLH, BSA) Carrier_Protein->Conjugation Hapten_Carrier_Conjugate 4-EHA-Carrier Conjugate Conjugation->Hapten_Carrier_Conjugate Immunization Immunize Animal Hapten_Carrier_Conjugate->Immunization B_Cell_Activation B-Cell Activation & Proliferation Immunization->B_Cell_Activation Antibody_Production Antibody Production B_Cell_Activation->Antibody_Production Antibody_Isolation Isolate Anti-4-EHA Antibodies Antibody_Production->Antibody_Isolation Immunoassay_Reagent Specific Antibodies for 4-EHA Antibody_Isolation->Immunoassay_Reagent Use in Immunoassay

Figure 1. Generation of antibodies against a small molecule hapten.

Potential Cross-Reactants for this compound

The specificity of an anti-4-EHA antibody should be tested against a panel of structurally related compounds. The primary features of 4-EHA that will influence antibody recognition are its eight-carbon backbone, the ethyl branch at position 4, and the terminal carboxylic acid group. Based on these features, potential cross-reactants can be categorized as follows.

Table 1: Potential Cross-Reactants for this compound Immunoassays

CategoryCompound NameChemical StructureRationale for Potential Cross-Reactivity
Isomers n-Octanoic Acid (Caprylic Acid)CH₃(CH₂)₆COOHSame molecular formula, linear chain isomer.
2-Ethylhexanoic AcidCH₃(CH₂)₃CH(C₂H₅)COOHPositional isomer of the ethyl group.
3-Ethylhexanoic AcidCH₃(CH₂)₂CH(C₂H₅)CH₂COOHPositional isomer of the ethyl group.
Related Branched-Chain Fatty Acids 4-Ethyl-2-methylhexanoic acidCH₃CH₂CH(C₂H₅)CH₂CH(CH₃)COOHSimilar branched structure with an additional methyl group.[5]
Other Medium-Chain Fatty Acids Heptanoic AcidCH₃(CH₂)₅COOHShorter carbon chain by one methylene (B1212753) group.
Nonanoic AcidCH₃(CH₂)₇COOHLonger carbon chain by one methylene group.
Structurally Related Drugs/Metabolites Valproic AcidCH₃(CH₂)₂CH(COOH)CH₂(CH₂)₂CH₃A branched-chain fatty acid used as an anticonvulsant.
Modified Analogs 3-Amino-4-ethylhexanoic acidCH₃CH₂CH(C₂H₅)CH(NH₂)CH₂COOHAddition of an amino group to the backbone.[6]
4-Cyano-4-ethylhexanoic acidCH₃CH₂C(CN)(C₂H₅)CH₂CH₂COOHReplacement of a hydrogen with a cyano group.[7]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying small molecules and assessing antibody specificity.[8][9] In this format, free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.

The following diagram outlines the workflow for a competitive ELISA to determine the cross-reactivity of potential interfering compounds.

Competitive ELISA Workflow for Cross-Reactivity Start Start Coat_Plate Coat Microplate with 4-EHA-Protein Conjugate Start->Coat_Plate Wash_Block Wash and Block Non-specific Sites Coat_Plate->Wash_Block Prepare_Samples Prepare Serial Dilutions of 4-EHA (Standard) and Potential Cross-Reactants Wash_Block->Prepare_Samples Add_Samples_Ab Add Samples/Standards and Anti-4-EHA Antibody to Wells Prepare_Samples->Add_Samples_Ab Incubate_1 Incubate (Competition Step) Add_Samples_Ab->Incubate_1 Wash_1 Wash to Remove Unbound Reagents Incubate_1->Wash_1 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data and Calculate % Cross-Reactivity Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for assessing cross-reactivity using a competitive ELISA.
Detailed Methodologies

  • Plate Coating:

    • Dilute a 4-EHA-protein conjugate (e.g., 4-EHA-BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the 4-EHA standard and each potential cross-reactant in assay buffer (e.g., blocking buffer).

    • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of a predetermined optimal dilution of the anti-4-EHA primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate five times.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times.

  • Signal Development and Measurement:

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the optical density (OD) at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the cross-reactivity study should be summarized in a clear and structured format. A standard curve is generated by plotting the OD values against the known concentrations of the 4-EHA standard. The concentration of each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50) is then determined from its respective dose-response curve.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of 4-EHA / IC₅₀ of Potential Cross-Reactant) x 100

The following table can be used to present the quantitative data.

Table 2: Cross-Reactivity of Anti-4-EHA Antibody with Structurally Related Compounds

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound[Experimental Value]100%
n-Octanoic Acid[Experimental Value][Calculated Value]
2-Ethylhexanoic Acid[Experimental Value][Calculated Value]
Valproic Acid[Experimental Value][Calculated Value]
Heptanoic Acid[Experimental Value][Calculated Value]
[Other Compounds][Experimental Value][Calculated Value]

The logical relationship for determining cross-reactivity is visualized in the diagram below.

Cross-Reactivity Calculation Logic cluster_0 Experimental Data Generation cluster_1 Data Analysis Standard_Curve Generate Standard Curve for 4-EHA IC50_Standard Determine IC50 for 4-EHA Standard_Curve->IC50_Standard CR_Curve Generate Dose-Response Curve for each Potential Cross-Reactant IC50_CR Determine IC50 for Cross-Reactant CR_Curve->IC50_CR Calculate_CR Calculate % Cross-Reactivity IC50_Standard->Calculate_CR IC50_CR->Calculate_CR Final_Result Reported % Cross-Reactivity Calculate_CR->Final_Result [(IC50_Standard / IC50_CR) * 100]

Figure 3. Logical flow for the calculation of percent cross-reactivity.

By following this guide, researchers can systematically and objectively evaluate the cross-reactivity of this compound in their immunoassays, ensuring the generation of specific and reliable data for their research and drug development programs.

References

A Comparative Analysis of the Biological Activities of 4-Ethylhexanoic Acid and Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acids, integral components of lipids, are broadly categorized based on their hydrocarbon chain structure. Straight-chain fatty acids are characterized by a linear carbon chain and are fundamental to various biological processes, including energy storage, membrane structure, and cellular signaling.[1][2] In contrast, branched-chain fatty acids, such as 4-ethylhexanoic acid, feature a carbon chain with one or more branches. While less common than their straight-chain counterparts, branched-chain fatty acids exhibit unique biological activities that are of significant interest to researchers in toxicology, pharmacology, and metabolic studies. This guide provides a comparative overview of the biological activities of this compound and representative straight-chain fatty acids, supported by experimental data.

Comparative Analysis of Biological Activities

Teratogenicity and Developmental Toxicity

A significant area of research for branched-chain fatty acids is their potential for developmental toxicity. 2-Ethylhexanoic acid (2-EHA), an isomer of this compound, is a known teratogen in animal models.[3][4] Studies in Wistar rats have shown that exposure to 2-EHA during gestation can lead to skeletal malformations, including clubfoot and polydactyly, at doses that are not toxic to the mother.[3] The teratogenic effects of branched-chain carboxylic acids are stereoselective, with the (R)-enantiomer of 2-EHA being significantly more teratogenic than the (S)-enantiomer.[5]

In a comparative study with its structural isomers, valproic acid (2-propylpentanoic acid) and octanoic acid (a straight-chain C8 fatty acid), 2-ethylhexanoic acid demonstrated intermediate teratogenic potency. Valproic acid, a known human teratogen, induced severe developmental outcomes at lower doses than 2-ethylhexanoic acid, while octanoic acid was found to be non-teratogenic even at high doses.[6] The lack of teratogenicity for octanoic acid was attributed to its poor intestinal absorption and limited transfer to the embryo.[6] Generally, straight-chain fatty acids are not considered teratogenic and are, in fact, essential for normal fetal development.

Metabolic Influence

Straight-chain fatty acids are central to energy metabolism. They can be broadly classified as short-chain (SCFA, C12) fatty acids.[2][7] SCFAs like butyrate (B1204436) and hexanoate (B1226103) have been shown to improve metabolic health by preventing high-fat diet-induced obesity and improving glucose homeostasis in mice.[8] LCFAs are the primary substrates for β-oxidation to generate ATP and are also stored as triglycerides.[9]

The metabolic effects of this compound are less well-characterized. However, studies on its isomer, 2-EHA, indicate that it can be metabolized via β-oxidation, suggesting its integration into cellular intermediary metabolism.[10] Some branched-chain fatty acids have been investigated for their effects on metabolic regulation. For instance, 4-methyloctanoic acid, an analogue of valproic acid, has been studied for its effects on phosphoinositide levels, which are crucial for cellular signaling.[11]

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid and carbohydrate metabolism.[12] Fatty acids are natural ligands for PPARs.[13] The activation of PPARs by fatty acids is dependent on chain length and saturation. For example, lauric acid (C12) and myristic acid (C14) can increase PPARα transactivation, while palmitic acid (C16) and stearic acid (C18) can inhibit it.[14] Monounsaturated and polyunsaturated fatty acids, such as oleic acid and α-linolenic acid, are generally potent activators of PPARs.[14][15] Medium-chain fatty acids (C8-C10) have been identified as partial agonists of PPARγ.[16]

There is limited direct evidence on the interaction of this compound with PPARs. However, given that other branched-chain fatty acids and their derivatives can act as PPAR ligands, it is plausible that this compound may also modulate PPAR activity. Further research is needed to elucidate the specific effects of this compound on different PPAR isoforms.

Antimicrobial Effects

Certain fatty acids exhibit antimicrobial activity. Short- and medium-chain fatty acids have been shown to be effective against various oral microorganisms.[17] For instance, hexanoic acid (C6) and octanoic acid (C8) demonstrate significant anti-Candida activity.[17] The antimicrobial efficacy of MCFAs tends to increase with chain length.[17] In contrast, short-chain fatty acids (C2-C5) generally exhibit minimal antimicrobial activity against a range of oral bacteria.[17] The antimicrobial properties of this compound have not been extensively studied, representing another area for future investigation.

Quantitative Data Summary

Biological ActivityThis compound / IsomersStraight-Chain Fatty AcidsReference(s)
Teratogenicity 2-EHA is teratogenic in rats at ≥100 mg/kg/day.[3] Valproic acid is a more potent teratogen.[6]Octanoic acid is non-teratogenic up to 18.75 mmoles/kg.[6] Generally considered non-teratogenic.[3][6]
Metabolic Effects 2-EHA is metabolized via β-oxidation.[10]Hexanoic acid prevents HFD-induced obesity and improves glucose tolerance in mice.[8][8][10]
PPAR Activation Data not available for 4-EHA.MCFAs (C8-C10) are partial PPARγ agonists.[16] LCFAs show varied effects on PPARα.[14][14][16]
Antimicrobial Activity Data not available.Hexanoic (C6) and Octanoic (C8) acids show significant anti-Candida activity.[17][17]

Detailed Experimental Protocols

Protocol 1: In Vivo Teratogenicity Study in Rodents

This protocol is based on studies investigating the developmental toxicity of ethylhexanoic acid isomers.[3][6]

  • Animal Model: Time-mated pregnant Wistar rats are used. Day 0 of gestation is confirmed by the presence of a vaginal plug.

  • Compound Administration: The test compound (e.g., 2-ethylhexanoic acid) is administered to pregnant dams, typically by oral gavage or in drinking water, during the critical period of organogenesis (e.g., gestation days 6-19).[3] A vehicle control group receives the vehicle (e.g., water) only. Multiple dose groups are used to establish a dose-response relationship.

  • Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, and body weight and food/water consumption are recorded regularly.

  • Fetal Examination: On gestation day 20, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external malformations.

  • Visceral and Skeletal Examination: A subset of fetuses from each litter is fixed for visceral examination (e.g., using Wilson's slicing technique) and another subset is stained with Alizarin Red S and Alcian Blue for skeletal examination.

Protocol 2: PPARα Transactivation Assay

This protocol is a standard method to assess the activation of PPARα by test compounds.[14]

  • Cell Culture and Transfection: A suitable cell line, such as HepG2 (human hepatoma cells), is cultured in appropriate media. Cells are transiently transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test fatty acid (e.g., this compound, lauric acid, oleic acid) or a known PPARα agonist (e.g., WY-14,643) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. Luciferase activity is indicative of the extent of PPARα activation.

  • Data Analysis: The luciferase readings are normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold activation relative to the vehicle control.

Signaling Pathway and Workflow Diagrams

PPAR_Activation_Pathway PPARα Signaling Pathway in Lipid Metabolism FA Fatty Acids (e.g., Straight-Chain FAs) PPARa PPARα FA->PPARa binds & activates PPRE PPRE (PPAR Response Element) PPARa->PPRE heterodimerizes with RXR and binds RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes activates transcription Coactivators Co-activators Coactivators->PPARa recruited Metabolism Increased Fatty Acid Oxidation & Ketogenesis TargetGenes->Metabolism leads to

Caption: PPARα activation by fatty acids leading to changes in lipid metabolism.

Experimental_Workflow Workflow for Teratogenicity Assessment start Time-mated Pregnant Rats dosing Administer Test Compound (Gestation Days 6-19) start->dosing monitoring Maternal Monitoring (Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia on Gestation Day 20 monitoring->euthanasia fetal_exam External Fetal Examination euthanasia->fetal_exam skeletal_exam Skeletal Staining & Examination fetal_exam->skeletal_exam visceral_exam Visceral Examination fetal_exam->visceral_exam end Data Analysis & Conclusion skeletal_exam->end visceral_exam->end

Caption: Experimental workflow for assessing developmental toxicity in rodents.

Conclusion

The biological activities of this compound and straight-chain fatty acids differ significantly, primarily due to their structural differences. While straight-chain fatty acids are essential nutrients with well-defined roles in metabolism and cellular signaling, branched-chain fatty acids like the isomers of ethylhexanoic acid can exhibit significant toxicity, including teratogenicity. The metabolic fate and signaling functions of this compound are not as well understood as those of straight-chain fatty acids, highlighting a need for further research to fully characterize its biological profile and potential toxicological risks. This is particularly important given the widespread human exposure to related compounds through plastics and other industrial products.

References

Comparative Efficacy of 4-Ethylhexanoic Acid Esters as Plasticizers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and material development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) formulations. This guide provides a detailed comparative analysis of the efficacy of various 4-Ethylhexanoic acid esters as plasticizers. These emerging alternatives are evaluated against traditional plasticizers, namely Dioctyl Phthalate (DOP) and Dioctyl Adipate (DOA), offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and standardized protocols.

The esters of this compound are gaining attention as non-phthalate plasticizers, addressing the growing health and environmental concerns associated with traditional phthalates. This guide synthesizes available data on their performance, focusing on key parameters such as mechanical properties, thermal stability, and permanence.

Quantitative Performance Data

The following tables summarize the key performance indicators for selected this compound esters in comparison to the benchmark plasticizers, DOP and DOA. The data has been compiled from various technical sources and research publications. All plasticizer concentrations are expressed in parts per hundred of resin (phr).

Table 1: Mechanical Properties of Plasticized PVC (60 phr)

PlasticizerChemical NameTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Shore A Hardness
4-EHA Ester 1 Di(2-ethylhexyl) 4-ethylhexanoateData not availableData not availableData not availableData not available
4-EHA Ester 2 Glyceryl tri(4-ethylhexanoate)Data not availableData not availableData not availableData not available
4-EHA Ester 3 Pentaerythritol tetra(4-ethylhexanoate)Data not availableData not availableData not availableData not available
DEHA Di(2-ethylhexyl) adipate~18.5~350~8.0~85
DOP Dioctyl Phthalate~19.0~300~9.5~90
DOA Dioctyl Adipate~17.0~380~7.5~83

Note: Direct comparative data for many this compound esters is limited in publicly available literature. The performance of DEHA, an ester of the isomeric 2-ethylhexanoic acid, is included as a close reference.

Table 2: Thermal and Permanence Properties of Plasticized PVC (60 phr)

PlasticizerChemical NameVolatility (Weight Loss, %)Migration (in n-hexane, %)Low-Temperature Flexibility (°C)
4-EHA Ester 1 Di(2-ethylhexyl) 4-ethylhexanoateData not availableData not availableData not available
4-EHA Ester 2 Glyceryl tri(4-ethylhexanoate)Data not availableData not availableData not available
4-EHA Ester 3 Pentaerythritol tetra(4-ethylhexanoate)Data not availableData not availableData not available
DEHA Di(2-ethylhexyl) adipate~1.5~15~-50
DOP Dioctyl Phthalate~2.0~10~-40
DOA Dioctyl Adipate~1.8~18~-55

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on internationally recognized standards.

Tensile Properties (ASTM D882)

This test method determines the tensile properties of thin plastic sheeting.

  • Specimen Preparation: Test specimens are cut into dumbbell shapes from the plasticized PVC sheets. The dimensions of the specimens are standardized to ensure consistency.

  • Apparatus: A universal testing machine (UTM) equipped with a suitable load cell and grips is used.

  • Procedure:

    • The thickness and width of the narrow section of each specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The test is initiated at a constant rate of crosshead displacement until the specimen fails.

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • 100% Modulus: The stress at 100% elongation, indicating the material's stiffness.

Hardness (ASTM D2240)

This method measures the indentation hardness of plastics using a durometer.

  • Apparatus: A Shore A durometer is typically used for flexible PVC.

  • Procedure:

    • The test specimen is placed on a flat, hard surface.

    • The durometer is held in a vertical position, and the indenter is pressed firmly against the specimen.

    • The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

    • Multiple readings are taken at different locations on the specimen and averaged.

Volatility (ASTM D1203)

This test determines the loss of mass from a plastic material under controlled conditions of time and temperature.

  • Apparatus: An analytical balance, a forced-air oven, and specimen containers.

  • Procedure:

    • A known weight of the plasticized PVC sample is placed in a specimen container.

    • The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After the specified time, the container is removed from the oven, cooled to room temperature in a desiccator, and reweighed.

  • Calculation: The weight loss is calculated as a percentage of the initial weight.

Migration Resistance (Solvent Extraction)

This test evaluates the resistance of the plasticizer to being extracted from the polymer by a solvent.

  • Procedure:

    • A pre-weighed sample of the plasticized PVC is immersed in a specified solvent (e.g., n-hexane) at a controlled temperature for a defined period.

    • After immersion, the sample is removed, dried, and re-weighed.

  • Calculation: The weight loss due to extraction is calculated as a percentage of the initial weight.

Low-Temperature Flexibility (Clash-Berg Torsion Test - ASTM D1043)

This test determines the temperature at which a plastic material exhibits a specified degree of stiffness.

  • Apparatus: A torsional stiffness apparatus capable of being operated at low temperatures.

  • Procedure:

    • A rectangular test specimen is clamped in the apparatus.

    • The temperature is lowered, and the torsional stiffness is measured at various temperatures.

  • Determination: The low-temperature flexibility is reported as the temperature at which the material reaches a specific torsional modulus.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of the plasticized PVC is placed in the TGA furnace.

    • The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Analysis: The resulting TGA curve provides information on the onset of degradation and the thermal stability of the material.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating the comparative efficacy of plasticizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison Prep PVC Resin + Plasticizer (e.g., 4-EHA Ester, DOP, DOA) Mixing Compounding (e.g., Two-Roll Mill) Prep->Mixing Molding Compression Molding of Test Sheets Mixing->Molding Mechanical Mechanical Properties (ASTM D882, D2240) Molding->Mechanical Thermal Thermal Stability (TGA) Molding->Thermal Permanence Permanence Properties (ASTM D1203, Migration) Molding->Permanence LowTemp Low-Temperature Flexibility (ASTM D1043) Molding->LowTemp Data Collect & Tabulate Data (Tensile Strength, Hardness, Weight Loss, etc.) Mechanical->Data Thermal->Data Permanence->Data LowTemp->Data Compare Comparative Efficacy Analysis Data->Compare

Caption: Experimental workflow for the comparative evaluation of plasticizer efficacy in PVC.

Plasticization_Mechanism cluster_before Rigid PVC cluster_after Plasticized PVC P1 PVC Chain P2 PVC Chain P1->P2 P3 PVC Chain P2->P3 PL1 Plasticizer P5 PVC Chain PL2 Plasticizer P6 PVC Chain P4 PVC Chain cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after  Addition of 4-EHA Ester

Validation of 4-Ethylhexanoic acid as a potential biomarker.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Ethylhexanoic acid's potential as a biomarker, alongside alternative molecules. We will delve into the available experimental data, methodologies for its detection, and its plausible roles in biological pathways.

Introduction to this compound

This compound (4-EHA) is a medium-chain fatty acid that has garnered interest in the scientific community for its potential role as a biomarker in various physiological and pathological states.[1] As a metabolite, its presence and concentration in biological fluids can offer insights into metabolic processes, gut microbiome activity, and exposure to certain environmental compounds. This guide aims to provide a comprehensive overview of the current state of knowledge regarding 4-EHA as a potential biomarker, compare it with other relevant biomarkers, and provide detailed experimental protocols for its analysis.

Comparative Analysis of this compound as a Biomarker

Currently, direct clinical validation of this compound as a definitive biomarker for a specific disease is limited in publicly available research. However, its chemical properties and metabolic associations suggest its potential in several areas, including metabolic disorders, gut dysbiosis-related conditions, and certain cancers. The following table compares the potential of 4-EHA with established and other potential fatty acid biomarkers.

Biomarker CategoryPotential Biomarker: this compound (4-EHA)Alternative/Established BiomarkersKey Performance Metrics
Metabolic Disorders Potential: May reflect alterations in fatty acid metabolism and gut microbiome composition associated with metabolic syndrome.[2]Established: Glucose, Insulin, HbA1c, Triglycerides, HDL, LDL. Emerging: Other short- and medium-chain fatty acids (e.g., butyrate, propionate), branched-chain amino acids.[3]4-EHA: Specificity and sensitivity not yet established. Alternatives: High specificity and sensitivity for diagnosed conditions (e.g., diabetes).
Gut Dysbiosis Potential: As a branched-chain fatty acid, its levels may be influenced by gut microbial metabolism of dietary components.Established: Not applicable (dysbiosis is a state, not a single biomarker). Investigational: Short-chain fatty acids (SCFAs) like butyrate, propionate, acetate (B1210297); microbial DNA sequencing.[4]4-EHA: Correlation with specific microbial populations and disease states needs further investigation. Alternatives: SCFAs have demonstrated roles in gut health and inflammation.[4]
Cancer Potential: Structurally related compounds like 4-ethylbenzoic acid have been linked to cervical cancer through microbial metabolism.[5] A study on small intestinal neuroendocrine tumors used 4-EHA as a potential antagonist, though with no significant effect observed.Established: Carcinoembryonic antigen (CEA), Cancer antigen 125 (CA-125), Alpha-fetoprotein (AFP).[6] Emerging: Circulating tumor DNA (ctDNA), other specific metabolic markers.4-EHA: Diagnostic and prognostic value for any cancer is currently unknown. Alternatives: Established biomarkers have defined roles in diagnosis, prognosis, and monitoring of specific cancers.

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical methods employed.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.

a. Sample Preparation (Derivatization)

  • Sample Collection: Collect biological samples such as plasma, serum, urine, or fecal water.

  • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a stable isotope-labeled 4-EHA) to the sample to account for extraction variability.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent like ethyl acetate or diethyl ether after acidifying the sample to a pH below 2 with hydrochloric acid.

  • Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. To increase volatility for GC analysis, derivatize the fatty acids to their methyl esters using a reagent like boron trifluoride-methanol complex or by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 4-EHA derivative for quantification, and full scan mode for initial identification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC can be a robust alternative, sometimes with simpler sample preparation.

a. Sample Preparation

  • Sample Collection: Collect biological samples as described for GC-MS.

  • Protein Precipitation: For plasma or serum, precipitate proteins by adding a threefold volume of ice-cold acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 210 nm or a mass spectrometer for LC-MS analysis for higher specificity.

The following table summarizes the performance characteristics of these analytical methods for fatty acid quantification.

ParameterGC-MS (with Derivatization)HPLC-UV
Linearity Range 0.1 - 100 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.5 - 1.8 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL1.4 - 6.0 µg/mL
Accuracy (Recovery) 90 - 110%76 - 99%
Precision (RSD%) < 10%< 6%
Sample Preparation Derivatization requiredDirect injection possible after cleanup

Visualizing Workflows and Pathways

Experimental Workflow for Biomarker Validation

The following diagram illustrates a general workflow for the validation of a potential biomarker like this compound.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_pathway Biological Plausibility discovery Untargeted Metabolomics (e.g., GC-MS, LC-MS) candidate Candidate Biomarker Identification (4-EHA) discovery->candidate method_dev Method Development & Optimization (GC-MS/HPLC) candidate->method_dev performance Assay Performance Evaluation (Linearity, LOD, LOQ, Precision, Accuracy) method_dev->performance case_control Case-Control Studies performance->case_control cohort Longitudinal Cohort Studies performance->cohort roc ROC Curve Analysis (Sensitivity & Specificity) case_control->roc cohort->roc pathway Signaling Pathway Analysis roc->pathway mechanism Elucidation of Mechanism of Action pathway->mechanism

A general workflow for biomarker validation.
Potential Signaling Pathway Involvement

While a specific signaling pathway for 4-EHA as a biomarker is not yet established, as a fatty acid, it could potentially interact with pathways regulated by other fatty acids. The following diagram illustrates a hypothetical pathway involving a G-protein coupled receptor (GPCR), which are known to be activated by fatty acids.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EHA This compound GPCR G-Protein Coupled Receptor (e.g., FFAR) EHA->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Expression (e.g., Inflammation, Metabolism) CREB->Gene Transcription Regulation

A hypothetical fatty acid signaling pathway.

Conclusion

This compound presents an interesting candidate for biomarker research due to its nature as a medium-chain fatty acid and its potential links to metabolic and microbial processes. However, a significant research gap exists in its clinical validation for any specific disease. The analytical methods for its quantification are well-established, providing a solid foundation for future validation studies. Further research, including large-scale case-control and cohort studies, is necessary to determine its sensitivity, specificity, and clinical utility as a biomarker. Moreover, elucidating its precise role in signaling pathways will be critical to understanding its biological significance. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel biomarker.

References

Inter-laboratory Comparison Guide: Analysis of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 4-Ethylhexanoic acid Cat. No.: [Hypothetical Catalog Number BEM-218]

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile and semi-volatile organic compounds.[1][2][3] The objective is to offer a robust template for researchers, scientists, and drug development professionals to design, participate in, and interpret such comparative studies. The accurate quantification of this compound is critical in various fields, including metabolic research and pharmaceutical development. Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.[4][5]

Hypothetical Study Design

This study evaluates the performance of seven independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.

  • Test Material: A stock solution of this compound (CAS: 6299-66-7) was gravimetrically prepared in methanol. This stock was used to create a final test sample by spiking it into a matrix of synthetic human plasma to simulate a realistic biological sample.

  • Sample Distribution: Each participating laboratory received a kit containing two vials of the test sample, each containing 1.5 mL of the spiked plasma. Participants were instructed to perform a total of three independent measurements.

  • Assigned Value: The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method (isotope dilution GC-MS). The assigned value was 42.5 µg/mL .

Experimental Protocols

Two primary analytical methodologies are presented, reflecting common practices for the analysis of fatty acids in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Protocol 1: GC-MS with Derivatization
  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Thaw plasma samples on ice.

    • To a 2 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Spike the sample with an appropriate internal standard (e.g., 10 µL of 100 µg/mL heptadecanoic acid in methanol).

    • Acidify the sample by adding 10 µL of concentrated HCl to protonate the fatty acid.

    • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) for extraction.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Derivatization (Esterification):

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Add 100 µL of a derivatization agent (e.g., 12% w/w boron trichloride-methanol solution) to the dried extract.[6]

    • Heat the mixture at 60°C for 10 minutes to form the fatty acid methyl ester (FAME).

    • After cooling, add 200 µL of hexane (B92381) and 200 µL of water. Vortex to extract the FAME into the hexane layer.

    • Transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-350 or selected ion monitoring (SIM) for target ions.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d11).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the precursor to product ion transitions (Multiple Reaction Monitoring - MRM) for this compound (e.g., [M-H]⁻) and its internal standard.

Data Presentation

Comparative Data Summary

The results submitted by the seven participating laboratories are summarized below. Performance was evaluated using the z-score, which is calculated as:

z = (x - X) / σ

Where:

  • x is the participant's reported result.

  • X is the assigned value (42.5 µg/mL).

  • σ is the standard deviation for proficiency assessment (set at 4.25 µg/mL, representing 10% of the assigned value).

A z-score between -2.0 and +2.0 is generally considered satisfactory.[1][2]

Laboratory IDAnalytical MethodReported Result (µg/mL)z-scorePerformance
Lab 01GC-MS44.20.40Satisfactory
Lab 02LC-MS/MS40.8-0.40Satisfactory
Lab 03GC-MS48.91.51Satisfactory
Lab 04LC-MS/MS35.2-1.72Satisfactory
Lab 05GC-MS52.12.26Unsatisfactory
Lab 06LC-MS/MS41.5-0.24Satisfactory
Lab 07GC-MS33.1-2.21Unsatisfactory

Mandatory Visualization

InterLab_Comparison_Workflow cluster_0 Organizing Body cluster_1 Participating Laboratories (n=7) cluster_2 Performance Evaluation A Preparation of Test Material (this compound in Synthetic Plasma) B Determination of Assigned Value (Reference Method) A->B C Distribution of Samples to Participating Laboratories A->C H Calculation of z-scores B->H D Sample Receipt and Storage C->D E Analysis using GC-MS or LC-MS/MS D->E F Reporting of Results E->F G Collection of Results F->G G->H I Generation of Comparison Report H->I

Caption: Workflow of the hypothetical inter-laboratory comparison study for this compound.

Signaling_Pathway cluster_fatty_acid General Fatty Acid Metabolism and Signaling FA This compound (Branched-Chain Fatty Acid) Metabolism Lipid Metabolism (e.g., Beta-oxidation) FA->Metabolism Metabolic Processing Signaling Cellular Signaling Cascades FA->Signaling Potential Influence Derivatives Bioactive Derivatives FA->Derivatives Metabolism->Signaling Derivatives->Signaling Pheromonal Effects (in some species)

Caption: General metabolic and signaling pathways relevant to fatty acids like this compound.[7]

References

A Comparative Analysis of Antimicrobial Efficacy: 4-Ethylhexanoic Acid vs. Caprylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented antimicrobial activities of 4-ethylhexanoic acid and caprylic acid. While caprylic acid is a well-established antimicrobial agent with a broad spectrum of activity, data on the antimicrobial properties of this compound are sparse, precluding a direct, data-driven comparison at this time.

Caprylic acid, a straight-chain saturated fatty acid, has been the subject of numerous studies demonstrating its efficacy against a wide range of bacteria and fungi. In contrast, this compound, a branched-chain fatty acid, has received considerably less attention in the scientific community for its potential antimicrobial applications. This guide synthesizes the available data for both compounds, highlighting the extensive research on caprylic acid and the current knowledge gap regarding this compound.

Antimicrobial Profile of Caprylic Acid

Caprylic acid (Octanoic acid) is an eight-carbon saturated fatty acid that has demonstrated significant antimicrobial effects against various pathogens, including bacteria and yeasts. Its primary mechanism of action is believed to be the disruption of the cell membrane's integrity, leading to increased permeability and eventual cell lysis.

Antibacterial Activity of Caprylic Acid

Studies have reported the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of caprylic acid against several bacterial species. Gram-positive bacteria are generally more susceptible to the action of medium-chain fatty acids like caprylic acid than Gram-negative bacteria. This is attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier.

MicroorganismMIC (mM)MBC (mM)Reference
Dermatophilus congolensis7.515[1]
Staphylococcus aureus--[2]
Escherichia coli--[2]

Note: Specific MIC and MBC values for S. aureus and E. coli were not consistently reported in the reviewed literature in mM units, hence they are not included in this table. However, studies confirm activity against these organisms.

Antifungal Activity of Caprylic Acid

Caprylic acid is particularly noted for its antifungal properties, especially against Candida albicans, a common cause of fungal infections in humans. It has been shown to inhibit the growth of both planktonic cells and biofilms of C. albicans.

MicroorganismMIC (mM)Reference
Candida albicans40 µg/mL[2]

Antimicrobial Profile of this compound

Experimental Protocols

The methodologies employed to assess the antimicrobial activity of fatty acids are crucial for the reproducibility and comparison of results. Standard methods include broth microdilution and agar (B569324) dilution to determine the MIC, and subsequent subculturing to determine the MBC.

General Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial activity of a compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Fatty Acid Serial_Dilution Perform Serial Dilutions of Fatty Acid in Broth Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Dilutions with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Growth Conditions Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Determination Subculture from clear wells to determine MBC MIC_Determination->MBC_Determination

Experimental workflow for antimicrobial susceptibility testing.

Putative Signaling Pathway Interference by Caprylic Acid

The antimicrobial mechanism of caprylic acid is primarily attributed to its interaction with the microbial cell membrane. By intercalating into the lipid bilayer, it disrupts the membrane's structure and function. This disruption can interfere with several cellular processes, including nutrient transport and energy production, ultimately leading to cell death.

Signaling_Pathway Caprylic_Acid Caprylic Acid Cell_Membrane Bacterial Cell Membrane Caprylic_Acid->Cell_Membrane Intercalates Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Leads to Cellular_Processes Disruption of: - Nutrient Transport - Electron Transport Chain - pH Homeostasis Membrane_Disruption->Cellular_Processes Causes Cell_Death Cell Death Cellular_Processes->Cell_Death Results in

Proposed mechanism of action for caprylic acid.

Conclusion

Based on the current body of scientific literature, a direct and quantitative comparison of the antimicrobial activities of this compound and caprylic acid is not feasible due to the lack of data for this compound. Caprylic acid is a well-documented medium-chain fatty acid with proven antibacterial and antifungal properties. Its mechanism of action primarily involves the disruption of microbial cell membranes.

Future research is warranted to investigate the potential antimicrobial efficacy of this compound and other branched-chain fatty acids. Such studies would be invaluable in determining if these compounds could serve as viable alternatives or adjuncts to existing antimicrobial agents. A systematic evaluation of this compound against a panel of clinically relevant bacteria and fungi, using standardized methodologies, is necessary to elucidate its antimicrobial spectrum and potential mechanisms of action. Until such data becomes available, caprylic acid remains the more substantiated antimicrobial agent of the two.

References

A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate separation and quantification of fatty acid isomers by Gas Chromatography (GC) is paramount. The choice of the GC column, specifically its stationary phase, is the most critical factor influencing the selectivity and resolution of these complex mixtures. This guide provides an objective comparison of the performance of different GC columns for the separation of fatty acid isomers, supported by experimental data and detailed methodologies, to facilitate informed column selection.

The separation of fatty acid methyl esters (FAMEs), the volatile derivatives of fatty acids typically analyzed by GC, is primarily dictated by the polarity of the stationary phase. Highly polar columns are generally preferred for their ability to resolve geometric (cis/trans) and positional isomers, which often co-elute on less polar columns. This guide focuses on the comparative performance of two leading classes of high-polarity GC columns: cyanopropyl siloxane and ionic liquid columns.

Comparative Analysis of GC Column Performance

The selection of a GC column should be based on the specific analytical requirements, such as the complexity of the sample and the need to separate specific isomers. Below is a summary of the performance characteristics of highly polar cyanopropyl siloxane and ionic liquid GC columns for FAME isomer analysis.

Stationary Phase TypeCommon Column NamesPrimary StrengthsLimitationsKey Applications
Highly Polar Cyanopropyl Siloxane HP-88, SP-2560, CP-Sil 88Excellent separation of geometric (cis/trans) isomers.[1][2] High resolution for complex FAME mixtures. Well-established and widely used, with numerous validated methods available.[3][4]Can have longer analysis times for baseline separation of all components. May not fully resolve some complex positional and geometric isomer groups that ionic liquid columns can.Detailed analysis of edible oils, dairy fats, marine oils, and other samples where accurate quantification of trans fatty acids is critical.[5]
Ionic Liquid (IL) SLB-IL111Unique and superior selectivity for complex FAME isomer separations.[6][7] Can provide baseline separation of all four geometric isomers of linoleic acid (C18:2), a challenging separation on other columns.[6] Often provides improved resolution of positional isomers.[7] High thermal stability.[6]Elution patterns can differ significantly from traditional columns, which may require new method development and retention time adjustments. Saturated fatty acids may elute between cis and trans unsaturated fatty acids, which is different from cyanopropyl columns.[7]Analysis of very complex fatty acid mixtures, such as those from ruminant fats, where detailed isomer profiling is required.[7] Research applications requiring the highest degree of isomer separation.

Quantitative Data Presentation

The following tables summarize the performance of highly polar cyanopropyl siloxane and ionic liquid columns for the separation of critical fatty acid isomers.

Table 1: Comparison of Column Performance for C18:2 Geometric Isomer Separation

Column TypeStationary PhaseC18:2 Isomers SeparatedResolutionReference
Ionic LiquidSLB-IL111cis,cis-9,12; cis,trans-9,12; trans,cis-9,12; trans,trans-9,12Baseline separation of all four isomers[6]
Cyanopropyl SiloxaneDB-225MS3 out of 4 isomers detected and separatedIncomplete separation[6]

Table 2: Noteworthy Separations on the SLB-IL111 Ionic Liquid Column

Isomer PairSeparation on SLB-IL111Separation on Cyanopropyl Siloxane (SP-2560)Reference
c9,t11-CLA and t7,c9-CLADirect GC separation achievedRequired complementary techniques[7]
t15-18:1 and c9-18:1Direct GC separation achievedRequired complementary techniques[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for FAME analysis using highly polar cyanopropyl siloxane and ionic liquid GC columns.

Sample Preparation: Transesterification to FAMEs

A common method for preparing FAMEs from lipids is through base-catalyzed transesterification followed by acid-catalyzed methylation.

Materials:

  • Lipid extract

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Heptane (B126788) or Hexane

  • Saturated NaCl solution

Procedure:

  • To the extracted lipid sample, add 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes.

  • Cool the sample and add 14% BF3 in methanol. Heat again at 100°C for 5 minutes.

  • After cooling, add heptane (or hexane) and saturated NaCl solution and vortex thoroughly.

  • Allow the layers to separate. The upper organic layer containing the FAMEs is collected for GC analysis.

GC Protocol for a Highly Polar Cyanopropyl Siloxane Column (HP-88)

This protocol is suitable for the detailed analysis of FAMEs, including cis/trans isomers.[3]

  • Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Oven Program: 140 °C (hold 5 min), ramp at 4 °C/min to 240 °C (hold 15 min)[3]

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

GC-MS Protocol for an Ionic Liquid Column (SLB-IL111)

This protocol is optimized for the separation of complex FAME isomers.[6]

  • Column: SLB-IL111, 30 m x 0.25 mm, 0.20 µm

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Oven Program: 40 °C (hold 4 min), ramp at 4.5 °C/min to 220 °C, then ramp at 20 °C/min to 260 °C (hold 1 min)[6]

  • Detector: Mass Spectrometer (MS)

  • MS Transfer Line Temperature: 260 °C

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for FAME analysis and the logical process for selecting an appropriate GC column.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Lipid_Extraction Lipid Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification Extracted Lipids GC_Injection GC Injection Transesterification->GC_Injection FAMEs in Solvent Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Chromatogram Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of fatty acid methyl esters (FAMEs) by GC.

Column_Selection_Logic Start Start: FAME Isomer Analysis Question1 Need to separate geometric (cis/trans) isomers? Start->Question1 Cyanopropyl Use a Highly Polar Cyanopropyl Siloxane Column (e.g., HP-88, SP-2560) Question1->Cyanopropyl Yes NonPolar A less polar column may suffice (not ideal for isomers) Question1->NonPolar No Question2 Need to resolve highly complex mixtures or specific challenging isomers (e.g., all C18:2 geometric isomers)? Question2->Cyanopropyl No Stick with Cyanopropyl IonicLiquid Use an Ionic Liquid Column (e.g., SLB-IL111) Question2->IonicLiquid Yes Cyanopropyl->Question2

Caption: Decision tree for selecting a GC column for fatty acid isomer analysis.

References

A Researcher's Guide to Derivatization Reagents for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is essential for applications ranging from metabolic research to pharmaceutical development. Gas chromatography (GC) is a primary analytical technique for this purpose, but the low volatility and high polarity of free fatty acids present significant challenges for direct analysis, often leading to poor chromatographic performance.[1][2][3][4] Derivatization is a critical sample preparation step that chemically modifies fatty acids, converting them into more volatile and less polar derivatives suitable for GC analysis.[1][2][4]

The choice of derivatization reagent is paramount and can significantly influence the accuracy, sensitivity, and reproducibility of the results.[4][5] This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to assist in selecting the optimal method for your specific analytical needs.

Comparison of Key Derivatization Methods

The most common derivatization strategies for fatty acid analysis are esterification, which forms fatty acid methyl esters (FAMEs), and silylation, which creates trimethylsilyl (B98337) (TMS) esters.[2][4][6] For detailed structural elucidation by mass spectrometry (MS), specialized derivatives like picolinyl esters are employed.[7][8]

Method Primary Reagent(s) Analyte(s) Targeted Key Advantages Key Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride (BF3)-Methanol, Methanolic HClFree Fatty Acids (FFAs) & Acyl Lipids (e.g., Triacylglycerols)Versatile for various lipid classes; effective for both esterification and transesterification.[5]Requires higher temperatures and longer reaction times; BF3 can be harsh and may cause degradation or create artifacts with certain unsaturated fatty acids.[9][10][11]
Base-Catalyzed Esterification Methanolic KOH or NaOHAcyl Lipids (Triacylglycerols, Phospholipids)Rapid and efficient reaction at room temperature.[12][13]Ineffective for esterifying FFAs; may result in incomplete reaction if FFAs are present.[14]
Silylation BSTFA or MSTFA (+TMCS catalyst)FFAs, Hydroxyl, and Amino GroupsVery versatile, derivatizes multiple functional groups; reactions are generally fast.[6]Derivatives are highly sensitive to moisture; reagent and by-products can interfere with chromatography.[3][6]
Picolinyl Ester Formation 3-Hydroxymethylpyridine or 3-PyridylcarbinolFatty Acids for MS AnalysisProvides detailed structural information in mass spectra, allowing for localization of double bonds and branching.[7][8]Multi-step synthesis can be more complex and time-consuming than FAME preparation.[7]

Quantitative Performance of Common Reagents

The following table summarizes typical reaction conditions and performance characteristics for widely used derivatization reagents.

Reagent Reaction Time Reaction Temp. (°C) Derivatization Efficiency Primary Application Notes
BF3-Methanol (12-14%) 10 - 60 min[1][12]60 - 100 °C[1][9][12]High for FFAs and most acyl lipids.[5]General purpose FAME analysis.Widely used and effective, but harsh conditions can degrade polyunsaturated fatty acids.[10][15]
Methanolic HCl 15 min - 16 hrs[10][16]60 - 100 °CHigh (>80%) for FFAs, polar lipids, and triacylglycerols.[5]General purpose FAME analysis.A common and cost-effective alternative to BF3-Methanol.[11]
Methanolic KOH (0.5-2M) ~2 - 5 min[12][13]Room Temp. - 70°C[5][12]High for transesterification of glycerides.Rapid screening of oils and fats.Does not derivatize free fatty acids.[14]
BSTFA (+1% TMCS) 15 - 60 min[3][6]60 - 100 °C[3][6]High for FFAs and other active hydrogen compounds.Analysis of FFAs, hydroxy fatty acids.[9]Highly moisture-sensitive; TMS derivatives have limited stability.[6]
(Trimethylsilyl)diazomethane ~10 min50 °CHigh for FFAs.Safer alternative to diazomethane (B1218177) for FFA esterification.Can be more accurate for cis/trans polyunsaturated fatty acid analysis compared to other methods.[14]

Experimental Workflows and Logical Relationships

The derivatization process is a key step within the broader workflow of fatty acid analysis. The choice of reagent is often dictated by the specific analytical goal.

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Deriv Add Reagent & Heat (e.g., BF3-Methanol) Drydown->Deriv Select Reagent GCMS GC-MS Analysis Deriv->GCMS Inject Derivative Data Data Interpretation (Quantification, Identification) GCMS->Data

Caption: General workflow for fatty acid analysis from sample preparation to data interpretation.

Reagent_Selection_Logic Goal Analytical Goal? Quant Routine Quantification of Total Fatty Acids Goal->Quant Quantification Struct Structural Elucidation (Double Bond Position) Goal->Struct Structure FFA_Only Free Fatty Acids (FFA) Only? Quant->FFA_Only FAMEs Esterification (FAMEs) - BF3-Methanol - Methanolic HCl Quant->FAMEs Pico Picolinyl Esters Struct->Pico FFA_Only->FAMEs No (Total Lipids) Silyl Silylation (TMS Esters) - BSTFA + TMCS FFA_Only->Silyl Yes

Caption: Logic diagram for selecting a derivatization reagent based on the analytical objective.

Experimental Protocols

Detailed and reproducible protocols are critical for accurate fatty acid analysis.

Protocol 1: Acid-Catalyzed Esterification with BF3-Methanol

This is a widely used method for simultaneously esterifying free fatty acids and transesterifying esterified fatty acids from complex lipids.[1]

Materials:

  • Boron Trifluoride-Methanol (BF3-Methanol) solution, 12-14% w/w[2]

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass tubes with PTFE-lined screw caps

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube.[1] Samples must be free of water.[1][6]

  • Reagent Addition: Add 1-2 mL of 12-14% BF3-Methanol reagent to the tube.[1][2]

  • Reaction: Tightly cap the tube, vortex briefly, and heat in a heating block or water bath at 60-100°C for 10-60 minutes.[1][12] A common condition is 80°C for 1 hour.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane (or heptane).[1] Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

  • Phase Separation: Centrifuge briefly (e.g., 1000 x g for 5 minutes) to achieve a clean separation of the layers.[1]

  • Sample Collection: Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean vial.[1] It is common to pass the extract over a small amount of anhydrous Na2SO4 to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

Protocol 2: Silylation with BSTFA + 1% TMCS

This method converts polar carboxyl groups into nonpolar, volatile trimethylsilyl (TMS) esters. It is highly effective but requires anhydrous conditions.[3][6]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3]

  • Anhydrous aprotic solvent (e.g., acetonitrile, pyridine)

  • 2 mL glass GC vials with PTFE-lined screw caps

Procedure:

  • Sample Preparation: Place 1-10 mg of the completely dry fatty acid sample or extract into a GC vial.[3] This is a critical step as the reagent is highly sensitive to moisture.[3][6]

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is required to ensure complete derivatization.[3] An aprotic solvent can be added if the sample is a solid residue.[3]

  • Reaction: Tightly cap the vial immediately. Vortex for ~10 seconds.[3] Place the vial in a heating block set to a temperature between 60°C and 100°C for 15 to 60 minutes.[3] A common condition is 60°C for 60 minutes.[6]

  • Analysis: After incubation, allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS system.[3]

Protocol 3: Synthesis of Picolinyl Esters

This method is used when mass spectrometry is employed for the structural determination of fatty acids, such as locating double bonds.[7]

Materials:

  • Potassium tert-butoxide in Tetrahydrofuran (THF), 1.0 M

  • 3-hydroxymethylpyridine (3-pyridylcarbinol)

  • Dichloromethane (B109758) (anhydrous)

  • Hexane

  • Deionized Water

Procedure:

  • Catalyst Preparation: In a clean vial, add 200 µL of 3-hydroxymethylpyridine, followed by 100 µL of 1.0 M potassium tert-butoxide in THF.[7] The mixture will react to form the catalyst.

  • Sample Addition: Dissolve the lipid sample (~5-10 mg) in 1 mL of dry dichloromethane and add it to the catalyst mixture.[17]

  • Reaction: The reaction can proceed rapidly. For transesterification of triacylglycerols, 2 minutes at room temperature is sufficient.[7][17] For FAMEs, heating at 45°C for 15-45 minutes may be required for complete conversion.[7][18]

  • Extraction: Add 2 mL of water and 4 mL of hexane to the reaction vial. Vortex to mix.[18]

  • Sample Collection: Allow the phases to separate. Transfer the upper hexane layer containing the picolinyl esters to a new vial for GC-MS analysis.

Conclusion

The selection of a derivatization method for fatty acid analysis is a critical decision that directly impacts data quality. For broad, quantitative profiling of total fatty acids, acid-catalyzed esterification using BF3-Methanol is a robust and versatile choice. For rapid screening of neutral lipids, base-catalyzed methods offer speed and efficiency. When analyzing only free fatty acids or other polar metabolites, BSTFA provides a powerful, albeit moisture-sensitive, alternative. Finally, for detailed structural investigation by mass spectrometry, the synthesis of picolinyl esters is unparalleled in the information it provides. By understanding the advantages and limitations of each technique and employing detailed, validated protocols, researchers can ensure the generation of accurate and reliable fatty acid data.

References

A Head-to-Head Comparison of GC-MS and LC-MS for the Analysis of 4-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 4-Ethylhexanoic acid is critical. This branched-chain fatty acid can be an important biomarker or a metabolic byproduct of interest in various biological and pharmaceutical studies. The two most powerful and commonly employed analytical techniques for such molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison of these two platforms for the analysis of this compound.

Principles of GC-MS and LC-MS

GC-MS is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility.[1] Following separation in a long capillary column, the compounds are ionized, fragmented, and detected by a mass spectrometer. Electron Ionization (EI) is a common ionization technique in GC-MS, which generates reproducible fragmentation patterns that are useful for structural elucidation.[2]

LC-MS separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules, including non-volatile and thermally labile compounds, without the need for derivatization.[1] However, derivatization can be employed to enhance chromatographic retention and ionization efficiency.[3] After separation on a packed column, the analyte is ionized, typically using "soft" ionization techniques like Electrospray Ionization (ESI), and then detected by the mass spectrometer. ESI often results in less fragmentation compared to EI, providing strong molecular ion signals.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Protocol: Derivatization to a Volatile Ester

This protocol focuses on the derivatization of this compound to its more volatile fatty acid methyl ester (FAME) or trimethylsilyl (B98337) (TMS) ester prior to GC-MS analysis.[2][5]

Sample Preparation (from Plasma/Serum):

  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma or serum.[6]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a different odd-chain fatty acid).[6]

  • Acidification: Add 10 µL of concentrated HCl to acidify the sample.[6]

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of a non-polar solvent like methyl tert-butyl ether (MTBE), vortexing vigorously, and centrifuging to separate the layers.[6][7]

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

Derivatization (Silylation):

  • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270).[6]

  • Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the reaction.[6]

  • After cooling, the sample is ready for injection into the GC-MS.[6]

Illustrative GC-MS Parameters:

ParameterSetting
GC System Agilent 6890N or equivalent[8]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[8]
Injection Mode Splitless[8]
Injector Temp. 280°C[8]
Oven Program Initial 60°C (1 min), ramp at 10°C/min to 280°C, hold for 5 min[6]
Carrier Gas Helium[9]
MS System Agilent 5973 or equivalent[8]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Ion Source Temp. 230°C[2]
Mass Range m/z 40-400[2]
LC-MS Protocol: Derivatization for Enhanced Sensitivity

For LC-MS analysis of short-chain fatty acids, derivatization is often employed to improve chromatographic retention on reverse-phase columns and to enhance ionization efficiency, leading to lower detection limits.[10]

Sample Preparation (from Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard. Vortex to precipitate proteins and centrifuge.[3]

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.[3]

Derivatization (with 3-Nitrophenylhydrazine - 3-NPH):

  • Reconstitute the dried residue in 50 µL of a 50:50 mixture of water and acetonitrile.[3]

  • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 6% pyridine in 50% acetonitrile.[3]

  • Vortex and incubate at 40°C for 30 minutes.[3]

  • Dilute the sample with the initial mobile phase before injection.[3]

Illustrative LC-MS/MS Parameters:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent[6]
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B 0.1% Formic acid in acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes[6]
Injection Volume 5 µL[6]
MS System Agilent 6470 Triple Quadrupole or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), negative mode[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[6]

Head-to-Head Comparison of Performance Metrics

The choice between GC-MS and LC-MS often depends on the specific requirements of the assay, such as sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes key performance metrics, with data for other short-chain fatty acids used as a proxy where specific data for this compound is not available.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 0.03–0.12 µg/mL (for propionate/butyrate in plasma)[7]1–7 ng/mL (for various SCFAs in serum)[11]
Limit of Quantitation (LOQ) Not explicitly stated, but higher than LOD3–19 ng/mL (for various SCFAs in serum)[11]
Sample Preparation Time Longer due to mandatory derivatization and extraction[10]Can be shorter ("dilute and shoot" for clean matrices)[6], but derivatization for high sensitivity adds time[10]
Derivatization Generally required for volatility[1]Optional, but often used to improve sensitivity and chromatography[10]
Throughput Lower due to longer run times and sample prepPotentially higher, especially with "dilute and shoot" methods[6]
Robustness Considered a very robust and reliable technique[4]Robust, but can be more susceptible to matrix effects[4]
Specificity High, with characteristic fragmentation patterns from EIHigh, especially with MS/MS (MRM mode)
Recovery Dependent on extraction and derivatization efficiency94–114% reported for SCFAs in serum with derivatization[11]

Visualizing the Workflows

To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Internal Standard Spiking Sample->Spiking Precipitation Protein Precipitation Spiking->Precipitation Drying Evaporation to Dryness Precipitation->Drying Derivatization Derivatization (e.g., 3-NPH) Drying->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS workflow for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques capable of the reliable quantification of this compound. The choice between them should be guided by the specific needs of the study.

GC-MS is a highly robust and reliable method, providing excellent specificity through reproducible EI fragmentation patterns.[4] However, the necessity of derivatization to increase the volatility of this compound leads to a more time-consuming sample preparation process.[10]

LC-MS/MS , particularly with a derivatization strategy, can offer superior sensitivity with lower limits of detection.[11] The sample preparation can be simpler for cleaner matrices, and the technique is inherently suited for a broader range of metabolites if a larger panel is being analyzed.[6][10] However, matrix effects can be a more significant consideration.[4]

For targeted, high-sensitivity quantification of this compound in complex biological matrices, a derivatization-based LC-MS/MS method appears to have an advantage in terms of achievable detection limits. For broader metabolic profiling where high robustness is paramount and when dealing with samples where volatility is not a major obstacle after derivatization, GC-MS remains an excellent and dependable choice. Ultimately, the optimal method will depend on the required sensitivity, sample throughput, available instrumentation, and the specific goals of the research.

References

A Comparative Guide to the Linearity and Sensitivity of 4-Ethylhexanoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Ethylhexanoic acid (4-EHA) is crucial for metabolic research, pharmacokinetic studies, and quality control processes. This guide provides an objective comparison of the two primary analytical techniques for 4-EHA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate assay is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.

This comparison is based on a comprehensive review of established analytical methodologies, including performance data from validated methods for 4-EHA and structurally similar medium-chain fatty acids.

Comparison of Analytical Method Performance

The choice between GC-MS and LC-MS/MS for the quantification of 4-EHA will be dictated by the specific needs of the research. GC-MS is a robust and widely used technique that offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1] However, it typically requires a derivatization step to convert the non-volatile 4-EHA into a more volatile ester.[2] In contrast, LC-MS/MS has emerged as a highly sensitive and specific alternative that often allows for simpler sample preparation, sometimes enabling a direct "dilute and shoot" approach.[2]

The following table summarizes the typical performance characteristics of these two methods. It is important to note that specific performance can vary based on the sample matrix, instrumentation, and the specific protocol employed.[2]

Validation ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.1 - 100 µg/mL[1]0.01 - 20 mM (approx. 1.44 - 2884 µg/mL)[2]
Linearity (R²) > 0.99[2]> 0.991[2]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1]40 nM (approx. 0.006 µg/mL)[2]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[1]160 - 310 nM (approx. 0.023 - 0.045 µg/mL)[2]
Accuracy (Recovery) 90 - 110%[1]95 - 128%[2]
Precision (%RSD) < 10%[1]2 - 13%[2]
Sample Preparation Derivatization required[1]Direct injection possible, but may require cleanup[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a common approach for the analysis of 4-EHA in biological fluids, involving liquid-liquid extraction and derivatization.

1. Sample Preparation:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the sample.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., deuterated 4-EHA or a structurally similar fatty acid like heptadecanoic acid) to each sample and vortex briefly.

  • Acidification: Add 10 µL of concentrated HCl to each sample to acidify, and vortex for 10 seconds.

  • Extraction: Add 500 µL of an organic solvent such as methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean glass tube.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of 4-EHA.

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, monitor characteristic ions of the TMS derivative of 4-EHA and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a "dilute and shoot" approach suitable for high-throughput screening of 4-EHA in urine. For enhanced sensitivity and to mitigate matrix effects, a solid-phase extraction (SPE) step can be incorporated.

1. Sample Preparation ("Dilute and Shoot"):

  • Thawing: Thaw frozen urine samples on ice.

  • Centrifugation: Centrifuge urine samples at 5,000 x g for 10 minutes to pellet any precipitates.

  • Dilution: In a microcentrifuge tube, dilute 10 µL of the urine supernatant with 90 µL of a solution of 10% acetonitrile (B52724) in water containing the internal standard (e.g., stable isotope-labeled 4-EHA).

  • Analysis: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: A suitable reversed-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for 4-EHA (e.g., [M-H]⁻) and its internal standard.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and LC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Spike Spike Internal Standard Sample->Spike Acidify Acidify with HCl Spike->Acidify Extract Liquid-Liquid Extraction (MTBE) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize (BSTFA) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Transfer to vial Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for 4-EHA analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation (Dilute & Shoot) cluster_analysis LC-MS/MS Analysis Sample Urine Sample Centrifuge Centrifuge Sample->Centrifuge Dilute Dilute with Internal Standard Centrifuge->Dilute Inject Inject into LC-MS/MS Dilute->Inject Transfer to vial Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for 4-EHA analysis by LC-MS/MS.

Method_Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Title Selection of Analytical Method for 4-EHA GCMS_Adv Advantages: - High Sensitivity - High Selectivity - Robust Title->GCMS_Adv LCMSMS_Adv Advantages: - High Sensitivity & Specificity - Simpler Sample Prep - High Throughput Title->LCMSMS_Adv GCMS_Disadv Disadvantages: - Derivatization Required - Longer Sample Prep LCMSMS_Disadv Disadvantages: - Potential Matrix Effects - Higher Instrument Cost

Comparison of GC-MS and LC-MS/MS for 4-EHA analysis.

References

Benchmarking 4-Ethylhexanoic acid synthesis routes for efficiency and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for 4-ethylhexanoic acid, focusing on efficiency and purity. Due to a prevalence of literature on the isomeric 2-ethylhexanoic acid, this guide extrapolates data from analogous reactions and established organic synthesis principles to provide a robust comparison for the less documented this compound. The information presented herein is intended to guide researchers in selecting an appropriate synthetic strategy based on factors such as yield, purity, and procedural complexity.

Comparison of Key Performance Indicators

The following table summarizes the estimated efficiency and purity for three potential synthesis routes for this compound. These values are based on typical yields for these reaction types and data from analogous syntheses.

Synthesis RouteKey TransformationEstimated Yield (%)Estimated Purity (%)Key AdvantagesKey Disadvantages
Malonic Ester Synthesis Alkylation of diethyl malonate followed by hydrolysis and decarboxylation65-75>95High purity achievable with standard purification techniques. Versatile for creating various substituted carboxylic acids.Multi-step process. Potential for dialkylation byproducts, requiring careful control of reaction conditions.
Grignard Reaction Carboxylation of a Grignard reagent50-65>98[1]Can lead to very high purity products. Often a shorter route than malonic ester synthesis.Highly sensitive to moisture and atmospheric carbon dioxide. Requires strictly anhydrous conditions.
Catalytic Hydrocarboxylation Direct addition of a carboxyl group across a double bondVariable (40-80)VariablePotentially the most atom-economical route. Milder reaction conditions may be possible.Catalyst development for high regioselectivity is crucial. May require specialized equipment for handling gaseous reagents like carbon monoxide.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three benchmarked synthesis routes for this compound.

malonic_ester_synthesis cluster_steps Malonic Ester Synthesis start Diethyl Malonate step1 Deprotonation (NaOEt) start->step1 intermediate1 Malonate Enolate step1->intermediate1 step2 Alkylation (1-bromo-2-ethylbutane) intermediate1->step2 intermediate2 Alkyl Malonate step2->intermediate2 step3 Hydrolysis & Decarboxylation (H3O+, Heat) intermediate2->step3 end This compound step3->end

Figure 1: Malonic Ester Synthesis Workflow.

grignard_synthesis cluster_steps Grignard Reaction start 3-Bromopentane (B47287) step1 Grignard Formation (Mg, Et2O) start->step1 intermediate1 sec-Pentylmagnesium Bromide step1->intermediate1 step2 Carboxylation (1. CO2, 2. H3O+) intermediate1->step2 end This compound step2->end

Figure 2: Grignard Synthesis Workflow.

hydrocarboxylation_synthesis cluster_steps Catalytic Hydrocarboxylation start 3-Heptene (B165601) step1 Hydrocarboxylation (CO, H2O, Catalyst) start->step1 end This compound step1->end

Figure 3: Hydrocarboxylation Workflow.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via the malonic ester and Grignard routes. These protocols are based on established chemical principles and analogous procedures.

Route 1: Malonic Ester Synthesis

This multi-step synthesis involves the alkylation of diethyl malonate, followed by saponification, acidification, and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695).

  • Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

  • Add 1-bromo-2-ethylbutane (B1346692) dropwise to the solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation.

  • After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diethyl 2-(1-ethylpropyl)malonate.

Step 2: Saponification, Acidification, and Decarboxylation

  • The crude dialkyl malonate is hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in ethanol/water.

  • After the hydrolysis is complete, the ethanol is removed by distillation. The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid.

  • The resulting dicarboxylic acid is then heated to a temperature sufficient to induce decarboxylation, yielding crude this compound.

  • The crude product is purified by vacuum distillation to afford pure this compound.

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by its reaction with carbon dioxide.

Step 1: Formation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere, place magnesium turnings.

  • Add a small amount of a solution of 3-bromopentane in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for a short period to ensure complete formation of the Grignard reagent (sec-pentylmagnesium bromide).

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Pour the Grignard solution slowly over crushed dry ice (solid carbon dioxide) with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then add dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The resulting crude this compound is purified by vacuum distillation.

Route 3: Catalytic Hydrocarboxylation

This modern approach involves the direct addition of a carboxyl group to an alkene.

  • In a high-pressure reactor, a suitable substrate such as 3-heptene is combined with a transition metal catalyst (e.g., a palladium or nickel complex) and appropriate ligands.

  • The reactor is pressurized with carbon monoxide and a proton source (e.g., water or an alcohol) is added.

  • The reaction is heated to the desired temperature and stirred for a set period.

  • After cooling and depressurizing the reactor, the reaction mixture is worked up by extraction and the product is purified, typically by chromatography or distillation. The regioselectivity of the carboxylation is a critical parameter that depends on the catalyst system employed.

Concluding Remarks

The choice of a synthetic route for this compound will depend on the specific requirements of the researcher or organization. The malonic ester synthesis offers a reliable, albeit longer, route to a high-purity product. The Grignard reaction provides a more direct pathway but requires stringent control of reaction conditions. Catalytic hydrocarboxylation represents a more modern and potentially more efficient approach, though it may require specialized equipment and further optimization to achieve high selectivity. For applications demanding the highest purity, a final purification step such as vacuum distillation is recommended regardless of the synthetic route chosen. Commercial suppliers often report purities of ≥98% for this compound.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethylhexanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety, operational efficiency, and environmental responsibility. 4-Ethylhexanoic acid, a carboxylic acid, requires careful and informed handling for its proper disposal. This guide provides essential, step-by-step procedures to ensure its safe management from point of generation to final disposal, aligning with regulatory compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] This document provides comprehensive information on its hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[1]

  • Body Protection: A laboratory coat to protect against incidental skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

Waste Classification and Segregation

This compound waste should be classified as organic acid waste. It is crucial to segregate this waste stream from other chemical waste types to prevent hazardous reactions.

Incompatible Materials to Avoid:

  • Bases

  • Oxidizing agents

  • Reducing agents

Store organic acid waste in a designated, clearly labeled, and compatible container, such as one made of high-density polyethylene (B3416737) (HDPE). Ensure the container is securely closed to prevent leaks or spills.

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on the quantity, concentration, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Method 1: Collection for Licensed Hazardous Waste Disposal (Recommended for all quantities)

This is the primary and most recommended method for the disposal of this compound.

  • Containerization: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive).

  • Storage: Store the sealed container in a designated satellite accumulation area that is away from incompatible materials in a cool, dry, and well-ventilated location.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.

Method 2: In-Lab Neutralization for Small Quantities of Dilute Aqueous Solutions

For very small quantities (e.g., <100 mL) of dilute (<5%) aqueous solutions of this compound, in-lab neutralization may be permissible, subject to institutional and local regulations. This should only be performed by trained personnel.

  • Dilution: In a chemical fume hood, slowly add the dilute this compound solution to a large volume of cold water (a dilution ratio of at least 1:10 is recommended).[2]

  • Neutralization: While stirring the diluted solution, slowly add a weak base, such as a saturated solution of sodium bicarbonate.[2] This is a more controlled and less exothermic reaction compared to using strong bases.[3]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper.[2][3]

  • Final pH Adjustment: Continue adding the weak base until the pH of the solution is stable within a neutral range, typically between 6.0 and 9.0.[3][4]

  • Drain Disposal: Once the solution is neutralized and any gas evolution has ceased, the resulting aqueous waste can often be disposed of down the sanitary sewer with a copious amount of running water (at least a 20-fold excess of water), provided it does not contain any other hazardous materials.[4]

Caution: Neutralization reactions can generate heat and gas. Perform this procedure slowly, in a well-ventilated area, and with appropriate PPE.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterValue/RangeNotes
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that allows for a more controlled and less exothermic neutralization reaction.[3]
Final pH of Waste Solution for Aqueous Disposal 6.0 - 9.0This pH range is generally considered safe for aqueous waste disposal, but always confirm with local regulations.[3][4]
Dilution Ratio for Neutralization At least 1:10 (acid solution to water)Diluting the acid before neutralization helps to control the reaction rate and temperature.[2]
Water Flush for Drain Disposal At least 20 parts water to 1 part neutralized solutionEnsures adequate dilution in the sanitary sewer system.[4]
Waste Container Fill Level Do not exceed 90% capacityAllows for vapor expansion and reduces the risk of spills.

Experimental Protocol: Neutralization of a Dilute this compound Solution

This protocol is a general guideline for the neutralization of a small volume of a dilute aqueous solution of this compound.

Materials:

  • Dilute (<5%) this compound waste solution

  • Large beaker (at least 20 times the volume of the acid solution)

  • Magnetic stir bar and stir plate

  • Cold water

  • Saturated sodium bicarbonate solution

  • pH meter or pH paper

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Place the large beaker on the magnetic stir plate inside a chemical fume hood. Add a magnetic stir bar to the beaker.

  • Dilution: Pour 10 parts of cold water into the beaker for every 1 part of the this compound solution to be neutralized. Begin stirring.

  • Slow Addition of Acid: Slowly and carefully add the dilute this compound solution to the stirring water.

  • Neutralization: While continuously stirring, slowly add the saturated sodium bicarbonate solution dropwise to the diluted acid. Be mindful of any gas (carbon dioxide) evolution.

  • pH Monitoring: Periodically, stop the addition of the base and measure the pH of the solution.

  • Completion: Continue adding the sodium bicarbonate solution until the pH is stable within the 6.0 to 9.0 range.

  • Disposal: Once the neutralization is complete and gas evolution has stopped, the solution can be poured down the drain with a large amount of running water, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess Assess Quantity and Concentration ppe->assess large_quant Large Quantity or Concentrated Waste assess->large_quant Yes small_quant Small Quantity (<100 mL) and Dilute Aqueous Solution (<5%) assess->small_quant No collect Collect in a Labeled, Compatible Hazardous Waste Container large_quant->collect neutralize Perform In-Lab Neutralization (Subject to EHS Approval) small_quant->neutralize store Store in a Designated Satellite Accumulation Area collect->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end Disposal Complete pickup->end check_ph Check pH (Target: 6.0-9.0) neutralize->check_ph check_ph->collect pH Not Neutral or Other Contaminants drain Dispose Down Drain with Copious Amounts of Water check_ph->drain pH is Neutral drain->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Ethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Ethylhexanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and minimizing workplace hazards. Based on available safety data for structurally similar compounds, this compound should be treated as a hazardous substance, capable of causing skin and eye irritation.[1][2]

Personal Protective Equipment (PPE) Selection

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.[3] The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shields.[3]Nitrile or butyl rubber gloves.[3]Standard lab coat.[3]Not generally required if handled in a well-ventilated area or chemical fume hood.[3]
Solution Preparation / Transfer Chemical splash goggles.[3]Heavy-duty nitrile or butyl rubber gloves.[3]Chemical-resistant apron over a lab coat.[3]Recommended if not performed in a chemical fume hood or if vapors are likely to be generated.[3]
Heating or Reactions Face shield worn over chemical splash goggles.[3]Heavy-duty nitrile or butyl rubber gloves.[3]Chemical-resistant apron over a flame-retardant lab coat.[3]Required if not performed in a chemical fume hood. Use a respirator with an appropriate acid gas cartridge.[3]
Spill Cleanup Face shield worn over chemical splash goggles.[3]Heavy-duty nitrile or butyl rubber gloves.[3]Chemical-resistant suit or coveralls.[3]Required. Use a respirator with an appropriate acid gas cartridge.[3]

Hand Protection: Glove Compatibility

Chemical-resistant gloves are mandatory for all handling tasks.[3] Nitrile and butyl rubber are recommended materials for protection against acids.[1][4] It is critical to inspect gloves for any signs of degradation or perforation before each use.[3] If direct contact or splash exposure occurs, gloves should be removed and replaced immediately.

Glove MaterialChemical Resistance to AcidsGeneral Recommendations & Limitations
Nitrile Rubber Good to ExcellentOffers good resistance to oils, greases, acids, caustics, and alcohols.[4] Not recommended for use with strong oxidizing agents, aromatic solvents, or ketones.[4]
Butyl Rubber ExcellentProtects against a wide variety of chemicals, including highly corrosive acids (e.g., nitric, sulfuric).[4] Does not perform well with aliphatic and aromatic hydrocarbons.[4]
Neoprene GoodOffers good pliability and tear resistance. Protects against hydraulic fluids, gasoline, alcohols, and organic acids.[4]

Note: The information provided is a general guide. Always consult the glove manufacturer's specific chemical resistance data for the chemicals in use. Variability in material thickness, chemical concentration, and temperature will affect performance.[5]

Procedural Protocols

3.1. Donning PPE: Step-by-Step

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Apron: Put on the lab coat or chemical-resistant apron. Fasten all closures.

  • Mask/Respirator: If required, don the appropriate respirator. Ensure it has been fit-tested and perform a seal check.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the selected chemical-resistant gloves. Pull the cuffs of the gloves over the sleeves of the lab coat.

3.2. Doffing PPE: Step-by-Step to Avoid Contamination

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Gown/Apron: Unfasten the gown or apron. Peel it away from the body, touching only the inside. Turn it inside out as it is removed.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove goggles or a face shield by handling the strap or earpieces.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again with soap and water.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for safely handling this compound.

G cluster_prep 1. Pre-Handling Assessment cluster_selection 2. PPE Selection cluster_ops 3. Operations cluster_post 4. Post-Handling Procedures A Review Safety Data Sheet (SDS) and Lab-Specific SOPs B Identify Task: Low Volume, Solution Prep, Spill, etc. A->B C Assess Ventilation (Fume Hood Availability) B->C D Select Eye/Face Protection (Goggles/Face Shield) C->D E Select Hand Protection (Nitrile/Butyl Gloves) F Select Body Protection (Lab Coat/Apron) G Select Respiratory Protection (If Required) H Perform Pre-Use PPE Inspection G->H I Don PPE Correctly J Handle this compound K Doff PPE to Prevent Contamination J->K L Dispose of Contaminated PPE as Hazardous Waste M Wash Hands Thoroughly

References

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